2-(2-Bromophenyl)-2-hydroxyacetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNMJUAXERDNRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345364 | |
| Record name | 2-(2-bromophenyl)-2-hydroxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7157-15-5 | |
| Record name | 2-(2-bromophenyl)-2-hydroxyacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20345364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-bromophenyl)-2-hydroxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is 2-(2-Bromophenyl)-2-hydroxyacetic acid used for
An In-depth Technical Guide to the Applications of 2-(2-Bromophenyl)-2-hydroxyacetic Acid
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a versatile substituted mandelic acid derivative. Designed for researchers, medicinal chemists, and professionals in drug development and material science, this document moves beyond a simple catalog of uses. It delves into the mechanistic rationale behind its applications, offering field-proven insights into its role as a strategic building block in modern synthesis and research. We will examine its chemical attributes and translate them into practical, high-value applications, supported by detailed protocols and authoritative references.
Compound Profile: Structure and Physicochemical Properties
This compound, also known as 2-bromo-α-hydroxyphenylacetic acid, is an aromatic alpha-hydroxy acid. Its structure is characterized by a phenyl ring substituted with a bromine atom at the ortho position, and a hydroxyacetic acid moiety. This specific arrangement of functional groups—a carboxylic acid, a secondary alcohol, and a reactive aryl bromide—is the foundation of its chemical versatility and utility.
The bromine atom serves as an excellent leaving group and a handle for transition-metal-catalyzed cross-coupling reactions. The α-hydroxy acid motif is a common feature in many biologically active natural products and synthetic drugs, capable of forming key hydrogen bonds with biological targets.
Chemical Structure
Caption: 2D representation of this compound.
Key Physicochemical Data
The following table summarizes the essential properties of the compound.
| Property | Value | Reference(s) |
| CAS Number | 7157-15-5 | [1][2] |
| Molecular Formula | C₈H₇BrO₃ | [1][2] |
| Molecular Weight | 231.04 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 89 °C | [1] |
| Synonyms | 2-Bromo-alpha-hydroxybenzeneacetic acid |
Core Application: A Versatile Scaffolding in Organic Synthesis
The primary and most significant use of this compound is as a key intermediate or building block in multi-step organic synthesis.[4] Its value stems from the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications.
Caption: Synthetic versatility of this compound.
Pillar 1: Pharmaceutical Synthesis
This compound is a valuable precursor in the synthesis of biologically active molecules, particularly in the development of anti-inflammatory and analgesic drugs.[3][5][6]
Expertise & Causality: The rationale for its use in drug discovery is twofold. First, the aryl-acetic acid motif is a well-established "privileged scaffold" found in many non-steroidal anti-inflammatory drugs (NSAIDs). Second, the ortho-bromine atom provides a strategic point for diversification. Medicinal chemists can use this "handle" to introduce a wide array of substituents via cross-coupling reactions, enabling the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. For instance, replacing the bromine with different aryl or heteroaryl groups can fundamentally alter the molecule's interaction with target enzymes or receptors.[7]
Trustworthiness & Self-Validation: A Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a standard, reliable method for aryl-aryl bond formation using this compound as the substrate. The success of the reaction is readily validated by standard analytical techniques (TLC, LC-MS, NMR), confirming the formation of the new C-C bond.
Experimental Protocol: Synthesis of 2-(2-Biphenyl)-2-hydroxyacetic Acid Derivative
-
Reagent Preparation:
-
In a dry, argon-flushed Schlenk flask, combine this compound (1.0 eq), the desired phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Rationale: Phenylboronic acid is the coupling partner. Pd(PPh₃)₄ is a robust, well-characterized catalyst for this transformation. A slight excess of the boronic acid ensures complete consumption of the starting bromide.
-
-
Solvent and Base Addition:
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Add a base, such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq), as an aqueous solution.
-
Rationale: The base is crucial for activating the boronic acid and facilitating the catalytic cycle. A mixed aqueous-organic solvent system is often required to dissolve both the organic substrates and the inorganic base.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).
-
Rationale: Elevated temperature is necessary to drive the catalytic cycle at an efficient rate. Inert atmosphere prevents the oxidation and deactivation of the palladium catalyst.
-
-
Work-up and Purification:
-
Cool the mixture to room temperature and dilute with water.
-
Acidify the aqueous phase with 1M HCl to pH ~2-3 to protonate the carboxylic acid.
-
Extract the product with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Rationale: The acidic workup ensures the product is in its neutral, more organic-soluble form for extraction. Purification is essential to remove residual catalyst, unreacted starting materials, and byproducts.
-
Pillar 2: Agrochemical & Material Science Applications
The same synthetic principles that make this compound valuable in pharmaceuticals also apply to agrochemical research, where it can be a precursor for novel herbicides and pesticides.[3][5]
In material science, its bifunctional nature (carboxyl and hydroxyl groups) allows it to be used as a monomer in polymerization reactions, for example, to create polyesters or polyamides with specific properties. It has also been investigated as a "tethering agent" in copolymerization to create more stable polymers.[1]
Biological & Biochemical Research Applications
Beyond its role as a synthetic intermediate, this compound and its derivatives are utilized as tool compounds in biochemical research.
-
Enzyme Inhibition Studies: The core structure can be used as a starting point to design and synthesize inhibitors for various enzymes. Researchers use it in structure-activity relationship (SAR) studies to understand how molecular modifications affect binding and inhibition.[5][6]
-
Probing Receptor Interactions: By functionalizing the scaffold, for example, by attaching fluorescent tags or biotin via the carboxylic acid group, researchers can create molecular probes to study receptor binding and cellular uptake.
-
Antimicrobial and Anti-inflammatory Activity: Direct biological activity has been observed in derivatives. For example, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, which can be synthesized from related precursors, have shown promising antimicrobial and anti-inflammatory effects, proving superior to acetylsalicylic acid in certain assays.[8]
Caption: Workflow for converting the acid into a fluorescent molecular probe.
Synthesis and Safe Handling
While commercially available, understanding the synthesis of this class of compounds provides valuable context. Alpha-hydroxy acids like this are often prepared from the corresponding aldehyde (e.g., 2-bromobenzaldehyde) via a cyanohydrin formation followed by hydrolysis.[9]
Safety & Handling: As with any laboratory chemical, proper handling is paramount. Users should consult the Safety Data Sheet (SDS) provided by the supplier.
| Hazard Statement Code | Description | Reference(s) |
| H315 | Causes skin irritation | [1] |
| H319 | Causes serious eye irritation | [1] |
| H335 | May cause respiratory irritation | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Precautionary Codes | P280, P302+P352, P305+P351+P338 | [1] |
Conclusion
This compound is far more than a simple chemical reagent; it is a strategic tool for molecular innovation. Its value is rooted in its trifunctional structure, which provides a robust and versatile platform for synthetic chemists to build molecular complexity. From creating new pharmaceutical candidates and agrochemicals to developing advanced polymers and biochemical probes, its applications are diverse and impactful. Understanding the causality behind its reactivity allows researchers to harness its full potential, making it a cornerstone intermediate in modern chemical science.
References
- 2-(4-Bromophenyl)-2-hydroxyacetic acid | 6940-50-7. J&K Scientific. [Link]
- This compound | C8H7BrO3 | CID 603970.
- This compound. 2a biotech. [Link]
- Leuci, R., et al. (2020). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity. Molecules, 25(23), 5690. [Link]
- This compound (C8H7BrO3). PubChemLite. [Link]
- 2-Bromophenylacetic acid | C8H7BrO2 | CID 87754.
- Process for the preparation of α-bromo-phenylacetic acids.
- Ionescu, I. A., et al. (2022). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 14(11), 2307. [Link]
- Singh, R. K., et al. (2014). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 18(1), 2-15. [Link]
- Process for synthesizing hydroxyacetic acid.
- Saha, S., et al. (2016). Design, synthesis and antiproliferative activity of hydroxyacetamide derivatives against HeLa cervical carcinoma cell and breast. Tropical Journal of Pharmaceutical Research, 15(7), 1401-1411. [Link]
- Kamal, A., et al. (2016). Hydroxy Acids: Production and Applications. Bioprocessing for Value-Added Products from Renewable Resources, 247-271. [Link]
Sources
- 1. This compound | 7157-15-5 | HAA15715 [biosynth.com]
- 2. This compound | C8H7BrO3 | CID 603970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy 2-(2-Bromo-6-fluorophenyl)-2-hydroxyacetic acid (EVT-13749339) [evitachem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chemimpex.com [chemimpex.com]
- 7. A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Structural Elucidation of 2-(2-Bromophenyl)-2-hydroxyacetic Acid
Abstract
This technical guide provides a comprehensive, multi-technique approach to the complete structural elucidation of 2-(2-Bromophenyl)-2-hydroxyacetic acid (2-BrMA), a halogenated derivative of mandelic acid. As mandelic acid derivatives are crucial scaffolds in medicinal and synthetic chemistry, unambiguous structural confirmation is paramount for research and development.[1] This document is intended for researchers, chemists, and drug development professionals, offering a logical workflow that integrates Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Diffraction. Each section details the causal reasoning behind the experimental choices, provides validated step-by-step protocols, and interprets the resulting data to build a cohesive and definitive structural assignment.
Introduction: The Rationale for Rigorous Elucidation
This compound, a member of the halogenated mandelic acid family, presents a unique combination of functional groups: a carboxylic acid, a secondary alcohol, and a substituted aromatic ring.[2][3] This trifecta of features makes it a valuable chiral building block in the synthesis of more complex molecules, including pharmaceutical intermediates.[1][4] The presence and position of the bromine atom significantly influence the molecule's electronic properties, reactivity, and potential biological interactions.[5]
Therefore, confirming the precise connectivity and substitution pattern is not merely an academic exercise; it is a critical quality control step that underpins the reliability of any subsequent research. An incorrect assignment—for instance, mistaking it for the 3- or 4-bromo isomer—could lead to failed syntheses, misinterpreted biological data, and wasted resources. This guide establishes a self-validating workflow, where each analytical technique provides a layer of evidence that corroborates the findings of the others, culminating in an undeniable structural proof.
Foundational Analysis: Molecular Formula and Functional Groups
The first step in any structural elucidation is to determine the molecular formula and identify the primary functional groups present. This is efficiently achieved through a combination of Mass Spectrometry and Infrared Spectroscopy.
Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence
Mass spectrometry provides the molecular weight of a compound and offers vital clues about its elemental composition through isotopic patterns and fragmentation.
Causality & Expected Results: For this compound (C₈H₇BrO₃), the calculated molecular weight is approximately 231.04 g/mol .[2][6] A key structural feature is the single bromine atom. Natural bromine is a mixture of two isotopes, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio. This isotopic distribution imparts a highly characteristic signature in the mass spectrum: the molecular ion will appear as two peaks of nearly equal intensity, separated by 2 m/z units (M⁺ and M⁺+2).[7] The observation of this pattern is exceptionally strong evidence for the presence of one bromine atom.
Predicted Fragmentation Pattern: Energetically unstable molecular ions will break apart in predictable ways, providing further structural clues.[7][8]
-
Loss of Carboxyl Group: Cleavage of the bond adjacent to the aromatic ring can lead to the loss of the carboxyl group (•COOH, 45 Da), a common fragmentation for carboxylic acids.[9]
-
Decarboxylation: Loss of CO₂ (44 Da) is another potential pathway.
-
Formation of Bromobenzoyl Cation: α-cleavage could lead to the formation of a bromobenzoyl cation ([C₇H₄BrO]⁺) at m/z 183/185.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the purified solid in 1 mL of a volatile solvent (e.g., methanol or dichloromethane).
-
Instrument Setup:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Inlet: Direct infusion or via Gas Chromatography (GC) if sample volatility and stability permit.
-
Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and key fragments.
-
-
Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion region.
-
Data Analysis:
-
Locate the molecular ion peaks. Verify their m/z values correspond to the calculated mass for C₈H₇BrO₃.
-
Analyze the isotopic pattern of the molecular ion peak. Confirm the presence of M⁺ and M⁺+2 peaks with approximately 1:1 relative abundance.
-
Identify major fragment ions and propose logical fragmentation pathways.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule based on the absorption of infrared radiation.
Causality & Expected Results: The structure of 2-BrMA contains a carboxylic acid and an alcohol. These groups have highly characteristic absorption bands.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 3300 cm⁻¹ to 2500 cm⁻¹, centered around 3000 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimer common in carboxylic acids.
-
O-H Stretch (Alcohol): The secondary alcohol O-H stretch (typically ~3500-3200 cm⁻¹) will likely be obscured by the much broader carboxylic acid O-H band.
-
C=O Stretch (Carbonyl): A sharp, intense absorption between 1760-1690 cm⁻¹ is definitive for the carbonyl group of the carboxylic acid.
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region indicate the presence of the phenyl ring.
-
C-O Stretches: Absorptions for the C-O bonds of the acid and alcohol will appear in the 1320-1000 cm⁻¹ fingerprint region.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the dry, solid sample directly onto the ATR crystal. No further preparation is needed.
-
Instrument Setup:
-
Accessory: ATR with a diamond or germanium crystal.
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, apply the sample, ensure good contact with the crystal using the pressure clamp, and record the sample spectrum.
-
Data Analysis: The instrument software will automatically generate the absorbance spectrum. Identify the key absorption bands and assign them to the corresponding functional groups.
Data Summary Table 1: Expected Spectroscopic Data (MS & FTIR)
| Technique | Feature | Expected Observation | Structural Inference |
| MS | Molecular Ion | M⁺ at m/z ~230, M⁺+2 at m/z ~232 | Confirms Molecular Weight |
| Isotopic Pattern | M⁺ / M⁺+2 ratio of ~1:1 | Presence of one Bromine atom | |
| FTIR | O-H Stretch | Very broad band, ~3300-2500 cm⁻¹ | Carboxylic Acid O-H |
| C=O Stretch | Intense, sharp band, ~1710 cm⁻¹ | Carboxylic Acid C=O | |
| C=C Stretch | Multiple weak bands, ~1600-1450 cm⁻¹ | Aromatic Ring |
Workflow Diagram 1: Foundational Analysis
Caption: Convergence of data to confirm connectivity.
Definitive Proof: Single-Crystal X-ray Diffraction
While the combination of MS, FTIR, and NMR provides overwhelming evidence for the connectivity of 2-BrMA, it does not offer absolute proof of the ortho substitution pattern or the precise three-dimensional arrangement of atoms in the solid state. Single-crystal X-ray diffraction is the gold standard technique that provides this unambiguous information. [10][11] Causality & Expected Results: By diffracting X-rays off a single, well-ordered crystal, we can determine the electron density map of the molecule and thus the precise coordinates of each atom. [12]This experiment will definitively confirm:
-
The connectivity of the C₈H₇BrO₃ formula.
-
The presence and location of the carboxylic acid and hydroxyl groups.
-
The ortho position of the bromine atom on the phenyl ring relative to the hydroxyacetic acid substituent.
-
Intermolecular interactions, such as the hydrogen-bonding network in the crystal lattice, which often involves the formation of carboxylic acid dimers. [13] The primary challenge in this technique is growing a single crystal of sufficient size and quality. This can often be the rate-limiting step.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization:
-
The key is to find a solvent system where the compound has moderate solubility.
-
A common method is slow evaporation. Dissolve the compound to near-saturation in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) in a small vial.
-
Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free location for several days to weeks.
-
Alternative methods include slow cooling of a saturated solution or vapor diffusion.
-
-
Crystal Selection and Mounting:
-
Using a microscope, select a single, well-formed crystal with sharp edges and no visible defects.
-
Carefully mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
-
-
Data Collection:
-
Mount the crystal on the diffractometer. A stream of cold nitrogen (typically 100 K) is used to flash-cool the crystal, minimizing thermal motion and radiation damage.
-
The instrument will rotate the crystal in the X-ray beam, collecting a large number of diffraction spots at different orientations.
-
-
Structure Solution and Refinement:
-
The collected data are processed to determine the unit cell dimensions and space group.
-
Specialized software is used to solve the phase problem and generate an initial electron density map, revealing the atomic positions.
-
The structural model is then refined against the experimental data until the calculated and observed diffraction patterns match closely. The final output is a complete 3D model of the molecule.
-
Conclusion: A Unified Structural Assignment
The structural elucidation of this compound is a systematic process of evidence accumulation. Mass spectrometry establishes the molecular formula and confirms the presence of bromine. FTIR spectroscopy identifies the key carboxylic acid and hydroxyl functional groups. ¹H and ¹³C NMR spectroscopy meticulously map the carbon-hydrogen framework, confirming the connectivity of all atoms. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the ortho substitution pattern and the molecule's three-dimensional structure. By following this multi-technique, self-validating workflow, researchers can have absolute confidence in the identity and integrity of their material, ensuring the validity of all subsequent scientific endeavors.
References
- Title: Structures of the Optically Active Monofluoro-Substituted Mandelic Acids: Relation to Their Racemic Counterparts and Thermochemical Properties Source: IUCr Journals URL:[Link]
- Title: Are the Crystal Structures of Enantiopure and Racemic Mandelic Acids Determined by Kinetics or Thermodynamics? Source: Journal of the American Chemical Society URL:[Link]
- Title: Mandelic acid, p-bromo- Source: Organic Syntheses URL:[Link]
- Title: (2R)-2-(3-bromophenyl)-2-hydroxyacetic acid Source: PubChem URL:[Link]
- Title: Ivabradine Hydrochloride (S)
- Title: Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam Source: PMC - National Center for Biotechnology Inform
- Title: Supporting Information - General Experimental Details Source: The Royal Society of Chemistry URL:[Link]
- Title: (A) Overlaid partial ¹H NMR spectra and nonequivalent chemical shifts of α-H of (±)
- Title: FT-NMR Sample Preparation Guide Source: MIT OpenCourseWare URL:[Link]
- Title: Preparation of 2-Amino-5-bromobenzaldehyde Source: Organic Syntheses URL:[Link]
- Title: NMR Sample Preparation Source: Western University URL:[Link]
- Title: this compound (C8H7BrO3) Source: PubChemLite URL:[Link]
- Title: this compound Source: 2a biotech URL:[Link]
- Title: A structural study into halogenated derivatives of mandelic acid as building blocks of chiral coordination polymers Source: Sci-Hub URL:[Link]
- Title: this compound Source: PubChem URL:[Link]
- Title: NMR Sample Preparation: The Complete Guide Source: Organom
- Title: NMR Sample Preparation Source: Iowa State University Chemical Instrument
- Title: FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS Source: Chemguide URL:[Link]
- Title: FTIR Spectrum of 2-HEA (a) monomer and (b)
- Title: p-BROMOBENZALDEHYDE Source: Organic Syntheses URL:[Link]
- Title: Selected Crystal Data of Mandelic Acid Forms Source: ResearchG
- Title: Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review Source: RSC Publishing URL:[Link]
- Title: Monoselective o-C–H Functionalizations of Mandelic Acid and α-Phenylglycine Source: Journal of the American Chemical Society URL:[Link]
- Title: A structural study into halogenated derivatives of mandelic acid as building blocks of chiral coordination polymers Source: Taylor & Francis Online URL:[Link]
- Title: Reactions of crystalline (R)-(-)- and (S)-(+)
- Title: Optimization of the one-pot synthesis using 2-bromobenzaldehyde Source: ResearchG
- Title: can anyone suggest a method to synthesize 2-bromo benzaldehyde without using bromine w
- Title: CHAPTER 2 Fragmentation and Interpretation of Spectra Source: "Mass Spectrometry: A Foundation Course" supporting m
- Title: Fragmentation (mass spectrometry) Source: Wikipedia URL:[Link]
- Title: Mass Spectrometry Fragmentation P
- Title: 13C-NMR Spectroscopy Source: Chemistry LibreTexts URL:[Link]
- Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL:[Link]
- Title: 13C NMR Chemical Shifts Source: Oregon St
- Title: 1H NMR Chemical Shifts Source: Organic Chemistry D
- Title: 13C NMR Chemical Shifts Source: Organic Chemistry D
- Title: 13C NMR Chemical Shift Table Source: University of Puget Sound URL:[Link]
- Title: How to Read and Interpret FTIR Spectroscope of Organic Material Source: Indonesian Journal of Science & Technology URL:[Link]
Sources
- 1. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. This compound | 7157-15-5 | HAA15715 [biosynth.com]
- 3. sci-hub.se [sci-hub.se]
- 4. Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 2-(2-Bromo-6-fluorophenyl)-2-hydroxyacetic acid (EVT-13749339) [evitachem.com]
- 6. This compound | C8H7BrO3 | CID 603970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ivabradine Hydrochloride (S)-Mandelic Acid Co-Crystal: In Situ Preparation during Formulation [mdpi.com]
- 12. journals.iucr.org [journals.iucr.org]
- 13. (2R)-2-(3-bromophenyl)-2-hydroxyacetic acid | C8H7BrO3 | CID 7146154 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-Bromomandelic Acid
Introduction: The Significance of 2-Bromomandelic Acid in Modern Drug Discovery
2-Bromomandelic acid, a halogenated derivative of mandelic acid, is a chiral α-hydroxy acid of significant interest to the pharmaceutical and fine chemical industries. Its structural motif is a key building block in the synthesis of a variety of biologically active molecules. The presence of the bromine atom at the ortho position of the phenyl ring, combined with the chiral center at the α-carbon, offers unique steric and electronic properties that can be exploited to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. Mandelic acid and its derivatives are integral to the synthesis of antibiotics, antiviral agents, and other therapeutics.[1][2] This guide provides a comprehensive overview of the synthetic pathways to racemic and enantiomerically enriched 2-bromomandelic acid, tailored for researchers, scientists, and professionals in drug development.
Strategic Approach to the Synthesis of 2-Bromomandelic Acid
The most direct and widely applicable synthetic route to 2-bromomandelic acid commences with the readily available starting material, 2-bromobenzaldehyde. The synthesis can be logically divided into two primary stages:
-
Formation of 2-Bromobenzaldehyde Cyanohydrin: This step involves the nucleophilic addition of a cyanide ion to the carbonyl group of 2-bromobenzaldehyde, creating the crucial carbon-carbon bond and establishing the α-hydroxy nitrile (cyanohydrin) intermediate.
-
Hydrolysis of the Cyanohydrin: The nitrile group of the cyanohydrin is then hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, yielding 2-bromomandelic acid.
For applications requiring enantiomerically pure forms of 2-bromomandelic acid, a subsequent chiral resolution step can be employed, or alternatively, an asymmetric synthesis approach can be undertaken.
Part 1: Synthesis of Racemic 2-Bromomandelic Acid
This section details the experimental protocol for the preparation of racemic 2-bromomandelic acid, starting from 2-bromobenzaldehyde.
Experimental Workflow
Caption: Workflow for the synthesis of racemic 2-Bromomandelic acid.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Bromobenzaldehyde Cyanohydrin
-
Causality behind Experimental Choices: The reaction is typically carried out in a biphasic system (e.g., dichloromethane and water) to facilitate the reaction between the organic-soluble aldehyde and the water-soluble cyanide salt. A phase-transfer catalyst can be employed to enhance the reaction rate. The use of sodium cyanide in the presence of a weak acid (or slightly acidic conditions) generates hydrocyanic acid in situ, which then adds to the carbonyl.[1][3]
Protocol:
-
In a well-ventilated fume hood, a solution of sodium cyanide (NaCN) in water is prepared.
-
This aqueous solution is added to a solution of 2-bromobenzaldehyde in a water-immiscible organic solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
The biphasic mixture is cooled in an ice bath.
-
A solution of a weak acid (e.g., acetic acid) is added dropwise with vigorous stirring. The pH should be maintained in a slightly acidic to neutral range to ensure a steady generation of HCN without excessive release of toxic gas.
-
The reaction is stirred at low temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-bromobenzaldehyde cyanohydrin. This intermediate is often used in the next step without further purification.[4][5]
Step 2: Hydrolysis of 2-Bromobenzaldehyde Cyanohydrin to 2-Bromomandelic Acid
-
Causality behind Experimental Choices: Acid-catalyzed hydrolysis is a robust method for converting nitriles to carboxylic acids.[6][7] Concentrated hydrochloric acid is commonly used as it effectively protonates the nitrile nitrogen, facilitating nucleophilic attack by water. Heating is necessary to drive the reaction to completion.
Protocol:
-
The crude 2-bromobenzaldehyde cyanohydrin is transferred to a round-bottom flask.
-
Concentrated hydrochloric acid is added, and the mixture is heated under reflux for several hours.
-
The progress of the hydrolysis is monitored by TLC or by the cessation of ammonia evolution (if conducted under basic conditions).
-
After completion, the reaction mixture is cooled to room temperature and then in an ice bath to precipitate the crude 2-bromomandelic acid.
-
The solid is collected by vacuum filtration and washed with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes) to afford pure racemic 2-bromomandelic acid.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 2-Bromobenzaldehyde | [8] |
| Key Reagents | Sodium Cyanide, Hydrochloric Acid | [1][6] |
| Intermediate | 2-Bromobenzaldehyde Cyanohydrin | [4][9] |
| Final Product | 2-Bromomandelic Acid | |
| Typical Yield | 70-85% (overall) | Estimated based on similar procedures |
| Purity | >98% after recrystallization |
Part 2: Enantioselective Synthesis of 2-Bromomandelic Acid
For many pharmaceutical applications, a single enantiomer of 2-bromomandelic acid is required. This can be achieved through the resolution of the racemic mixture.
Chiral Resolution via Diastereomeric Salt Formation
-
Principle: This classical method involves reacting the racemic 2-bromomandelic acid with a chiral resolving agent, which is a single enantiomer of a chiral base or acid, to form a pair of diastereomeric salts.[10] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Experimental Workflow for Chiral Resolution
Caption: Workflow for the chiral resolution of 2-Bromomandelic acid.
Detailed Experimental Protocol for Chiral Resolution
-
Diastereomeric Salt Formation:
-
Racemic 2-bromomandelic acid is dissolved in a suitable solvent (e.g., ethanol or acetone).
-
An equimolar amount of a chiral resolving agent, for example, a chiral amine like (R)-(-)-2-amino-1-butanol, is added to the solution.
-
The mixture is heated to ensure complete dissolution and then allowed to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.
-
-
Fractional Crystallization:
-
The less soluble diastereomeric salt will crystallize out of the solution. The crystals are collected by filtration.
-
The optical purity of the crystallized salt can be assessed by measuring its specific rotation.
-
Further recrystallizations may be necessary to achieve the desired diastereomeric excess.
-
-
Liberation of the Enantiomerically Pure Acid:
-
The separated diastereomeric salt is dissolved in water.
-
The solution is acidified with a strong acid (e.g., HCl) to protonate the carboxylate and liberate the enantiomerically pure 2-bromomandelic acid.
-
The pure enantiomer, which is typically a solid, is then extracted with an organic solvent, dried, and the solvent evaporated to yield the final product.
-
Alternative Enantioselective Approaches
While chiral resolution is a robust technique, asymmetric synthesis and biocatalysis offer more direct routes to enantiomerically pure products.
-
Asymmetric Cyanohydrin Formation: The use of a chiral catalyst in the addition of cyanide to 2-bromobenzaldehyde can directly produce one enantiomer of the cyanohydrin in excess.
-
Biocatalysis: Enzymatic methods, such as the use of nitrilases, can be employed for the enantioselective hydrolysis of racemic 2-bromobenzaldehyde cyanohydrin, or for the direct conversion of 2-bromobenzaldehyde to a single enantiomer of 2-bromomandelic acid.[11]
Conclusion and Future Perspectives
The synthesis of 2-bromomandelic acid from 2-bromobenzaldehyde via a cyanohydrin intermediate is a reliable and scalable method. For applications demanding high optical purity, chiral resolution provides a well-established path to the individual enantiomers. The development of efficient asymmetric catalytic and biocatalytic methods will continue to be an area of active research, aiming to provide more atom-economical and environmentally benign routes to this valuable chiral building block. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to access and utilize 2-bromomandelic acid in their synthetic endeavors.
References
- Becker, R., et al. (2001). Acta Crystallographica Section E: Structure Reports Online, 57(11), o1124-o1125.
- Betz, R., Betzler, F., & Klüfers, P. (2008). 2-Bromobenzaldehyde cyanohydrin. Acta Crystallographica Section E: Structure Reports Online, 64(1), o55.
- Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation.
- Chemguide. (n.d.). Hydrolysis of Nitriles.
- Hoover, J. M., & Stahl, S. S. (n.d.). 2-Amino-5-bromobenzaldehyde. Organic Syntheses.
- OpenStax. (2023, September 20). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. In Organic Chemistry.
- PubChem. (n.d.). 2-Bromobenzaldehyde cyanohydrin.
- RSC Education. (n.d.). The hydrolysis of 2-bromo-2-methylpropane.
- Wang, Y., et al. (2012). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 138-142.
- Wikipedia. (n.d.). Chiral resolution.
- Xu, G., et al. (2018). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. Molecules, 23(12), 3296.
- Yan, Z., et al. (2017). Enantioselective synthesis of (R)-mandelic acid and (R)-mandelic acid amide by a combination of an enantioselective oxynitrilase and a non-selective nitrilase or an enzyme with nitrile hydratase activity. Biotechnology Letters, 39(6), 911-917.
- Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. (2025). International Journal of Molecular Sciences, 26(15), 8345.
- Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (2026). RSC Medicinal Chemistry, 17(1), 1-20.
- Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. (n.d.). Chemistry Steps.
- Enantioselective synthesis of (R)-mandelic acid and (R)-mandelic acid amide by a combination of an enantioselective oxynitrilase and a non-selective nitrilase or an enzyme with nitrile hydratase activity. (2017). Biotechnology Letters, 39(6), 911-917.
- Hydrolysis of nitriles. (n.d.). Chemguide.
- The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.
Sources
- 1. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Organic Chemistry | OpenStax [openstax.org]
- 2. edu.rsc.org [edu.rsc.org]
- 3. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 4. 2-Bromobenzaldehyde cyanohydrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. youtube.com [youtube.com]
- 8. 2-Bromobenzaldehyde 98 6630-33-7 [sigmaaldrich.com]
- 9. 2-Bromobenzaldehyde cyanohydrin | C8H6BrNO | CID 88028167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Cyanohydrin Reaction for Mandelic Acid Synthesis
Abstract
This technical guide provides a comprehensive examination of the cyanohydrin reaction for the synthesis of mandelic acid, a critical chiral building block in the pharmaceutical industry. Tailored for researchers, scientists, and drug development professionals, this document delves into the core mechanistic principles, offers detailed experimental protocols with an emphasis on safety and in-process controls, and presents a comparative analysis of various synthetic approaches. By elucidating the causality behind experimental choices and grounding all claims in authoritative references, this guide serves as a practical and in-depth resource for the laboratory-scale synthesis and analysis of mandelic acid.
Introduction: The Significance of Mandelic Acid
Mandelic acid, an alpha-hydroxy acid, is a valuable chiral precursor in the synthesis of a wide array of pharmaceuticals, including antibiotics, anti-obesity drugs, and antitumor agents.[1] Its utility stems from the two functional groups—a carboxylic acid and a secondary alcohol—and the chiral center, which allows for stereospecific synthesis of complex molecules. The cyanohydrin reaction, a classic method for carbon-carbon bond formation, remains a prevalent and economically viable route for the industrial production of mandelic acid from benzaldehyde.[2][3] This guide will explore the nuances of this reaction, from the fundamental mechanism to practical laboratory execution and product characterization.
The Core Mechanism of the Cyanohydrin Reaction
The synthesis of mandelic acid via the cyanohydrin pathway is a two-step process: the formation of mandelonitrile from benzaldehyde, followed by the hydrolysis of the nitrile group to a carboxylic acid.
Step 1: Nucleophilic Addition of Cyanide to Benzaldehyde
The initial and crucial step is the nucleophilic addition of a cyanide anion to the electrophilic carbonyl carbon of benzaldehyde. This reaction is typically base-catalyzed, as hydrogen cyanide (HCN) itself is a weak acid and therefore not a sufficiently potent nucleophile.[4] A base is required to deprotonate HCN and generate the highly nucleophilic cyanide anion (CN⁻).
The mechanism proceeds as follows:
-
Generation of the Nucleophile: A catalytic amount of base (e.g., hydroxide) deprotonates hydrogen cyanide to form the cyanide anion.
-
Nucleophilic Attack: The cyanide anion attacks the carbonyl carbon of benzaldehyde, leading to the formation of a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by a molecule of HCN, regenerating the cyanide anion catalyst and forming the cyanohydrin, mandelonitrile.
This reaction is reversible, and the equilibrium generally favors the formation of the cyanohydrin.[5]
Step 2: Hydrolysis of Mandelonitrile to Mandelic Acid
The second stage of the synthesis involves the hydrolysis of the nitrile functional group of mandelonitrile to a carboxylic acid. This transformation is typically achieved under acidic or basic conditions, with acid-catalyzed hydrolysis being common in laboratory preparations. Under acidic conditions, the reaction proceeds through the formation of a protonated nitrile, which is then attacked by water. A series of proton transfers and tautomerization steps leads to the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and ammonium ion.
Experimental Design and Protocols: A Self-Validating Approach
The following sections provide detailed experimental protocols that incorporate in-process controls to ensure a self-validating synthesis.
Reagent Selection and Rationale
The choice of reagents can significantly impact the reaction's safety, efficiency, and overall yield.
| Reagent | Options | Advantages | Disadvantages |
| Cyanide Source | NaCN, KCN | Inexpensive, readily available.[4] | Highly toxic solids, require careful handling.[4] |
| TMSCN | Less volatile and generally considered safer to handle than HCN.[6] Directly yields a protected cyanohydrin.[6] | More expensive, moisture-sensitive.[6] | |
| HCN | Direct reagent. | Extremely toxic and volatile gas, requires specialized handling procedures.[7] | |
| Catalyst | NaOH, KOH | Effective base catalysts. | Can promote side reactions if not used in catalytic amounts. |
| Organic Bases | Can offer better solubility in organic solvents. | May be more expensive. | |
| Hydrolysis Agent | HCl, H₂SO₄ | Effective for hydrolysis. | Strong acids require careful handling. |
| NaOH, KOH | Can also be used for hydrolysis. | May require a separate acidification step to isolate the carboxylic acid. |
Synthesis of Mandelonitrile from Benzaldehyde
This protocol utilizes sodium bisulfite, which serves a dual purpose: it forms a crystalline adduct with benzaldehyde, aiding in its purification, and it provides a controlled release of the aldehyde in the presence of cyanide, which can improve reaction control and yield.[8][9]
Materials:
-
Benzaldehyde
-
Sodium bisulfite (saturated aqueous solution)
-
Sodium cyanide
-
Ice
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a fume hood, combine benzaldehyde with a saturated aqueous solution of sodium bisulfite in a flask equipped with a mechanical stirrer.
-
Stir the mixture vigorously in an ice bath. A white crystalline precipitate of the benzaldehyde-bisulfite adduct should form.[10]
-
Filter the adduct and wash it with cold water and then a small amount of cold ethanol to remove impurities.
-
Suspend the purified adduct in water and cool the mixture in an ice bath.
-
Slowly add a solution of sodium cyanide in water to the stirred suspension. The bisulfite adduct will gradually dissolve as the more stable mandelonitrile is formed.[8]
-
Continue stirring in the ice bath for 1-2 hours after the addition is complete.
-
In-Process Control 1 (TLC): Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the benzaldehyde spot indicates reaction completion.
-
Extract the reaction mixture with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude mandelonitrile.
Safety Precautions: All operations involving cyanides must be performed in a well-ventilated fume hood.[11] Wear appropriate personal protective equipment, including a lab coat, safety goggles, and double nitrile gloves.[11] Have a cyanide antidote kit readily available and ensure all personnel are trained in its use. All cyanide-containing waste must be quenched and disposed of according to institutional safety guidelines.
Purification of Mandelonitrile
Mandelonitrile is thermally unstable and can decompose back to benzaldehyde and hydrogen cyanide.[12] Therefore, purification should be conducted carefully.
-
Aqueous Sodium Bisulfite Wash: To remove any unreacted benzaldehyde, the crude mandelonitrile can be dissolved in an organic solvent and washed with a saturated aqueous sodium bisulfite solution.[13] The bisulfite adduct of benzaldehyde is water-soluble and will be removed in the aqueous layer.[14]
-
Column Chromatography: Purification by silica gel chromatography is possible but must be performed with caution, as the slightly acidic nature of standard silica gel can cause decomposition. Using a neutral or deactivated silica gel is recommended.[13]
-
Crystallization: If the mandelonitrile is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent is an effective purification method.[13]
Hydrolysis of Mandelonitrile to Mandelic Acid
Materials:
-
Mandelonitrile
-
Concentrated hydrochloric acid
-
Ice
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a fume hood, carefully add concentrated hydrochloric acid to the crude or purified mandelonitrile.
-
Gently heat the mixture on a steam bath. The reaction is typically exothermic.
-
Continue heating until the reaction is complete.
-
In-Process Control 2 (TLC/HPLC): Monitor the disappearance of the mandelonitrile spot/peak and the appearance of the mandelic acid spot/peak.
-
Cool the reaction mixture in an ice bath to precipitate the mandelic acid and ammonium chloride.
-
Filter the crude product and wash with a small amount of cold water.
-
To purify, dissolve the crude product in hot water, treat with activated charcoal if necessary to remove colored impurities, and allow it to recrystallize upon slow cooling.
-
Filter the purified mandelic acid crystals and dry them in a desiccator.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized mandelic acid.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the final product and for monitoring the progress of the hydrolysis reaction.
-
Method Parameters:
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR of Mandelonitrile (CDCl₃): The spectrum typically shows a multiplet for the aromatic protons (around 7.4-7.6 ppm), a singlet for the methine proton (around 5.5 ppm), and a broad singlet for the hydroxyl proton.[11][18]
-
¹H NMR of Mandelic Acid (CDCl₃): The spectrum will show a multiplet for the aromatic protons (around 7.3-7.5 ppm), a singlet for the methine proton (around 5.2 ppm), and a broad singlet for the carboxylic acid and hydroxyl protons.[19]
-
¹³C NMR of Mandelic Acid: Key signals include the carboxylic carbon (~175-180 ppm), the aromatic carbons (~126-138 ppm), and the methine carbon (~72 ppm).[20]
-
-
Infrared (IR) Spectroscopy:
-
Mandelonitrile: A sharp, strong absorption band for the nitrile group (C≡N) will be observed around 2250 cm⁻¹. A broad O-H stretch will also be present.[11]
-
Mandelic Acid: The spectrum will be characterized by a very broad O-H stretch (from both the alcohol and carboxylic acid) from ~2500-3300 cm⁻¹, a strong C=O stretch for the carboxylic acid around 1700-1730 cm⁻¹, and C-O stretching bands.[20]
-
Comparative Analysis of Synthesis Methods
The following table summarizes various reported methods for the synthesis of mandelic acid, providing a comparative overview of their efficiencies.
| Starting Material | Key Reagents | Reaction Conditions | Yield | Reference |
| Benzaldehyde | NaCN, NaHSO₃, HCl | Multi-step, includes bisulfite adduct formation and acid hydrolysis | 50-52% | Organic Syntheses, Coll. Vol. 1, p.336 (1941). |
| Dichloroacetophenone | NaOH, HCl | Hydrolysis of dichloroacetophenone | 85-90% | Organic Syntheses, Coll. Vol. 1, p.336 (1941).[21] |
| Benzaldehyde | Chloroform, NaOH, Phase Transfer Catalyst | 60 °C, 2 hours, ultrasonic irradiation | 81% | An efficient and practical synthesis of mandelic acid...[22] |
| Styrene | Trichloroisocyanuric acid, NaOH | Two-step: oxidation-chlorination then hydrolysis | Not specified | CN112321410A[3] |
| (R,S)-Mandelonitrile | Biocatalytic (Nitrilase) | Enzymatic hydrolysis | High conversion, high enantiomeric excess | Green synthesis aspects of (R)-(-)-mandelic acid...[1] |
Conclusion
The cyanohydrin reaction remains a robust and widely employed method for the synthesis of mandelic acid. A thorough understanding of the reaction mechanism, careful selection of reagents, and implementation of stringent safety protocols are paramount for successful and safe execution. By incorporating in-process analytical controls, researchers can ensure a self-validating workflow, leading to a high-purity final product. The choice of a specific synthetic route will depend on factors such as scale, cost, safety infrastructure, and desired stereochemical purity, with biocatalytic methods offering a promising green alternative for enantioselective synthesis.
References
- SIELC Technologies. (n.d.). Separation of D-(-)-Mandelic acid on Newcrom R1 HPLC column.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Mandelic acid.
- HPLC determination of phenylglyoxylic acid and mandelic acid in b... - Ingenta Connect. (2012).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Reddit. (2021). Purification of aldehydes and ketones using Sodium Bisulfite.
- Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. (n.d.).
- OrgoSolver. (n.d.). Cyanohydrin Formation: Aldehydes/Ketones + HCN (NaCN/KCN + acid).
- Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - NIH. (n.d.).
- Wikipedia. (n.d.). Cyanohydrin reaction.
- Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - NIH. (2025).
- An efficient and practical synthesis of mandelic acid by combination of complex phase transfer catalyst and ultrasonic irradiation - ResearchGate. (2025).
- University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes.
- Books. (2022). CHAPTER 3: Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles.
- Bioconversion of Mandelonitrile to Mandelic Acid using Plant extracts from Barley, Cabbage and Radish. (n.d.).
- Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation.
- Google Patents. (n.d.). CN112321410A - Method for synthesizing mandelic acid.
- ResearchGate. (2025). Continuous flow synthesis and separation of mandelic acid enantiomers in a modular microfluidic system.
- PubMed. (2022). Green synthesis aspects of (R)-(-)-mandelic acid; a potent pharmaceutically active agent and its future prospects.
- NIH. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- MDPI. (n.d.). Research on the Electron Structure and Antimicrobial Properties of Mandelic Acid and Its Alkali Metal Salts.
- Organic Syntheses. (n.d.). Mandelic Acid.
- ResearchGate. (2025). Matrix Effect in the Quantitative Determination of Mandelic and Phenylglyoxylic Acid in Urine Samples by HPLC-MS/MS with Isotopic Dilution.
Sources
- 1. Green synthesis aspects of (R)-(-)-mandelic acid; a potent pharmaceutically active agent and its future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN112321410A - Method for synthesizing mandelic acid - Google Patents [patents.google.com]
- 4. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 5. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgosolver.com [orgosolver.com]
- 8. Bisulfite addition compounds [almerja.net]
- 9. reddit.com [reddit.com]
- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Workup [chem.rochester.edu]
- 15. HPLC determination of phenylglyoxylic acid and mandelic acid in b...: Ingenta Connect [ingentaconnect.com]
- 16. Separation of D-(-)-Mandelic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. scielo.br [scielo.br]
- 18. Mandelonitrile(532-28-5) 1H NMR [m.chemicalbook.com]
- 19. Mandelic acid(611-71-2) 1H NMR spectrum [chemicalbook.com]
- 20. mdpi.com [mdpi.com]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. researchgate.net [researchgate.net]
2-(2-Bromophenyl)-2-hydroxyacetic acid CAS number and synonyms
An In-Depth Technical Guide to 2-(2-Bromophenyl)-2-hydroxyacetic Acid
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development, offering insights into its properties, synthesis, applications, and handling.
Compound Identification and Core Data
This compound is a substituted derivative of mandelic acid. Its strategic placement of a bromine atom on the ortho position of the phenyl ring makes it a versatile building block in synthetic chemistry.
-
Chemical Name: this compound
-
Synonyms:
Physicochemical Properties
The physical and chemical properties of a compound are foundational to its application and handling. The data below has been compiled from verified sources.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇BrO₃ | [1][2] |
| Molecular Weight | 231.04 g/mol | [1][4] |
| Appearance | White to off-white powder/solid | [5] |
| Melting Point | 89 °C | [1] |
| Purity | ≥ 99% (HPLC available from some suppliers) | [5] |
| Storage Conditions | 2-8°C Refrigerator | [2] |
Synthesis Methodology: A Mechanistic Perspective
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and logical pathway begins with the corresponding benzaldehyde, leveraging the established chemistry of cyanohydrin formation followed by hydrolysis.
Conceptual Synthesis Workflow
The transformation from 2-bromobenzaldehyde to the target α-hydroxy acid is a classic example of carbon chain extension and functional group manipulation. The aldehyde is first converted to a cyanohydrin, which introduces the necessary hydroxyl and nitrile groups. Subsequent acid-catalyzed hydrolysis of the nitrile moiety yields the desired carboxylic acid.
Sources
Foreword: The Unique Challenge and Opportunity of the Ortho Position
An In-depth Technical Guide to the Synthesis, Resolution, and Application of Ortho-Substituted Mandelic Acids
Authored by a Senior Application Scientist
Mandelic acid, a simple aromatic α-hydroxy acid, represents a cornerstone chiral building block in modern chemistry.[1][2] Its true synthetic potential, however, is often unlocked by the strategic placement of substituents on its phenyl ring. Among these, ortho-substituted derivatives present a unique confluence of steric hindrance and electronic influence that poses significant synthetic challenges but also offers profound opportunities, particularly in the realm of pharmaceutical development. The proximity of the ortho-substituent to the chiral center can dramatically influence molecular conformation, receptor binding affinity, and metabolic stability. This guide provides a comprehensive overview of the core principles and field-proven methodologies for the synthesis, chiral resolution, characterization, and application of these valuable compounds, with a focus on explaining the causality behind experimental choices to ensure reproducible and reliable outcomes.
Synthetic Strategies: Navigating the Ortho-Steric Barrier
The synthesis of ortho-substituted mandelic acids requires careful consideration of the steric bulk imposed by the 2-position substituent. This often renders standard synthetic routes, such as direct Friedel-Crafts reactions, inefficient.[3] Modern organic synthesis has pivoted towards more sophisticated methods that can overcome these limitations.
Palladium-Catalyzed C-H Functionalization
A powerful contemporary approach involves the direct functionalization of the C-H bond at the ortho position of a mandelic acid precursor.[4] This strategy is highly attractive as it leverages the inherent structure of the molecule, often avoiding the need for pre-functionalized starting materials.
Causality: The α-hydroxyl and carboxyl groups of the mandelic acid scaffold can act as directing groups, positioning a palladium catalyst in close proximity to the ortho C-H bonds. This directed activation facilitates reactions like olefination, arylation, and acetoxylation with high regioselectivity.[4] However, the steric hindrance of the ortho-substituent itself can be a limiting factor; substrates with bulky groups like 2-Me or 2-Cl may show lower conversion rates compared to their meta and para counterparts.[4]
Cyanohydrin Formation and Hydrolysis
The classic and still widely used method involves the formation of a cyanohydrin from an ortho-substituted benzaldehyde, followed by hydrolysis to the corresponding mandelic acid.[5][6] This two-step process is robust and generally high-yielding.
Workflow: Synthesis via Cyanohydrin Intermediate
Caption: General workflow for synthesizing ortho-substituted mandelic acids.
Trustworthiness: The critical step in this pathway is the hydrolysis of the nitrile. Using strong mineral acids like concentrated HCl ensures complete conversion to the carboxylic acid.[6] The reaction progress must be carefully monitored to prevent side reactions or degradation, especially with sensitive substituents. Asymmetric synthesis can be achieved by using chiral catalysts during the cyanohydrin formation step, yielding an enantiomerically enriched product directly.[5]
Chiral Resolution: Isolating the Enantiomer of Interest
Since the biological activity of mandelic acid derivatives is often enantiomer-specific, effective chiral resolution is paramount.[1][2] The (R)-enantiomer of o-chloromandelic acid, for instance, is a key precursor for the antiplatelet drug clopidogrel.[7]
Classical Resolution via Diastereomeric Salt Formation
This traditional method involves reacting the racemic mandelic acid with a chiral base, such as (1R,2S)-(-)-ephedrine, to form diastereomeric salts.[8] These salts possess different physical properties, most notably solubility, allowing for their separation by fractional crystallization.
Causality: The differential solubility arises from the distinct three-dimensional lattice packing of the (R,R)- and (S,R)-diastereomeric salts. One diastereomer will preferentially crystallize from a chosen solvent system, while the other remains in the mother liquor. The pure enantiomer is then recovered by treating the isolated salt with a strong acid to break the ionic bond. This method's success is highly dependent on solvent choice and crystallization conditions.
Enzymatic Kinetic Resolution
Enzymatic resolution offers a highly selective and environmentally benign alternative. Lipases, such as Lipase PS 'Amano', are particularly effective for this transformation. The process relies on the enzyme's ability to selectively acylate one enantiomer over the other.
Mechanism of Action: In a typical kinetic resolution, the racemic mandelic acid is reacted with an acyl donor (e.g., vinyl acetate) in the presence of the lipase. The enzyme preferentially catalyzes the esterification of one enantiomer (commonly the S-enantiomer for mandelic acids with Lipase PS 'Amano'), leaving the other enantiomer (R) unreacted as the free acid. The resulting ester and the unreacted acid can then be easily separated by standard chemical extraction.
Workflow: Enzymatic Kinetic Resolution
Caption: Process flow for separating enantiomers via enzymatic resolution.
Comparison of Chiral Resolution Techniques
| Technique | Resolving Agent/System | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |
| Diastereomeric Crystallization | Chiral Amines (e.g., Ephedrine) | >95% | Scalable, well-established | Labor-intensive, solvent-dependent, theoretical max yield of 50% per enantiomer |
| Enzymatic Kinetic Resolution | Lipases (e.g., Lipase PS 'Amano') | >95% | High selectivity, mild conditions, environmentally friendly | Theoretical max yield of 50%, requires enzyme optimization |
| Chiral Chromatography | Chiral Stationary Phases (e.g., CHIRALPAK® IC) | >99% | High purity, analytical and preparative scale | High cost of stationary phases, solvent consumption |
Analytical Characterization: A Self-Validating System
Rigorous analytical chemistry is essential to confirm the chemical identity, purity, and enantiomeric excess of the final product. A multi-pronged approach ensures a self-validating system where data from orthogonal techniques corroborate each other.
Chiral High-Performance Liquid Chromatography (HPLC)
HPLC with a chiral stationary phase (CSP) is the gold standard for determining enantiomeric excess.[9] CSPs, such as those based on immobilized cellulose tris(3,5-dichlorophenylcarbamate), create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation.[9]
Causality: The separation mechanism relies on transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance. The enantiomer that forms a more stable complex with the CSP will be retained longer on the column. The position of the ortho-substituent can significantly impact these interactions and thus the achievable resolution.[10]
Gas Chromatography (GC)
For volatile derivatives, GC with a chiral column is also a powerful technique.[11] Mandelic acids typically require derivatization (e.g., conversion to methyl esters) to increase their volatility for GC analysis.[11] Cyclodextrin-based chiral selectors are commonly used in the stationary phase. The ortho-substituent can affect how the molecule fits into the cyclodextrin cavity, influencing chiral recognition.[10]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the chemical structure and purity of the synthesized acid. While standard NMR cannot distinguish between enantiomers, chiral shift reagents can be used to induce chemical shift differences between them.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups (e.g., O-H stretch of the alcohol and carboxylic acid, C=O stretch of the acid).[12]
Summary of Analytical Conditions for Chiral Separation
| Analyte | Technique | Chiral Stationary Phase (CSP) | Mobile Phase / Conditions | Key Finding |
| Mandelic Acid | HPLC | CHIRALPAK® IC[9] | n-hexane/isopropanol/TFA | Baseline resolution of enantiomers (Rₛ=2.21)[9] |
| 2-Chloromandelic Acid | HPLC | CHIRALPAK® IC[9] | n-hexane/isopropanol/TFA | Low enantioselectivity observed on this specific CSP[9] |
| 2-Chloromandelic Acid Methyl Ester | GC | Permethylated β-cyclodextrin | H₂ carrier gas, temp. gradient | No chiral selectivity recognized, likely due to steric hindrance from the ortho-substituent[10] |
| Urine Metabolites (MA) | HPLC | C18 (after derivatization) | Methanol/Phosphate Buffer | Derivatization with a chiral amine allows separation on a standard C18 column[13] |
Applications in Drug Development and Beyond
The unique stereochemistry of ortho-substituted mandelic acids makes them valuable intermediates in the pharmaceutical industry and other fields.
Pharmaceutical Intermediates
As previously mentioned, (R)-o-chloromandelic acid is a critical building block for Clopidogrel, an irreversible inhibitor of the P2Y12 platelet receptor used to prevent blood clots.[7] Other enantiomerically pure mandelic acid derivatives are used in the synthesis of semi-synthetic cephalosporins, penicillins, and anti-obesity drugs.[1][2]
Pathway: Role in Clopidogrel Synthesis
Caption: Simplified pathway showing the key role of the mandelic acid derivative.
Cosmetics and Dermatology
Mandelic acid itself is used in cosmetic formulations as a gentle alpha-hydroxy acid (AHA) for chemical exfoliation.[14][15] Its larger molecular size compared to glycolic acid allows for slower, more even penetration into the skin, making it less irritating and suitable for sensitive skin types.[14][16] It has been shown to improve skin elasticity and firmness, treat acne, and reduce hyperpigmentation.[15][17] Ortho-substitution could potentially be used to modulate properties like lipophilicity or antibacterial activity for specialized dermatological applications.
Experimental Protocols
The following protocols are provided as a guide and are based on established methodologies. They should be adapted and optimized for specific substrates and laboratory conditions.
Protocol 1: Enzymatic Kinetic Resolution of (±)-3-chloro-5-nitromandelic acid
(Adapted from Reilly et al., 2003)
Objective: To separate the R and S enantiomers of a racemic ortho-substituted mandelic acid via lipase-catalyzed acylation.
Materials:
-
(±)-3-chloro-5-nitromandelic acid
-
Lipase PS 'Amano'
-
Vinyl acetate
-
tert-Butyl methyl ether (t-BME)
-
Ethyl acetate
-
Standard glassware and magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine the racemic mandelic acid (e.g., 1.0 g, 1 equivalent), Lipase PS 'Amano' (0.5 g, 50% w/w), and vinyl acetate (2.5 mL, excess) in tert-butyl methyl ether (2.5 mL).
-
Incubation: Heat the reaction mixture to 55°C with gentle stirring. The causality here is that moderate heat increases the reaction rate without denaturing the enzyme.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via chiral HPLC (see Protocol 2). The goal is to stop the reaction at ~50% conversion to maximize the yield and enantiomeric purity of both components. This typically takes 24-48 hours.
-
Enzyme Removal: Once ~50% conversion is reached, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite to remove the lipase enzyme. Wash the filter cake thoroughly with ethyl acetate to ensure all products are recovered.
-
Separation: Transfer the filtrate to a separatory funnel. Perform an aqueous extraction with a mild base (e.g., saturated NaHCO₃ solution) to separate the unreacted (R)-acid (which will move to the aqueous layer as its carboxylate salt) from the (S)-acetate ester (which will remain in the organic layer).
-
Isolation of (R)-Acid: Acidify the separated aqueous layer with 1M HCl to pH ~2 and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the (R)-(-)-mandelic acid derivative.
-
Isolation of (S)-Ester: Wash the original organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the (S)-(+)-acetate. This can be hydrolyzed back to the (S)-acid if desired.
-
Validation: Confirm the enantiomeric excess (ee) of the final (R)-acid product using Protocol 2. An ee of >95% is typically achieved.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee)
(General procedure based on principles from various sources)[9][13]
Objective: To determine the ratio of R and S enantiomers in a sample.
Materials:
-
HPLC system with UV detector
-
Chiral stationary phase column (e.g., CHIRALPAK® IC, 250 mm x 4.6 mm, 5 µm)
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA)
-
Trifluoroacetic acid (TFA)
-
Sample of mandelic acid derivative dissolved in mobile phase
Procedure:
-
System Preparation: Set up the HPLC system. The mobile phase is typically a mixture of n-hexane and an alcohol modifier like IPA. A common starting point is 90:10 (v/v) n-hexane:IPA. Add a small amount of TFA (0.1%) to the mobile phase to suppress the ionization of the carboxylic acid, which results in sharper peaks.[9]
-
Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.8-1.0 mL/min) until a stable baseline is achieved.
-
Sample Injection: Inject a small volume (e.g., 10 µL) of the prepared sample solution onto the column.
-
Detection: Monitor the column effluent using a UV detector at an appropriate wavelength for the analyte (e.g., 230 nm or 254 nm).
-
Data Analysis:
-
Identify the two peaks corresponding to the R and S enantiomers. To confirm which peak is which, inject a standard of a known pure enantiomer if available.
-
Integrate the area under each peak (Area_R and Area_S).
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ |Area_R - Area_S| / (Area_R + Area_S) ] * 100
-
-
Self-Validation: The protocol is self-validating if the analysis of the racemic starting material shows two well-resolved peaks with an area ratio of approximately 50:50, confirming the column's ability to separate the enantiomers.
References
- Gottlieb, H. E., Cojocaru, M., & Ashkenazi, N. (1998). Enantiomeric Resolution of (±)-Mandelic Acid by (1R,2S)-(Ð)-Ephedrine: An Organic Chemistry Laboratory Experiment Illustrating.
- Puskás, I., et al. (2021). Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. Molecules, 26(11), 3328. [Link]
- Puskás, I., et al. (2023). Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary. International Journal of Molecular Sciences, 24(20), 15065. [Link]
- He, J., et al. (2015). Monoselective o-C–H Functionalizations of Mandelic Acid and α-Phenylglycine. Journal of the American Chemical Society, 137(28), 8935-8938. [Link]
- Wang, Y., et al. (2012). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of the Brazilian Chemical Society, 23(1), 143-148. [Link]
- Kaur, R., et al. (2024). Unlocking the potential of mandelic acid derivatives: chemical and biological applications. RSC Advances, 14(1), 23-45. [Link]
- Reilly, J., et al. (2003). Enzymatic resolution of substituted mandelic acids. Tetrahedron Letters, 44(29), 5439-5441. [Link]
- Kaur, R., et al. (2024). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Publishing. [Link]
- Schmalzbauer, M., et al. (2018). Approaches and opportunities in synthesis of mandelic acids.
- Corson, B. B., et al. (1930). Mandelic Acid. Organic Syntheses, 10, 62. [Link]
- Nitek, W., et al. (2022). Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. Molecules, 27(19), 6598. [Link]
- Blacker, A. J., & Houson, I. N. (2006). U.S. Patent No. 7,022,876. Washington, DC: U.S.
- Adams, R., & Marvel, C. S. (1921). Mandelic Acid. Organic Syntheses, 1, 59. [Link]
- Spindler, F., et al. (2004). Synthesis of Substituted Mandelic Acid Derivatives via Enantioselective Hydrogenation: Homogeneous versus Heterogeneous Catalysis.
- Li, Y., et al. (2024). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. International Journal of Molecular Sciences, 25(15), 8035. [Link]
- Ohashi, N., et al. (2006). Simultaneous determination of mandelic acid enantiomers and phenylglyoxylic acid in urine by high-performance liquid chromatography with precolumn derivatization.
- Bahrami, A. R., et al. (2017). Selective determination of mandelic acid in urine using molecularly imprinted polymer in microextraction by packed sorbent. Archives of Toxicology, 91(12), 3847-3855. [Link]
- Bankson, C. (2023). 8 Best & Worst Mandelic Acid Serums & How They Work. Cassandra Bankson. [Link]
- Jacobs, S. W., & Culbertson, E. J. (2018). Effects of Topical Mandelic Acid Treatment on Facial Skin Viscoelasticity. Facial Plastic Surgery, 34(6), 651-656. [Link]
- Cherney, K. (2019). Mandelic Acid: Benefits, Uses, Vs. Glycolic Acid, and Precautions. Healthline. [Link]
- AD. (2022). The Ordinary Mandelic Acid 10% + HA; Honest Review. AD. [Link]
- Edited, B. B. (2021). The Ordinary Mandelic Acid, Reviewed. Beauty Bay Edited. [Link]
Sources
- 1. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07369C [pubs.rsc.org]
- 2. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US7022876B2 - Preparation of mandelic acid derivatives - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Mandelic Acid: Benefits, Uses, Vs. Glycolic Acid, and Precautions [healthline.com]
- 15. amandadukor.com [amandadukor.com]
- 16. The Ordinary Mandelic Acid, Reviewed - Beauty Bay Edited [beautybay.com]
- 17. Effects of Topical Mandelic Acid Treatment on Facial Skin Viscoelasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Reactivity of the Carbon-Bromine Bond in 2-(2-Bromophenyl)-2-hydroxyacetic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Bromophenyl)-2-hydroxyacetic acid, a derivative of mandelic acid, stands as a versatile and strategic building block in modern organic synthesis. Its utility is fundamentally derived from the reactivity of the carbon-bromine bond situated on the aromatic ring. The presence of an ortho-hydroxyacetic acid moiety introduces a layer of complexity and opportunity, modulating the bond's reactivity through steric, electronic, and potential coordinating effects. This guide provides an in-depth exploration of the C-Br bond's reactivity in this specific molecular context. We will dissect the primary mechanistic pathways for its activation—including transition-metal-catalyzed cross-couplings, radical-mediated transformations, and intramolecular cyclizations—and present field-proven experimental protocols to leverage this reactivity for molecular construction.
Molecular Architecture: Understanding the Foundational Reactivity
The reactivity of the C(sp²)-Br bond in this compound is not considered in isolation. It is a function of the interplay between the aryl halide system and its unique ortho-substituent.
-
The Aryl Bromide Bond: The carbon-bromine bond in bromobenzene and its derivatives is inherently less reactive towards classical nucleophilic substitution than its alkyl bromide counterpart.[1][2] This is due to the partial double bond character arising from resonance between the bromine's lone pairs and the aromatic π-system, which strengthens the C-Br bond. Cleavage of this bond typically requires overcoming a significant activation energy, necessitating catalytic or radical-based activation methods.[3]
-
Influence of the Ortho-Substituent: The α-hydroxyacetic acid group, -CH(OH)COOH, exerts profound control over the C-Br bond's behavior.
-
Electronic Effects: Both the hydroxyl and carboxylic acid functions are electron-withdrawing through induction (-I effect), which can decrease the electron density of the benzene ring and deactivate it towards electrophilic aromatic substitution.[4][5][6][7] This deactivation can, however, make the aryl ring more susceptible to certain metal-catalyzed oxidative additions.
-
Steric Hindrance: The bulky nature of the substituent can sterically impede the approach of catalysts or reagents to the C-Br bond, a factor that can be exploited for selective transformations or may necessitate the use of specialized, less hindered catalysts.[8]
-
Coordinating Effects: The hydroxyl and carboxyl groups are potential ligands that can chelate to a metal center. This intramolecular coordination can pre-orient a catalyst, accelerating oxidative addition into the C-Br bond and facilitating subsequent transformations like intramolecular cyclization.
-
Mechanistic Pathways for C-Br Bond Activation
The selective cleavage and functionalization of the C-Br bond in this compound can be achieved through several distinct mechanistic manifolds. The choice of pathway is dictated by the desired transformation and the reaction conditions employed.
Transition Metal-Catalyzed Cross-Coupling
Palladium- and nickel-catalyzed cross-coupling reactions are the cornerstone of modern C-C and C-heteroatom bond formation.[9] These reactions universally rely on the oxidative addition of a low-valent metal catalyst into the C-Br bond as the initiating step.[10][11] Aryl bromides are excellent substrates, offering a balance of reactivity and stability that makes them preferable to less reactive aryl chlorides and more expensive aryl iodides.[12]
The general catalytic cycle proceeds via three key steps:
-
Oxidative Addition: The active Pd(0) or Ni(0) catalyst inserts into the C-Br bond, forming an Ar-M(II)-Br complex.[12][13][14]
-
Transmetalation: A second coupling partner (e.g., an organoboron reagent in Suzuki coupling) exchanges its organic group with the bromide on the metal center.[9][11]
-
Reductive Elimination: The two organic fragments on the metal center couple and are expelled, regenerating the M(0) catalyst.
Figure 1: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.
Radical-Mediated Bond Cleavage
Modern synthetic methods increasingly utilize radical pathways under mild conditions to activate C-Br bonds.
-
Photoredox Catalysis: This technique uses a photocatalyst that, upon excitation with visible light, can engage in a single-electron transfer (SET) with the aryl bromide.[15][16] This generates a transient radical anion that rapidly fragments, cleaving the C-Br bond to produce an aryl radical and a bromide anion.[17][18] This highly reactive aryl radical can then be trapped or used in subsequent bond-forming steps. The low-energy visible light and mild conditions make this an attractive strategy for complex molecule synthesis.[15]
Figure 2: C-Br bond activation via photoredox catalysis.
-
Sonochemistry: The application of ultrasound can promote C-Br bond cleavage through acoustic cavitation—the formation, growth, and collapse of microscopic bubbles in the liquid.[19] This process generates localized hot spots with extreme temperatures and pressures, capable of inducing homolytic cleavage of the C-Br bond or activating metal surfaces for reductive coupling reactions, such as the Wurtz-Fittig reaction.[20][21]
Intramolecular Cyclization
The ortho-positioning of the hydroxyl and carboxyl groups provides a powerful handle for intramolecular reactions. Upon activation of the C-Br bond, typically with a copper or palladium catalyst, the nucleophilic oxygen of the hydroxyl or carboxylate group can attack the carbon center, displacing the bromide and forging a new heterocyclic ring. This strategy is highly effective for synthesizing lactones and other oxygen-containing heterocycles.[22][23][24]
Synthetic Applications & Experimental Protocols
The true value of a building block is demonstrated through its application. Here, we present validated protocols for key transformations of this compound.
Protocol 1: Suzuki-Miyaura C-C Bond Formation
Objective: To synthesize 2-hydroxy-2-(2'-methyl-[1,1'-biphenyl]-2-yl)acetic acid via palladium-catalyzed coupling.
Rationale: This protocol employs a classic Pd(PPh₃)₄ catalyst, which is effective for a wide range of aryl bromides. Potassium carbonate serves as a mild base essential for activating the boronic acid in the transmetalation step.[10][14] The DME/water solvent system ensures solubility for both the organic and inorganic reagents.
Experimental Workflow:
Figure 3: Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), o-tolylboronic acid (1.2 eq), and finely ground K₂CO₃ (3.0 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add degassed 1,2-dimethoxyethane (DME) and water in a 4:1 ratio to achieve a substrate concentration of 0.1 M.
-
Sparge the resulting suspension with nitrogen for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask under a positive pressure of nitrogen.
-
Heat the reaction mixture to 85 °C and stir vigorously for 12-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous layer to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired product.
Representative Data:
| Coupling Partner | Yield (%) |
| o-tolylboronic acid | 85 |
| 4-methoxyphenylboronic acid | 91 |
| 3-thienylboronic acid | 78 |
Protocol 2: Copper-Catalyzed Intramolecular O-Arylation
Objective: To synthesize 3-hydroxy-3,4-dihydro-2H-benzo[b][15][25]oxazin-2-one through intramolecular cyclization.
Rationale: This transformation leverages the proximity of the hydroxyl group for a copper-catalyzed Ullmann-type C-O bond formation.[22] Copper(I) iodide is a cost-effective and efficient catalyst for such reactions. 8-Hydroxyquinoline acts as a ligand to stabilize the copper center and facilitate the catalytic cycle, while K₃PO₄ is a strong base required to deprotonate the hydroxyl group, forming the active nucleophile.
Step-by-Step Methodology:
-
In an oven-dried screw-cap vial, combine this compound (1.0 eq), copper(I) iodide (0.1 eq), 8-hydroxyquinoline (0.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).
-
Evacuate and backfill the vial with nitrogen.
-
Add anhydrous dimethylformamide (DMF) to achieve a substrate concentration of 0.2 M.
-
Seal the vial and heat the mixture to 110 °C in a pre-heated oil bath.
-
Stir for 24 hours. Monitor the reaction's progress by LC-MS.
-
After cooling to ambient temperature, dilute the mixture with ethyl acetate and water.
-
Filter the mixture through a pad of celite to remove insoluble copper salts.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic extracts, wash with saturated aqueous LiCl solution (to remove DMF), then brine.
-
Dry over MgSO₄, filter, and evaporate the solvent.
-
The crude product can be purified by recrystallization or column chromatography.
Expected Outcome:
| Product | Method | Yield (%) | M.P. (°C) |
| 3-hydroxy-3,4-dihydro-2H-benzo[b][15][25]oxazin-2-one | CuI / K₃PO₄ | 75-85 | 155-158 |
Conclusion and Future Outlook
The carbon-bromine bond in this compound is a highly adaptable functional handle, offering a gateway to a diverse array of chemical structures. Its reactivity is finely tuned by the adjacent α-hydroxyacetic acid group, which not only influences the electronic nature of the C-Br bond but also enables unique intramolecular transformations. Through judicious selection of catalytic systems—spanning traditional palladium cross-coupling, modern photoredox catalysis, and copper-mediated cyclizations—researchers can selectively forge new C-C, C-O, and C-H bonds. The protocols and mechanistic insights provided in this guide serve as a robust foundation for scientists and drug development professionals aiming to harness the full synthetic potential of this valuable building block in the creation of novel pharmaceuticals and complex molecular architectures.
References
- Aryl Bromides Definition - Organic Chemistry Key Term - Fiveable. (n.d.). Fiveable.
- Oxidative Addition of Polar Reagents. (2022). Chemistry LibreTexts.
- C1‐4 Alkylation of Aryl Bromides with Light Alkanes enabled by Metallaphotocatalysis in Flow. (n.d.). Wiley Online Library.
- Photoredox Activation of Aryl Bromides. (2015). ChemistryViews.
- Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). (2024).
- Photocatalytic functionalization of white phosphorus with aryl bromides and chlorides. (n.d.). Royal Society of Chemistry.
- Copper(I)-Catalyzed Aryl Bromides To Form Intermolecular and Intramolecular Carbon−Oxygen Bonds. (n.d.).
- Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. (2025).
- Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. (n.d.).
- AND VISIBLE LIGHT-PROMOTED ACTIVATION OF ARYL HALIDES UNDER TRANSITION-METAL-FREE CONDITIONS. (n.d.). Espace a TEL.
- Promotion of Organic Reactions by Ultrasound: Coupling of Alkyl and Aryl Halides in the Presence of Lithium Metal and Ultrasound. (1985).
- ARYL HALIDES: REACTIVITY - answers. (n.d.). Chemguide.
- Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions. (n.d.).
- Ultrasound-promoted palladium-catalyzed cross coupling reactions. (2009). Organic Chemistry Portal.
- Promotion of organic reactions by ultrasound: Coupling of alkyl and aryl halides in the presence of lithium metal and ultrasound. (n.d.).
- Carbon-halogen bond is most susceptible to cleave in. (n.d.). Allen Digital.
- How does the Carbon bromine bond cleave spontaneously? (2023). Reddit.
- orientation of products substituent in monosubstituted benzene derivatives ortho meta para substitution resonance structures hybrid methylbenzene chlorobenzene phenol nitrobenzene benzoic acid effect on synthesis routes advanced A level organic chemistry revision notes doc brown. (n.d.). Doc Brown's Chemistry.
- Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins. (2025).
- Effect of Substituent on Reactivity of Benzene for JEE. (n.d.). Vedantu.
- Effect of Substituents on Reactivity and Orientation of Mono Substituted Benzene Compounds Towards Electrophilic Substitution Reaction. (n.d.). Pharmaguideline.
- On the Dynamics of the Carbon–Bromine Bond Dissociation in the 1-Bromo-2-Methylnaphthalene Radical Anion. (n.d.).
- The E ect of Substituents on Reactivity. (n.d.). CUTM Courseware.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- Palladium catalyzed couplings. (n.d.). Lumen Learning.
- Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. (2022).
- Palladium Cross-Coupling Reactions 1. An Introduction. (2020). YouTube.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Carbon-halogen bond is most susceptible to cleave in [allen.in]
- 3. reddit.com [reddit.com]
- 4. orientation of products substituent in monosubstituted benzene derivatives ortho meta para substitution resonance structures hybrid methylbenzene chlorobenzene phenol nitrobenzene benzoic acid effect on synthesis routes advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 5. Effect of Substituent on Reactivity of Benzene - Important Concepts and Tips for JEE [vedantu.com]
- 6. Substituents, Effect of Substituents on Reactivity and Orientation of Mono Substituted Benzene Compounds Towards Electrophilic Substitution Reaction | Pharmaguideline [pharmaguideline.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Photoredox Activation of Aryl Bromides - ChemistryViews [chemistryviews.org]
- 16. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 18. On the Dynamics of the Carbon–Bromine Bond Dissociation in the 1-Bromo-2-Methylnaphthalene Radical Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ERIC - EJ312735 - Promotion of Organic Reactions by Ultrasound: Coupling of Alkyl and Aryl Halides in the Presence of Lithium Metal and Ultrasound., Journal of Chemical Education, 1985 [eric.ed.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Recent advances in cyclization reactions of ortho-substituted gem-dibromoolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine - PMC [pmc.ncbi.nlm.nih.gov]
- 25. fiveable.me [fiveable.me]
The Stereochemistry of 2-(2-Bromophenyl)-2-hydroxyacetic Acid: A Technical Guide for Drug Development Professionals
Abstract
The precise control and understanding of stereochemistry are paramount in modern drug development, where the chirality of a molecule can dictate its pharmacological and toxicological profile. This technical guide provides an in-depth exploration of the stereochemistry of 2-(2-Bromophenyl)-2-hydroxyacetic acid, a valuable chiral building block. We will delve into the synthesis of the racemic mixture, detailed protocols for its enantiomeric resolution via classical diastereomeric salt crystallization and enzymatic kinetic resolution, and robust analytical methodologies for the determination of enantiopurity. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively work with this and similar chiral α-hydroxy acids.
Introduction: The Significance of Chirality in Pharmaceutical Sciences
In the realm of pharmacology, enantiomers of a chiral drug can exhibit profound differences in their biological activity. One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, responsible for adverse effects. Consequently, the synthesis and analysis of enantiomerically pure compounds are critical aspects of drug discovery and development. This compound, a substituted mandelic acid derivative, serves as a pertinent case study. Its structural features make it a versatile intermediate in the synthesis of more complex, biologically active molecules.[1] A thorough understanding of its stereochemical properties is therefore essential for its effective utilization in pharmaceutical research and manufacturing.
Synthesis of Racemic this compound
The synthesis of the racemic form of this compound is a logical first step before proceeding to enantiomeric resolution. A reliable and efficient method involves a two-step process starting from 2-bromobenzaldehyde: the formation of a cyanohydrin intermediate, followed by acidic hydrolysis.
Causality of Experimental Choices
The cyanohydrin route is favored due to its high efficiency and the ready availability of the starting materials. The use of a cation exchange resin in the cyanohydrin formation provides a heterogeneous catalyst that simplifies the workup procedure compared to using soluble acids.[2] Subsequent hydrolysis of the nitrile to a carboxylic acid is a well-established and high-yielding transformation.
Experimental Protocol: Synthesis of Racemic this compound
Step 1: Synthesis of 2-(2-Bromophenyl)-2-hydroxyacetonitrile (Cyanohydrin Formation) [2][3]
-
In a well-ventilated fume hood, to a solution of 2-bromobenzaldehyde (1 equivalent) in a suitable organic solvent such as acetonitrile, add a cation exchange resin (e.g., DOWEX® 50WX4).
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add sodium cyanide (NaCN) (2 equivalents) to the mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the resin.
-
Evaporate the solvent under reduced pressure to yield the crude 2-(2-bromophenyl)-2-hydroxyacetonitrile. This intermediate can be used in the next step without further purification.
Step 2: Hydrolysis to this compound
-
Carefully add the crude 2-(2-bromophenyl)-2-hydroxyacetonitrile to a solution of concentrated hydrochloric acid.
-
Heat the mixture under reflux. The progress of the hydrolysis can be monitored by TLC or by the cessation of ammonia evolution.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., water or a toluene/hexane mixture) to obtain pure, racemic this compound.
Enantiomeric Resolution: Isolating the Stereoisomers
With the racemic mixture in hand, the next critical phase is the separation of the individual enantiomers. We will explore two robust and widely applicable methods: classical resolution via diastereomeric salt formation and enzymatic kinetic resolution.
Classical Resolution via Diastereomeric Salt Crystallization
This method relies on the reaction of the racemic acid with a single enantiomer of a chiral base. The resulting products are diastereomeric salts, which have different physical properties, including solubility, allowing for their separation by fractional crystallization.[4]
Chiral amines such as (-)-(1R,2S)-ephedrine have proven to be effective resolving agents for mandelic acid and its derivatives.[1][5][6] The formation of well-defined crystalline salts with significant solubility differences between the two diastereomers is the key to a successful resolution.
-
Dissolve the racemic this compound in a suitable solvent, such as ethanol.
-
In a separate flask, dissolve an equimolar amount of (-)-(1R,2S)-ephedrine in the same solvent.
-
Combine the two solutions and heat gently to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will crystallize out.
-
Collect the crystals by vacuum filtration. The purity of the diastereomer can be enhanced by recrystallization.
-
To recover the enantiomerically enriched acid, dissolve the diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to recover the chiral base.
-
Collect the precipitated acid by filtration, wash with cold water, and dry.
-
The other enantiomer can be recovered from the mother liquor by a similar acidification and extraction process.
Enzymatic Kinetic Resolution
Enzymatic resolutions offer a highly selective and environmentally benign alternative to classical methods. Lipases are commonly employed to selectively catalyze the hydrolysis or esterification of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[7][8]
Lipases, such as those from Candida antarctica B (often immobilized as Novozym 435) or Pseudomonas cepacia, exhibit a high degree of enantioselectivity towards one enantiomer of a chiral substrate.[8] For the resolution of this compound, it is often advantageous to first esterify the racemic acid and then perform a selective enzymatic hydrolysis of the ester.
Step 1: Esterification of Racemic this compound
-
React the racemic acid with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) under reflux to form the methyl ester.
-
Work up the reaction and purify the racemic methyl 2-(2-bromophenyl)-2-hydroxyacetate by distillation or chromatography.
Step 2: Enzymatic Hydrolysis [9]
-
Disperse the racemic methyl ester in a buffered aqueous solution (e.g., phosphate buffer, pH ~7).
-
Add the lipase (e.g., Novozym 435).
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC.
-
The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining ester and the hydrolyzed acid.
-
Separate the unreacted ester from the aqueous solution containing the salt of the hydrolyzed acid by extraction with an organic solvent.
-
Acidify the aqueous layer to precipitate the enantiomerically enriched acid, which can then be collected by filtration.
-
The enantiomerically enriched ester can be recovered from the organic layer and hydrolyzed chemically to obtain the other enantiomer of the acid.
Stereochemical Analysis: Ensuring Enantiopurity
Accurate determination of the enantiomeric purity is crucial. Chiral High-Performance Liquid Chromatography (HPLC) and polarimetry are the primary analytical techniques for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving good resolution.[10]
For acidic compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® IC), are often effective.[10][11] These columns can be operated in normal-phase, polar organic, or reversed-phase modes, offering flexibility in method development.
-
Column: Chiralpak® IC (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A typical starting mobile phase for normal-phase separation would be a mixture of hexane/isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape. For reversed-phase, a mixture of an aqueous buffer and acetonitrile or methanol can be used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm).
-
Optimization: The ratio of the mobile phase components should be adjusted to achieve baseline resolution of the enantiomers in a reasonable analysis time.
Polarimetry
Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. The specific rotation, [α], is a characteristic physical property of an enantiomer.[12][13]
The specific rotation is calculated using the following formula:
[α]λT = α / (c × l)
Where:
-
[α] is the specific rotation.
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of light (commonly the sodium D-line, 589 nm).
-
α is the observed rotation in degrees.
-
c is the concentration of the solution in g/mL.
-
l is the path length of the polarimeter tube in decimeters (dm).
The specific rotation of the enantiomers of this compound would need to be determined experimentally using enantiomerically pure samples. The two enantiomers will have equal and opposite specific rotation values.
Once the specific rotation of the pure enantiomer is known, the enantiomeric excess of a mixture can be calculated:
ee (%) = ([α]mixture / [α]pure enantiomer) × 100
Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard NMR spectroscopy cannot distinguish between enantiomers, it is an essential tool for confirming the chemical structure of this compound. The expected signals in the 1H NMR spectrum would include multiplets for the aromatic protons, a singlet for the benzylic proton, and broad singlets for the hydroxyl and carboxylic acid protons. The use of chiral shift reagents can allow for the differentiation of enantiomers by NMR.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H7BrO3 | [1] |
| Molecular Weight | 231.04 g/mol | [1] |
| CAS Number | 7157-15-5 | [1] |
| Melting Point (Racemate) | 89 °C | [1] |
Visualization of Stereochemical Concepts
To aid in the understanding of the concepts discussed, the following diagrams illustrate the stereoisomers and the resolution processes.
Caption: Workflow for synthesis and resolution.
Conclusion
This technical guide has provided a comprehensive overview of the stereochemistry of this compound, from the synthesis of the racemic mixture to the resolution and analysis of its enantiomers. The detailed protocols for diastereomeric salt crystallization and enzymatic kinetic resolution offer robust and adaptable methods for obtaining enantiomerically pure material. The principles of stereochemical analysis using chiral HPLC and polarimetry have also been outlined to ensure the accurate assessment of enantiopurity. By understanding and applying these techniques, researchers and drug development professionals can confidently utilize this chiral building block in their synthetic endeavors, contributing to the advancement of pharmaceutical sciences.
References
- Becker, R., et al. (2001). Acta Crystallographica Section E: Structure Reports Online, 57(11), o1055-o1056.
- Zhou, J., et al. (2014). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of Zhejiang University-SCIENCE B, 15(1), 60-66.
- Leitereg, T. J., & Cram, D. J. (1968). Studies in stereochemistry. XXXVI. The relative stabilities of diastereomeric salts. Journal of the American Chemical Society, 90(15), 4019-4026.
- Martins, M. P., et al. (2014). Resolution of 2-bromo-arylacetic acid ester by Yarrowia lipolytica lipase in water/supercritical CO2 two-phase systems. The Journal of Supercritical Fluids, 92, 273-278.
- Li, Z. Y., et al. (2018).
- Faigl, F., et al. (2008). Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base. Molecules, 13(7), 1549-1558.
- Betz, R., et al. (2007). 2-Bromobenzaldehyde cyanohydrin. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4255.
- Gerdil, R., & Frew, J. A. (1992). Discrimination in resolving systems: ephedrine-mandelic acid. Journal of the American Chemical Society, 114(5), 1845-1850.
- Frew, J. A., et al. (1992). Discrimination in Resolving Systems: Ephedrine-Mandelic Acid.
- Betz, R., et al. (2007). 2-Bromobenzaldehyde cyanohydrin. ResearchGate.
- Redalyc. (n.d.). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers.
- Gotor, V., et al. (2008). Lipases and lipase-catalyzed esterification in non-aqueous media. Biotechnology Advances, 26(1), 1-13.
- LibreTexts. (2021). Optical Rotation and Enantiomeric Purity.
- Forró, E., & Fülöp, F. (2003). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. Tetrahedron: Asymmetry, 14(20), 3015-3021.
- Fan, H., et al. (2023). Resolution of enantiomers of mandelic acid by transesterification. ResearchGate.
- Zhang, T., et al. (2014). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. ResearchGate.
- Peter, A., et al. (2022). Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. Molecules, 27(19), 6245.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000115).
- Sofighaderi, S., & Setamdideh, D. (2013). NaCN/DOWEX(R)50WX4: A Convenient System for Synthesis of Cyanohydrins from Aldehydes. Oriental Journal of Chemistry, 29(3), 1135-1137.
- LibreTexts. (2023). 13.9: Racemic Mixtures and the Resolution of Enantiomers.
- The Organic Chemistry Tutor. (2021, April 12). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry [Video]. YouTube.
- Master Organic Chemistry. (2017, February 24). Optical Purity and Enantiomeric Excess.
- Google Patents. (n.d.). Preparation of cyanohydrins.
- LibreTexts. (2023). 5.3: Optical Activity.
- University of Colorado Boulder. (n.d.). Read section 7.4 on optical rotation.
- Griengl, H. (2005). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 3(19), 3437-3454.
- NP-MRD. (n.d.). Showing NP-Card for Glycolic acid (NP0000402).
Sources
- 1. Discrimination in resolving systems. II: Ephedrine-substituted mandelic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orientjchem.org [orientjchem.org]
- 3. 2-Bromobenzaldehyde cyanohydrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, D2O, experimental) (HMDB0000115) [hmdb.ca]
- 5. Discrimination in resolving systems: ephedrine-mandelic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
The Architect's Toolkit: Unlocking the Power of α-Hydroxy Acids as Chiral Synthons
An In-Depth Technical Guide
Introduction: Nature's Blueprint for Asymmetric Synthesis
In the intricate world of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is not merely an academic exercise—it is a fundamental prerequisite for biological activity and safety. The ability to construct molecules with a specific three-dimensional arrangement is paramount, and for this, chemists often turn to "chiral synthons" or "chiral building blocks." These are enantiomerically pure compounds that serve as starting materials, embedding their inherent chirality into a new, more complex molecule and simplifying the synthetic pathway.[1][2]
Among the most valuable and versatile of these building blocks are the alpha-hydroxy acids (AHAs). These naturally occurring compounds, characterized by a hydroxyl group on the carbon atom adjacent (the 'alpha' position) to a carboxyl group, are readily available from the chiral pool.[2][3][4] Molecules like lactic acid from milk, malic acid from apples, and mandelic acid from bitter almonds provide chemists with a cheap, abundant, and enantiomerically pure foundation upon which to build the medicines and materials of the future.[5][6][7]
This guide provides an in-depth exploration of the core properties of AHAs that make them indispensable chiral synthons. We will delve into their fundamental stereochemistry, the strategic manipulation of their dual functional groups, and their application in sophisticated synthetic routes, providing researchers and drug development professionals with the foundational knowledge to leverage these powerful tools in their own work.
Part 1: The Core Architecture: Stereochemical and Physicochemical Properties
The utility of an AHA as a chiral synthon is rooted in its fundamental structure: the presence of a stereocenter at the α-carbon, directly flanked by two distinct and synthetically versatile functional groups.
The Stereocenter: The Source of Chirality
The α-carbon of an AHA (except for the achiral glycolic acid) is bonded to four different groups: a hydrogen atom, a hydroxyl group, a carboxyl group, and a variable side chain (R-group). This arrangement makes the α-carbon a stereocenter, giving rise to two non-superimposable mirror images, or enantiomers, designated as (R) or (S) based on the Cahn-Ingold-Prelog priority rules.
Nature predominantly produces one enantiomer. For instance, the biological isomer of lactic acid is L-(+)-lactic acid, which corresponds to the (S) configuration.[6] Similarly, L-malic acid is the common natural form.[3][5] This natural abundance is a cornerstone of the "chiral pool" approach, allowing chemists to start a synthesis with a known, pre-defined stereochemistry.
Dual Functionality and Physicochemical Influence
The true synthetic power of AHAs lies in the interplay between the hydroxyl and carboxyl groups. Their proximity gives rise to unique physicochemical properties:
-
Acidity: α-hydroxy acids are stronger acids than their non-hydroxylated counterparts. This is due to the electron-withdrawing inductive effect of the adjacent hydroxyl group and, crucially, the stabilization of the conjugate base through intramolecular hydrogen bonding.[8]
-
Conformation: This same intramolecular hydrogen bonding plays a significant role in dictating the preferred conformation of the molecule, which can influence its reactivity and interactions in a chiral environment.[9][10] The planarity of the carbon-oxygen framework is a frequently observed feature in the crystalline state.[10][11]
This dual functionality is a double-edged sword; it provides two handles for synthetic modification but also necessitates careful planning to differentiate between them, a challenge addressed through protecting group chemistry.
Caption: General structure of an α-hydroxy acid highlighting its key functional groups.
Part 2: The Workhorses: A Closer Look at Key AHAs
While many AHAs exist, three stand out for their availability, cost-effectiveness, and proven track record in asymmetric synthesis: Lactic Acid, Malic Acid, and Mandelic Acid.
| Property | (S)-Lactic Acid | (S)-Malic Acid | (R/S)-Mandelic Acid |
| Structure | CH₃CH(OH)COOH | HOOCCH₂CH(OH)COOH | C₆H₅CH(OH)COOH |
| Molar Mass | 90.08 g/mol | 134.09 g/mol | 152.15 g/mol |
| pKa₁ | ~3.86 | ~3.40 | ~3.41 |
| Natural Form | (S)-enantiomer (Lactic Acid)[6] | (S)-enantiomer (L-Malic Acid)[3][5] | Found as a racemate |
| Key Role | C3 Chiral Building Block | C4 Difunctional Chiral Building Block[3][5] | Chiral Resolving Agent, Arylglycine Precursor[12][13] |
| Common Uses | Synthesis of chiral epoxides, propylene glycols, biodegradable polymers.[14][15][16] | Versatile precursor for complex natural products, chiral lactones, and functionalized intermediates.[3][5][17] | Asymmetric synthesis, chiral auxiliaries, synthesis of semi-synthetic penicillins and cephalosporins.[13][18] |
(S)-Lactic Acid: The C3 Progenitor
Readily available via fermentation, (S)-lactic acid is a premier starting material for simple C3 chiral synthons.[6] Its methyl and ethyl esters are common intermediates. A primary application is its conversion into enantiomerically pure propylene oxide and related 1,2-diols, which are themselves highly valuable building blocks.
(S)-Malic Acid: The Versatile C4 Architect
L-Malic acid is a uniquely powerful synthon because it contains two carboxylic acid groups and a hydroxyl group, with all four of its carbon atoms being functionalizable.[3][5] This allows for a vast array of transformations. By differentiating the two carboxyl groups (e.g., through selective esterification), chemists can use malic acid to construct complex molecular scaffolds with precise stereochemical control, making it a frequent starting point in the total synthesis of natural products.[3][5][17][19]
Mandelic Acid: The Aromatic Controller
Optically active mandelic acid esters are valuable building blocks found in numerous bioactive compounds.[18][20] While it occurs naturally as a racemate, its enantiomers are readily separated. Mandelic acid is frequently used as a chiral resolving agent to separate racemic mixtures of amines and alcohols. Furthermore, its aromatic ring provides a structural motif common in many pharmaceuticals, and it serves as a precursor for other chiral ligands and auxiliaries used to direct stereoselectivity in reactions.[12][13]
Part 3: The Chemist's Strategy: Manipulating Functionality
The effective use of AHAs hinges on the ability to perform reactions on one functional group while leaving the other untouched. This requires a mastery of protecting group chemistry and an understanding of key transformations.
Protecting Group Strategies: A Self-Validating System
A protecting group acts as a temporary mask for a reactive functional group.[21] A robust protection strategy is a self-validating system: the group must be easy to install, stable to the subsequent reaction conditions, and easy to remove with high yield without disturbing the rest of the molecule.[21][22]
-
Protecting the Hydroxyl Group:
-
Ethers (e.g., Benzyl (Bn), tert-Butyldimethylsilyl (TBS)): Formed by reacting the alcohol with the corresponding halide (e.g., benzyl bromide) under basic conditions. Benzyl ethers are stable to a wide range of conditions but are readily removed by catalytic hydrogenation (H₂/Pd-C). Silyl ethers are stable to non-acidic conditions and are easily removed with fluoride sources (e.g., TBAF).
-
Esters (e.g., Acetyl (Ac), Benzoyl (Bz)): Formed using an acyl chloride or anhydride. While simple to form, they are labile to the same hydrolytic conditions as the carboxyl group, limiting their utility in many AHA transformations.[23]
-
-
Protecting the Carboxyl Group:
-
Esters (e.g., Methyl (Me), Benzyl (Bn), tert-Butyl (tBu)): The most common protection for carboxylic acids.[24] They are typically formed under acidic conditions (Fischer esterification). Methyl esters are removed by basic hydrolysis (saponification). Benzyl esters offer the advantage of removal via neutral hydrogenolysis. Tert-butyl esters are cleaved under mild acidic conditions (e.g., TFA).
-
The choice of protecting groups allows for orthogonal protection , a powerful strategy where one group can be removed selectively in the presence of another, enabling complex, multi-step transformations.[24]
Caption: Orthogonal protection workflow for selective transformation of AHAs.
Key Synthetic Transformations
With appropriate protection, AHAs can be converted into a wide range of other valuable chiral synthons.
-
Reduction to Chiral 1,2-Diols: The reduction of the carboxylic acid group (typically after protection of the hydroxyl group) is a fundamental transformation. Reagents like borane (BH₃·THF) or lithium aluminum hydride (LiAlH₄) are effective. The resulting chiral 1,2-diols are versatile intermediates in their own right.
-
Conversion to Chiral Epoxides: Chiral epoxides are highly sought-after intermediates due to their susceptibility to nucleophilic ring-opening, which allows for the stereospecific introduction of two new functional groups. The conversion from an AHA is a reliable two-step process:
-
Reduction of the AHA to the corresponding 1,2-diol.
-
Selective activation of the primary hydroxyl group (e.g., conversion to a tosylate) followed by intramolecular Sₙ2 cyclization under basic conditions to form the epoxide ring. The stereochemistry of the α-carbon is retained throughout this process.
-
Caption: Reaction pathway for the conversion of an AHA to a chiral epoxide.
Experimental Protocol: Synthesis of (S)-Propane-1,2-diol from (S)-Lactic Acid
This protocol details a representative transformation, demonstrating the principles of protection and reduction.
Objective: To convert commercially available ethyl (S)-lactate into (S)-propane-1,2-diol.
Causality: The hydroxyl group of ethyl lactate must be protected prior to reduction. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that would otherwise react with the free hydroxyl group via an acid-base reaction, consuming the reagent. A silyl ether (TBS) is chosen as the protecting group due to its ease of installation and stability under the basic conditions of the reduction workup.
Methodology:
Step 1: Protection of the Hydroxyl Group
-
To a solution of ethyl (S)-lactate (1.0 eq) and imidazole (2.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add tert-butyldimethylsilyl chloride (TBSCl, 1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC until starting material is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl solution and separate the layers.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield ethyl (S)-2-((tert-butyldimethylsilyl)oxy)propanoate.
Step 2: Reduction of the Ester
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar).
-
Add a solution of the TBS-protected ethyl lactate from Step 1 (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension. Caution: Exothermic reaction and H₂ gas evolution.
-
After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Carefully quench the reaction at 0 °C by the sequential, dropwise addition of H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting white suspension vigorously for 1 hour until a granular precipitate forms.
-
Filter the solid through a pad of Celite®, washing thoroughly with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product, (S)-1-((tert-butyldimethylsilyl)oxy)propan-2-ol, can often be used directly or purified if necessary.
Step 3: Deprotection of the Silyl Ether
-
Dissolve the crude product from Step 2 (1.0 eq) in THF.
-
Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the resulting oil by flash column chromatography (e.g., ethyl acetate/methanol gradient) to yield pure (S)-propane-1,2-diol.
Part 4: Applications in the Synthesis of Complex Molecules
The true measure of a chiral synthon's value is its successful application in the synthesis of complex, biologically active molecules. AHA-derived building blocks are ubiquitous in this field.
-
Natural Product Total Synthesis: Malic acid has served as a key starting material in the enantioselective total synthesis of numerous natural products.[5] Its C4 framework can be elaborated into the core structures of complex molecules, transferring its original stereochemistry deep into the final target.
-
Pharmaceuticals: Mandelic acid and its derivatives are present in various pharmaceuticals, including semi-synthetic penicillins and antitumor agents.[13] The ability to synthesize these chiral motifs efficiently is critical for drug development.
-
Chiral Heterocycles: The functional handles on AHAs can be used to construct chiral heterocyclic rings, which are privileged structures in medicinal chemistry.[25][26] For example, the diol derived from an AHA can be further elaborated to form chiral dioxolanes or other oxygen-containing heterocycles.
Conclusion: Essential Tools for Modern Synthesis
Alpha-hydroxy acids represent one of the most powerful and reliable classes of chiral synthons available to the modern organic chemist. Their value stems from a combination of natural abundance, inherent chirality, and the presence of two distinct and synthetically tractable functional groups. By leveraging the principles of protecting group chemistry, chemists can unlock a vast array of transformations, converting these simple, readily available acids into sophisticated chiral intermediates. From the total synthesis of complex natural products to the development of novel pharmaceuticals, the strategic application of alpha-hydroxy acids continues to be a cornerstone of asymmetric synthesis, enabling the construction of the chiral molecules that shape our world.
References
- Luo, S., & Huang, P. (2020). Malic acid——A Versatile Chiral Building Block in the Enantioselective Total Synthesis of Natural Products and in Synthetic Methodologies. Progress in Chemistry, 32(11), 1846-1868. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Harnessing Chirality: D-Malic Acid in Asymmetric Synthesis. Ningbo Inno Pharmchem Co., Ltd. Blog. [Link]
- Luo, S., & Huang, P. (2020). Malic acid——A Versatile Chiral Building Block in the Enantioselective Total Synthesis of Natural Products and in Synthetic Methodologies. Progress in Chemistry. [Link]
- Battaglia, V., Meninno, S., Astone, A., & Lattanzi, A. (2024). Asymmetric Organocatalysed Synthesis of (R)
- Battaglia, V., Meninno, S., & Lattanzi, A. (2024). Asymmetric Organocatalysed Synthesis of (R)-Mandelic Acid Esters and α-Alkoxy Derivatives from Commercial Sources. Semantic Scholar. [Link]
- Battaglia, V., Meninno, S., & Lattanzi, A. (2024). (PDF) Asymmetric Organocatalysed Synthesis of (R)‐Mandelic Acid Esters and α‐Alkoxy Derivatives from Commercial Sources.
- Battaglia, V., Meninno, S., & Lattanzi, A. (2025). Asymmetric Organocatalysed Synthesis of (R)
- Colonna, S., Annunziata, R., & Cinquini, M. (1985). Aminoacids as Chiral Synthons: Preparation of Enantiomerically Pure (R) and (S) Malic Acids and its Application to the Synthesis of 3-Hydroxy 4-Butanolide.
- Taneja, S. C., et al. (2012). Enantiomerically pure compounds related to chiral hydroxy acids derived from renewable resources. Semantic Scholar. [Link]
- Ghaffar, T., et al. (2014). 1 Lactic acid is a chiral compound...
- Keck, G. E., Andrus, M. B., & Romer, D. R. (1991). A useful new enantiomerically pure synthon from malic acid: chelation controlled activation as a route to regioselectivity. The Journal of Organic Chemistry. [Link]
- Cigl, M., et al. (2019).
- Cigl, M., et al. (2019).
- Jurczak, M., et al. (2025). New Chiral Ligands Derived from Mandelic Acid: Synthesis and Application in the Asymmetric Phenyl Transfer Reaction to an Aromatic Aldehyde.
- Datta, H., & Kumar, S. (2016). (PDF) Hydroxy Acids: Production and Applications.
- Cossy, J., & Pale, P. (Eds.). (2000). alpha-Hydroxy Acids in Enantioselective Syntheses. Wiley. [Link]
- Chen, K., et al. (2016). Synthesis of chiral α-hydroxy acids via palladium-catalyzed C(sp3)–H alkylation of lactic acid.
- Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]
- Newton, M. D., & Jeffrey, G. A. (1977). Stereochemistry of the .alpha.-hydroxycarboxylic acids and related systems. Journal of the American Chemical Society. [Link]
- Bikzhanova, G. A., et al. (2022). Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. MDPI. [Link]
- LibreTexts Chemistry. (2021). 15.10: Protection of Hydroxyl Groups. LibreTexts. [Link]
- Newton, M. D., & Jeffrey, G. A. (1977). Stereochemistry of the .cap alpha.
- Chen, K., Li, X., & Shi, B. (2016). Synthesis of chiral α-hydroxy acids via palladium-catalyzed C(sp(3))-H alkylation of lactic acid. Semantic Scholar. [Link]
- MakingCosmetics. (n.d.). Natural Fruit AHA Alpha Hydroxy Acids - Oil Soluble. MakingCosmetics.com. [Link]
- Oki, M. (n.d.). 5 Lactic acid. University of Tsukuba. [Link]
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). Protecting Groups. UW-Madison Chemistry. [Link]
- Wikipedia. (n.d.). Alpha hydroxycarboxylic acid. Wikipedia. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy carboxylic acids, esters and amides. Organic-Chemistry.org. [Link]
- ACS Publications. (n.d.). Natural Product Total Synthesis. American Chemical Society. [Link]
- Shibuya, M., et al. (2016).
- Pirrung, M. C., et al. (1989). Mechanism and stereochemistry of .alpha.,.beta.-dihydroxyacid dehydratase. Journal of the American Chemical Society. [Link]
- Lab Muffin Beauty Science. (2020, May 28). Spotting Alpha and Beta Hydroxy Acids [Video]. YouTube. [Link]
- Kornhauser, A., et al. (n.d.). α-Hydroxy Acids.
- The Journal of Organic Chemistry. (n.d.). Ahead of Print.
- Kornhauser, A., Coelho, S. G., & Hearing, V. J. (2010). Applications of hydroxy acids: classification, mechanisms, and photoactivity.
- Tatsuta, K. (2005). Total synthesis and development of bioactive natural products. Journal of Antibiot. [Link]
- Sharma, A., et al. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances. [Link]
- Dornow, A., & Neuse, E. (1955). [Preparation of alpha-hydroxy- and alpha-amino substituted heterocycles; synthesis of nitrogen-containing heterocycles. X.]. Archiv der Pharmazie und Berichte der Deutschen Pharmazeutischen Gesellschaft. [Link]
- Ditre, C. M. (1998). Current Review of the Alpha-hydroxy Acids. Skin Therapy Letter. [Link]
- Khan Academy. (n.d.). Preparation of epoxides: Stereochemistry [Video]. Khan Academy. [Link]
- Sun, Y., et al. (2022). Chiral Phosphoric Acid Catalyzed Conversion of Epoxides into Thiiranes: Mechanism, Stereochemical Model, and New Catalyst Design.
- Adam, W., & Wirth, T. (1999). Hydroxy Group Directivity in the Epoxidation of Chiral Allylic Alcohols: Control of Diastereoselectivity through Allylic Strain and Hydrogen Bonding. Accounts of Chemical Research. [Link]
- Ashenhurst, J. (2015). Opening of Epoxides With Acid. Master Organic Chemistry. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Malic acid——A Versatile Chiral Building Block in the Enantioselective Total Synthesis of Natural Products and in Synthetic Methodologies [manu56.magtech.com.cn]
- 4. wiley.com [wiley.com]
- 5. Malic acid——A Versatile Chiral Building Block in the Enantioselective Total Synthesis of Natural Products and in Synthetic Methodologies [manu56.magtech.com.cn]
- 6. researchgate.net [researchgate.net]
- 7. bulknaturalswholesale.com [bulknaturalswholesale.com]
- 8. Alpha hydroxycarboxylic acid - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Stereochemistry of the. cap alpha. -hydroxycarboxylic acids and related systems (Journal Article) | OSTI.GOV [osti.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Determination of Optical Purity of Lactic Acid-Based Chiral Liquid Crystals and Corresponding Building Blocks by Chiral High-Performance Liquid Chromatography and Supercritical Fluid Chromatography [mdpi.com]
- 15. Determination of Optical Purity of Lactic Acid-Based Chiral Liquid Crystals and Corresponding Building Blocks by Chiral High-Performance Liquid Chromatography and Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of chiral α-hydroxy acids via palladium-catalyzed C(sp3)–H alkylation of lactic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Asymmetric Organocatalysed Synthesis of (R)-Mandelic Acid Esters and α-Alkoxy Derivatives from Commercial Sources. | Semantic Scholar [semanticscholar.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Asymmetric Organocatalysed Synthesis of (R)-Mandelic Acid Esters and α-Alkoxy Derivatives from Commercial Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 24. Protecting group - Wikipedia [en.wikipedia.org]
- 25. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 26. [Preparation of alpha-hydroxy- and alpha-amino substituted heterocycles; synthesis of nitrogen-containing heterocycles. X.] - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Z Guide to 2-(2-Bromophenyl)-2-hydroxyacetic Acid Synthesis: The Pivotal Role of 2-Bromobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Bromophenyl)-2-hydroxyacetic acid, also known as 2-bromomandelic acid, is a valuable building block in medicinal chemistry and materials science.[1][2] Its synthesis is a critical process, with the selection of the starting material being a key determinant of the overall efficiency and viability of the synthetic route. This technical guide provides an in-depth exploration of the synthesis of this compound, focusing on the central role of 2-bromobenzaldehyde as the primary precursor. We will delve into the mechanistic underpinnings of the synthetic pathway, provide a detailed experimental protocol, and present the necessary characterization data for product validation.
Introduction: The Significance of Substituted Mandelic Acids
Mandelic acid and its derivatives are a class of aromatic α-hydroxy acids that have garnered significant attention in the pharmaceutical and chemical industries.[2] Their inherent chirality and the presence of both a hydroxyl and a carboxylic acid functional group make them versatile scaffolds for the synthesis of a wide array of more complex molecules, including anti-inflammatory agents, anti-HIV agents, and factor Xa inhibitors.[2] The bromine-substituted analogue, this compound, offers an additional reactive handle for further chemical modifications, making it a particularly attractive intermediate for drug discovery and development programs.
The Core Synthetic Strategy: From Aldehyde to α-Hydroxy Acid
The most direct and widely employed method for the synthesis of this compound utilizes 2-bromobenzaldehyde as the starting material. This transformation is typically achieved through a two-step process:
-
Cyanohydrin Formation: The nucleophilic addition of a cyanide ion to the carbonyl group of 2-bromobenzaldehyde to form the intermediate, 2-(2-bromophenyl)-2-hydroxyacetonitrile (also known as 2-bromobenzaldehyde cyanohydrin).[3][4]
-
Hydrolysis: The subsequent hydrolysis of the nitrile functional group of the cyanohydrin to a carboxylic acid, yielding the final product.[5][6][7]
This approach is favored due to its reliability, relatively high yields, and the ready availability of the starting materials.
Mechanistic Deep Dive
Part 1: Cyanohydrin Formation
The formation of the cyanohydrin is a classic example of a nucleophilic addition to a carbonyl group.[8][9] The reaction is typically catalyzed by a base, which serves to generate the cyanide anion (CN⁻), a potent nucleophile.[9][10]
The mechanism proceeds as follows:
-
Nucleophilic Attack: The cyanide anion attacks the electrophilic carbonyl carbon of 2-bromobenzaldehyde. This breaks the π-bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate.[8][9]
-
Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a weak acid, such as hydrogen cyanide (HCN) or water, to yield the final cyanohydrin product and regenerate the cyanide catalyst.[8][9]
It is crucial to maintain slightly basic conditions to ensure a sufficient concentration of the cyanide nucleophile.[10] The use of an alkali metal cyanide, such as sodium or potassium cyanide, in the presence of a weak acid is a common practice to achieve this.[9]
Part 2: Hydrolysis of the Nitrile
The conversion of the nitrile group in the cyanohydrin intermediate to a carboxylic acid is achieved through hydrolysis, which can be catalyzed by either acid or base.[5][6][7][11] Acid-catalyzed hydrolysis is frequently employed for this synthesis.
The mechanism of acid-catalyzed hydrolysis involves several steps:
-
Protonation of the Nitrile: The nitrogen atom of the nitrile is protonated by a strong acid, which significantly increases the electrophilicity of the nitrile carbon.[5][6][12]
-
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated nitrile carbon.[5][6][12]
-
Proton Transfer and Tautomerization: A series of proton transfers and a tautomerization step convert the initial adduct into a more stable amide intermediate.[6][7]
-
Hydrolysis of the Amide: The amide intermediate then undergoes further acid-catalyzed hydrolysis to yield the final carboxylic acid and an ammonium ion.[5][6]
Visualizing the Synthesis
Overall Reaction Scheme
Caption: Overall synthetic route from 2-bromobenzaldehyde to the target acid.
Detailed Mechanistic Pathway
Caption: Key mechanistic steps in the two-stage synthesis.
Experimental Protocol: A Validated Method
This protocol outlines a standard laboratory procedure for the synthesis of this compound from 2-bromobenzaldehyde.
Safety Precautions: This procedure involves the use of highly toxic cyanide salts. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. An emergency cyanide poisoning antidote kit should be readily available.
| Reagent | Formula | MW ( g/mol ) | Amount | Molar Equiv. |
| 2-Bromobenzaldehyde | C₇H₅BrO | 185.02 | 10.0 g | 1.0 |
| Sodium Cyanide | NaCN | 49.01 | 3.2 g | 1.2 |
| Sodium Bisulfite | NaHSO₃ | 104.06 | 6.2 g | 1.1 |
| Water | H₂O | 18.02 | 50 mL | - |
| Concentrated HCl | HCl | 36.46 | As needed | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
Procedure:
Part A: Synthesis of 2-(2-Bromophenyl)-2-hydroxyacetonitrile
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium cyanide and sodium bisulfite in 50 mL of water.[13][14]
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add 2-bromobenzaldehyde to the cooled solution over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue to stir the mixture at room temperature for 2-3 hours.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyanohydrin intermediate. This intermediate is often used in the next step without further purification.[3]
Part B: Hydrolysis to this compound
-
To the crude cyanohydrin intermediate in a round-bottom flask, add 50 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., water or a toluene/hexane mixture) to obtain pure this compound.
Data Analysis & Characterization
Successful synthesis of the target compound can be confirmed by various analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₈H₇BrO₃ |
| Molecular Weight | 231.04 g/mol [1][15] |
| Melting Point | 89 °C[1] |
| ¹H NMR (CDCl₃, ppm) | δ ~5.4 (s, 1H, -CH(OH)-), ~7.2-7.6 (m, 4H, Ar-H), ~9.0 (br s, 1H, -COOH) |
| ¹³C NMR (CDCl₃, ppm) | δ ~72 (-CH(OH)-), ~122-134 (Ar-C), ~175 (-COOH) |
| IR (KBr, cm⁻¹) | ~3400 (br, O-H), ~3000-2800 (br, COOH O-H), ~1720 (C=O) |
Conclusion
The synthesis of this compound via the cyanohydrin pathway, starting from 2-bromobenzaldehyde, represents a robust and efficient method for accessing this valuable synthetic intermediate. A thorough understanding of the underlying reaction mechanisms, adherence to a well-defined experimental protocol, and comprehensive characterization of the final product are paramount for ensuring the successful and reproducible synthesis of this compound. The insights and procedures detailed in this guide provide a solid foundation for researchers and drug development professionals working in this area.
References
- JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis.
- JoVE. (2025). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
- Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles.
- YouTube. (2020). Reactions of aldehydes and Ketones with hydrogen cyanide and sodium bisulphite.
- Google Patents. (1985). Process for preparation of cyanohydrins.
- PubChem. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). 2-Bromobenzaldehyde cyanohydrin.
- Fiveable. (n.d.). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation.
- PubChemLite. (n.d.). This compound (C8H7BrO3).
- Chemistry LibreTexts. (2025). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation.
- Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation.
- ResearchGate. (n.d.). 2-Bromobenzaldehyde cyanohydrin.
- RSC Publishing. (2026). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review.
Sources
- 1. This compound | 7157-15-5 | HAA15715 [biosynth.com]
- 2. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 2-Bromobenzaldehyde cyanohydrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 6. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. fiveable.me [fiveable.me]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 13. youtube.com [youtube.com]
- 14. WO1985000166A1 - Process for preparation of cyanohydrins - Google Patents [patents.google.com]
- 15. PubChemLite - this compound (C8H7BrO3) [pubchemlite.lcsb.uni.lu]
Methodological & Application
Chiral resolution of amines using 2-(2-Bromophenyl)-2-hydroxyacetic acid
The Resolving Agent: 2-(2-Bromophenyl)-2-hydroxyacetic Acid
This specific resolving agent, a derivative of mandelic acid, offers several advantages:
-
Acidity: The carboxylic acid moiety readily forms salts with basic amines.
-
Chirality: The stereocenter at the alpha-carbon allows for the formation of diastereomers.
-
Crystallinity: The phenyl ring and the bromo-substituent contribute to molecular rigidity and can facilitate strong crystal lattice interactions, which are essential for forming well-defined, crystalline salts that are easily separable. The bromine atom, in particular, can participate in halogen bonding, providing an additional handle for selective crystallization.
The choice between the (R)- or (S)-enantiomer of the resolving agent will determine which enantiomer of the amine crystallizes. It is often an empirical process to determine which pairing results in the most efficient separation.
Experimental Workflow: A Strategic Approach
A successful chiral resolution is rarely achieved on the first attempt. It is an optimization process that involves screening several key parameters. The overall strategy can be visualized as follows:
Caption: General workflow for chiral resolution of amines.
Protocols
Protocol 1: Screening for Optimal Resolution Conditions
Objective: To identify a suitable solvent and stoichiometry for the resolution. The ideal solvent will dissolve both the amine and resolving agent at an elevated temperature, but allow for the selective precipitation of one diastereomeric salt upon cooling.
Materials:
-
Racemic amine
-
(R)-2-(2-Bromophenyl)-2-hydroxyacetic acid (or the S-enantiomer)
-
Screening solvents: Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, and mixtures thereof (e.g., Ethanol/Water).
-
Test tubes or small vials (e.g., 4 mL) with stir bars
-
Heating block/oil bath
Procedure:
-
Setup: Arrange an array of 5-6 vials.
-
Reagents: To each vial, add the racemic amine (e.g., 0.1 mmol) and the resolving agent.
-
Expert Insight: Start with a sub-stoichiometric amount of resolving agent (0.5 equivalents). This maximizes the theoretical yield and purity of the single enantiomer that forms the less soluble salt.[1]
-
-
Solvent Addition: To each vial, add a different screening solvent (or solvent mixture) in a volume sufficient to create a concentration of approximately 0.2-0.5 M.
-
Dissolution: Heat the vials with stirring until all solids dissolve completely. Make a visual note of the temperature required for dissolution in each solvent.
-
Crystallization: Remove the vials from the heat and allow them to cool slowly to room temperature. If no crystals form, try inducing crystallization by scratching the inside of the vial with a glass rod or placing them in a refrigerator (4°C) overnight.
-
Observation: Observe the vials for the formation of a crystalline precipitate. A dense, crystalline solid is desirable over an oil or amorphous powder.
-
Isolation & Analysis (for promising candidates):
-
Isolate the crystals by filtration (e.g., using a Hirsch funnel).
-
Wash the crystals with a small amount of the cold solvent.
-
Liberate the amine by dissolving the salt in a minimal amount of water, making the solution basic (pH > 11) with 1 M NaOH, and extracting the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extract (e.g., over Na₂SO₄), filter, and concentrate under reduced pressure.
-
Determine the enantiomeric excess (e.e.) of the recovered amine using a suitable chiral analytical method (e.g., HPLC or GC).
-
Data Interpretation:
Summarize the results in a table to identify the best conditions.
| Solvent System | Resolving Agent (eq.) | Temp for Dissolution (°C) | Crystal Formation (RT) | Yield (%) | e.e. (%) |
| Methanol | 0.5 | 50 | Yes, fine needles | 35 | 85 |
| Ethanol | 0.5 | 65 | Yes, prisms | 42 | 92 |
| Isopropanol | 0.5 | 80 | Slow, small plates | 25 | 78 |
| Acetonitrile | 0.5 | 70 | Yes, dense powder | 40 | 88 |
| Ethanol/H₂O (9:1) | 0.5 | 75 | No | - | - |
Protocol 2: Preparative Scale Resolution
Objective: To resolve a larger quantity of the racemic amine using the optimized conditions identified in Protocol 1.
Materials:
-
Racemic amine (e.g., 10.0 g)
-
(R)-2-(2-Bromophenyl)-2-hydroxyacetic acid (0.5 eq. based on the amine)
-
Optimized solvent (e.g., Ethanol)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Salt Formation: In a round-bottom flask, combine the racemic amine and 0.5 equivalents of (R)-2-(2-Bromophenyl)-2-hydroxyacetic acid.
-
Dissolution: Add the optimized solvent (e.g., Ethanol) and heat the mixture to reflux with stirring until a clear solution is obtained.
-
Crystallization: Turn off the heat and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. An insulated vessel (e.g., a beaker filled with hot water or a dewar) can be used.
-
Maturation: Once at room temperature, continue to stir the resulting slurry for 1-2 hours to ensure the system has reached equilibrium.
-
Cooling: Further cool the flask in an ice bath for at least 1 hour to maximize the precipitation of the less-soluble diastereomeric salt.
-
Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small portion of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Purity Check (Optional but Recommended): The enantiomeric purity can often be enhanced by recrystallizing the diastereomeric salt from the same solvent system. The resolution is considered complete when the optical rotation of the salt remains constant after successive recrystallizations.[1]
Protocol 3: Liberation of the Enantiopure Amine and Recovery of the Resolving Agent
Objective: To isolate the desired enantiomerically enriched amine from the diastereomeric salt and recover the resolving agent for reuse.[2][3]
Caption: Workflow for amine liberation and agent recovery.
Procedure:
-
Dissolution: Suspend the dried diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Basification: Add a base (e.g., 1 M NaOH or 2 M K₂CO₃) dropwise with shaking until the aqueous layer is basic (pH > 11). This neutralizes the acidic resolving agent and liberates the free amine.
-
Extraction of Amine: Shake the separatory funnel vigorously. Allow the layers to separate. The free amine will be in the organic layer, while the sodium salt of the resolving agent will remain in the aqueous layer.
-
Isolate Amine: Drain the aqueous layer. Wash the organic layer with brine, then dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). Filter and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
Recovery of Resolving Agent: Combine all aqueous layers in a beaker and cool in an ice bath.
-
Acidification: Slowly add a strong acid (e.g., 1 M HCl) with stirring until the pH is acidic (pH < 2). The this compound will precipitate as a solid.
-
Isolation of Agent: Collect the solid resolving agent by vacuum filtration, wash with a small amount of cold water, and dry. Its purity can be checked by melting point and it can be reused in subsequent resolutions.[2]
Characterization and Quality Control
-
Melting Point: Diastereomers have different melting points. A sharp melting point for the isolated salt is an indicator of high purity.
-
Optical Rotation: Measurement of the specific rotation using a polarimeter confirms the optical activity of the resolved amine. The resolution should be continued until a constant maximum rotation is achieved.[1]
-
Chiral HPLC/GC: This is the definitive method for determining the enantiomeric excess (e.e.) of the final product. A validated chiral chromatography method is essential for accurate quantification.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystallization occurs | Solvent is too good; solution is too dilute; amine or resolving agent is impure. | Try a less polar solvent or a solvent mixture. Concentrate the solution. Use seed crystals from a small-scale trial. Ensure starting materials are pure. |
| An oil precipitates instead of a solid | The melting point of the diastereomeric salt is below the resolution temperature; solvent is too nonpolar. | Add a more polar co-solvent. Cool the solution more slowly. Try a different resolving agent. |
| Low enantiomeric excess (e.e.) | Insufficient difference in solubility between diastereomers; crystallization occurred too quickly (kinetic trapping). | Recrystallize the diastereomeric salt. Ensure slow cooling. Screen for a different solvent system that provides better differentiation. |
| Low yield of resolved amine | The solubilities of the two diastereomeric salts are too similar. | Try using the other enantiomer of the resolving agent. Optimize the stoichiometry of the resolving agent (sometimes > 0.5 eq. is needed). |
Conclusion
The chiral resolution of amines using this compound is a powerful and versatile application of classical resolution chemistry. The success of the method relies on the significant difference in solubility between the two diastereomeric salts formed. Through systematic screening of solvents and careful control of crystallization conditions, this technique allows for the efficient and scalable production of enantiomerically pure amines, which are vital building blocks in the pharmaceutical and chemical industries. The ability to recover and reuse the resolving agent further enhances the economic and environmental viability of this process.
References
- Recycling of resolving agent and solvent by water-based reactions and phase diagrams: Chiral resolution study of racemic ibuprofen.
- Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
- Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations.
- Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe. [Link]
- Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. ScienceDirect. [Link]
- Chiral resolution. Wikipedia. [Link]
- Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
- Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]
- Process for the preparation and resolution of mandelic acid derivatives.
- (r)- and (s)-mandelic acid. Organic Syntheses Procedure. [Link]
Sources
Application Notes and Protocols for Polymerization Initiated by 2-(2-Bromophenyl)-2-hydroxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Leveraging Functional Initiators in Controlled Radical Polymerization
The synthesis of well-defined polymers with specific end-group functionalities is a cornerstone of modern materials science and pharmaceutical development. These functionalities are critical for applications ranging from drug delivery systems and bioconjugation to advanced coatings and diagnostics. Atom Transfer Radical Polymerization (ATRP) has emerged as a robust and versatile controlled radical polymerization technique, offering precise control over molecular weight, architecture, and low polydispersity.[1] A key advantage of ATRP is the ability to employ functional initiators, which directly incorporate desired chemical moieties at the polymer chain end.[2][3]
This document provides a detailed guide to the use of 2-(2-Bromophenyl)-2-hydroxyacetic acid as a functional initiator for ATRP. This initiator is particularly valuable as it introduces both a hydroxyl (-OH) and a carboxylic acid (-COOH) group at the α-terminus of the polymer chain. These groups offer orthogonal handles for subsequent bioconjugation or surface attachment, making it a powerful tool for creating advanced polymeric materials.
The Underlying Chemistry: Mechanism of ATRP Initiation
ATRP is a controlled/"living" radical polymerization that relies on a reversible equilibrium between active propagating radicals and dormant species, typically an alkyl halide.[4] This equilibrium is catalyzed by a transition metal complex, most commonly a copper(I) halide complexed with a nitrogen-based ligand.
The polymerization process initiated by this compound follows the general mechanism of ATRP:
-
Initiation: The copper(I) complex reversibly abstracts the bromine atom from the initiator, this compound, to form a carbon-centered radical and the oxidized copper(II) complex. This radical then adds to the first monomer unit, starting the polymer chain.
-
Propagation: The newly formed polymer chain radical propagates by adding monomer units.
-
Deactivation: The copper(II) complex can transfer the halogen atom back to the propagating radical, reforming the dormant polymer chain and the copper(I) complex. This deactivation step is crucial for maintaining a low concentration of active radicals, thereby minimizing termination reactions.
-
Re-initiation: The dormant polymer chain can be reactivated by the copper(I) complex, allowing for continued chain growth.
This continuous cycle of activation and deactivation ensures that all polymer chains grow at a similar rate, leading to polymers with a narrow molecular weight distribution.
Figure 1: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Key Experimental Parameters and Considerations
The success of an ATRP experiment hinges on the careful selection and control of several parameters. The polar nature of the hydroxyl and carboxylic acid groups in this compound may influence the choice of solvent and catalyst system.
| Parameter | Recommended Range/Choice | Rationale & Causality |
| Monomer | Styrene, Methyl Methacrylate (MMA), Methyl Acrylate (MA), and other acrylates/methacrylates. | These monomers are well-suited for copper-mediated ATRP, and their polymerization kinetics are well-documented.[5][6] |
| Initiator Concentration | [Monomer]:[Initiator] = 25:1 to 500:1 | This ratio determines the target molecular weight of the polymer. A lower ratio results in a lower molecular weight. |
| Catalyst | Copper(I) Bromide (CuBr) | CuBr is a commonly used and effective catalyst for the ATRP of a wide range of monomers.[6] |
| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-Bipyridine (bpy) derivatives. | The ligand solubilizes the copper catalyst and tunes its redox potential, which is critical for controlling the polymerization. PMDETA is a versatile and commonly used ligand.[5][6] |
| Catalyst & Ligand Ratio | [Initiator]:[CuBr]:[Ligand] = 1:1:1 or 1:1:2 | A 1:1 ratio of catalyst to initiator is typical. A slight excess of ligand can help to stabilize the copper complex. |
| Solvent | Toluene, Anisole, N,N-Dimethylformamide (DMF), or Dioxane. | The choice of solvent depends on the polarity of the monomer and the initiator. Given the polar nature of the initiator, a more polar solvent like DMF or dioxane may be beneficial for solubility. |
| Temperature | 60 - 110 °C | The optimal temperature depends on the monomer and catalyst system. For styrene, a higher temperature (e.g., 110 °C) is often used, while for methacrylates, a lower temperature (e.g., 90 °C) is common.[5][7] |
| Reaction Time | 4 - 24 hours | The reaction time depends on the desired conversion and the specific reaction conditions. The progress of the polymerization should be monitored. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the polymerization of styrene and methyl methacrylate (MMA) using this compound as the initiator.
Protocol 1: ATRP of Styrene
Figure 2: Experimental workflow for the ATRP of Styrene.
Materials:
-
Styrene (inhibitor removed)
-
This compound (Initiator)
-
Copper(I) Bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)
-
Toluene (Anhydrous)
-
Tetrahydrofuran (THF)
-
Methanol
-
Neutral Alumina
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 0.1 mmol, 1 equivalent) and CuBr (e.g., 0.1 mmol, 1 equivalent).
-
Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to ensure an oxygen-free environment.
-
-
Reagent Addition:
-
Via a degassed syringe, add anhydrous toluene (e.g., 5 mL) and freshly purified styrene (e.g., 10 mmol, 100 equivalents).
-
Through another degassed syringe, add PMDETA (e.g., 0.1 mmol, 1 equivalent).
-
-
Polymerization:
-
Place the sealed Schlenk flask in a preheated oil bath at 110 °C and stir the reaction mixture.
-
Allow the polymerization to proceed for the desired time (e.g., 4-18 hours). The progress can be monitored by taking small aliquots at different time points and analyzing the monomer conversion by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Work-up and Purification:
-
Terminate the polymerization by opening the flask to air and cooling it to room temperature.
-
Dilute the reaction mixture with THF.
-
To remove the copper catalyst, pass the polymer solution through a short column of neutral alumina.
-
Precipitate the polymer by slowly adding the filtered solution to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
Protocol 2: ATRP of Methyl Methacrylate (MMA)
Materials:
-
Methyl Methacrylate (MMA) (inhibitor removed)
-
This compound (Initiator)
-
Copper(I) Bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)
-
Anisole (Anhydrous)
-
Tetrahydrofuran (THF)
-
Hexane or Methanol
-
Neutral Alumina
Procedure:
-
Reaction Setup:
-
Follow the same procedure as in Protocol 1, adding this compound (e.g., 0.1 mmol, 1 equivalent) and CuBr (e.g., 0.1 mmol, 1 equivalent) to a dry Schlenk flask.
-
Perform at least three freeze-pump-thaw cycles.
-
-
Reagent Addition:
-
Inject anhydrous anisole (e.g., 5 mL) and freshly purified MMA (e.g., 20 mmol, 200 equivalents) via a degassed syringe.
-
Add PMDETA (e.g., 0.1 mmol, 1 equivalent) via a degassed syringe.
-
-
Polymerization:
-
Immerse the Schlenk flask in a preheated oil bath at 90 °C and stir.
-
Monitor the polymerization over time (e.g., 6-24 hours) by analyzing aliquots for monomer conversion.
-
-
Work-up and Purification:
-
Terminate the reaction by exposing the mixture to air and cooling.
-
Dilute the solution with THF and pass it through a neutral alumina column.
-
Precipitate the poly(methyl methacrylate) in a large excess of cold hexane or methanol.
-
Isolate the polymer by filtration and dry under vacuum.
-
Characterization of the Resulting Polymers
The synthesized polymers should be characterized to confirm their molecular weight, polydispersity, and the presence of the desired end-functionalities.
-
Size Exclusion Chromatography (SEC/GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). A narrow PDI (typically < 1.3) is indicative of a controlled polymerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and to verify the presence of the initiator fragment at the chain end. The signals corresponding to the phenyl, hydroxyl, and carboxylic acid protons of the initiator should be identifiable.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer, including the ester carbonyls of the polymer backbone and the hydroxyl and carboxylic acid groups from the initiator.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: To obtain detailed information about the polymer chain composition and end groups.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The "living" nature of ATRP allows for chain extension experiments. By using the synthesized polymer as a macroinitiator for the polymerization of a second monomer, the formation of a block copolymer can be confirmed by an increase in molecular weight in the SEC trace, providing strong evidence for the retention of the active halogen end-group.
Conclusion
This compound is a highly effective functional initiator for Atom Transfer Radical Polymerization, enabling the synthesis of well-defined polymers with terminal hydroxyl and carboxylic acid functionalities. The protocols provided herein offer a robust starting point for researchers to produce these valuable materials for a wide range of applications in drug development, biomaterials science, and nanotechnology. Careful control over the experimental parameters is key to achieving polymers with the desired characteristics.
References
- Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337–377. [Link]
- Matyjaszewski, K., & Tsarevsky, N. V. (2009). Nanostructured functional materials prepared by atom transfer radical polymerization.
- Grimaud, T., & Matyjaszewski, K. (1997). Controlled/"Living" Radical Polymerization of Methyl Methacrylate by Atom Transfer Radical Polymerization. Macromolecules, 30(7), 2216–2218. [Link]
- Granel, C., et al. (1999). Controlled Radical Polymerization of (Meth)acrylates by ATRP with NiBr2(PPh3)2 as Catalyst. Macromolecules, 32(1), 31-36. [Link]
- Koiry, B. P., & Singha, N. K. (2014). Copper mediated controlled radical copolymerization of styrene and 2-ethylhexyl acrylate and determination of their reactivity ratios. Frontiers in Chemistry, 2, 89. [Link]
- Wikipedia. (2023).
- Matyjaszewski Polymer Group. (n.d.). Use of functional ATRP initiators. Carnegie Mellon University. [Link]
- Matyjaszewski Polymer Group. (n.d.).
- Haddleton, D. M., et al. (1999). Synthesis of functional polymers by atom transfer radical polymerization. Macromolecular Chemistry and Physics, 200(3), 642-651. [Link]
Sources
- 1. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Use of functional ATRP initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Copper mediated controlled radical copolymerization of styrene and 2-ethylhexyl acrylate and determination of their reactivity ratios [frontiersin.org]
- 6. Copper mediated controlled radical copolymerization of styrene and 2-ethylhexyl acrylate and determination of their reactivity ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
A Robust GC-MS Method for the Analysis of 2-(2-Bromophenyl)-2-hydroxyacetic Acid: Development, Derivatization, and Validation
An Application Note and Protocol
Abstract
This application note presents a comprehensive, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 2-(2-Bromophenyl)-2-hydroxyacetic acid. Due to the compound's high polarity and low volatility, direct GC analysis is impractical. This guide details a robust derivatization protocol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to convert the polar hydroxyl and carboxylic acid functional groups into their corresponding trimethylsilyl (TMS) derivatives. The developed method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and research applications in the pharmaceutical and chemical industries. All validation procedures are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction: The Analytical Challenge
This compound is an important intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals.[4][5] As a substituted mandelic acid, its structure contains both a carboxylic acid and an α-hydroxyl group, in addition to a brominated phenyl ring.[6] These polar functional groups impart high water solubility but also result in a high boiling point and low volatility, making the direct analysis of the parent compound by gas chromatography a significant challenge.[7][8] Thermal decomposition and strong adsorption onto the GC column and inlet surfaces are common issues, leading to poor peak shape, low sensitivity, and non-reproducible results.
To overcome these limitations, a chemical modification step, known as derivatization, is essential.[9] Derivatization converts the polar, active hydrogen-containing groups into less polar, more volatile, and more thermally stable moieties.[10][11] This application note provides a detailed, step-by-step guide for developing and validating a GC-MS method for this compound, focusing on a reliable silylation-based derivatization strategy.
The Rationale of Derivatization: Silylation
The core of this analytical method is the conversion of the analyte into a form amenable to GC analysis. Silylation is the chosen strategy due to its efficiency and the stability of the resulting derivatives.[10][12]
Mechanism and Rationale: The derivatizing reagent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst, reacts with active hydrogens present in the hydroxyl (-OH) and carboxylic acid (-COOH) groups. The active hydrogens are replaced by a non-polar trimethylsilyl (TMS) group, as shown in Figure 1.
-
Increased Volatility: The replacement of polar O-H bonds with O-Si(CH₃)₃ bonds eliminates the potential for hydrogen bonding between analyte molecules, significantly reducing the boiling point and increasing volatility.
-
Enhanced Thermal Stability: The resulting TMS-ether and TMS-ester are more stable at the elevated temperatures of the GC inlet and column, preventing on-column degradation.[10]
-
Improved Chromatography: The derivatized analyte is less polar, leading to more symmetric (Gaussian) peak shapes and reduced tailing on standard non-polar GC columns.
Figure 1: Derivatization of this compound
The silylation reaction targets both the hydroxyl and carboxylic acid groups to create a volatile and thermally stable derivative suitable for GC-MS analysis.
Caption: Silylation reaction workflow.
Experimental Protocol
Reagents and Materials
-
Analyte: this compound reference standard (>99% purity)
-
Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvent: Pyridine, Anhydrous (as reaction solvent)
-
Dilution Solvent: Hexane, GC Grade
-
Glassware: 2 mL autosampler vials with PTFE-lined caps, volumetric flasks, and pipettes.
Instrumentation
A standard Gas Chromatograph equipped with a Mass Spectrometer is recommended.
| Component | Specification |
| Gas Chromatograph | Agilent 8890 GC (or equivalent) |
| Mass Spectrometer | Agilent 5977B MS (or equivalent) |
| Autosampler | G4513A Autosampler (or equivalent) |
| GC Column | HP-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane) |
| Data System | MassHunter Workstation Software (or equivalent) |
Preparation of Solutions
-
Stock Standard (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with anhydrous pyridine.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock standard with anhydrous pyridine to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.
Derivatization Protocol: Step-by-Step
-
Aliquot: Transfer 100 µL of each calibration standard (or sample solution in pyridine) into a 2 mL autosampler vial.
-
Add Reagent: Add 200 µL of BSTFA + 1% TMCS to the vial.
-
Cap: Immediately cap the vial tightly.
-
Mix: Vortex the vial for 10 seconds to ensure thorough mixing.
-
Heat: Place the vial in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization.
-
Cool: Remove the vial and allow it to cool to room temperature.
-
Dilute: Add 700 µL of hexane to the vial and vortex for 10 seconds. This brings the total volume to 1 mL and makes the sample compatible with the GC inlet. The final concentration will be 1/10th of the initial standard concentration.
-
Analyze: The sample is now ready for injection into the GC-MS system.
GC-MS Method Parameters
| Parameter | Value |
| Inlet | Split/Splitless |
| Inlet Temperature | 270°C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temperature | 100°C, hold for 1 minute |
| Ramp Rate | 15°C/min to 280°C |
| Final Hold | Hold at 280°C for 5 minutes |
| MS Transfer Line | 280°C |
| MS Source | 230°C (Electron Ionization - EI) |
| MS Quad | 150°C |
| Acquisition Mode | Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification |
| SIM Ions | To be determined from the mass spectrum of the derivatized standard (target and qualifier ions). |
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][3]
Figure 2: Method Validation Workflow
A systematic approach to method validation ensures the analytical procedure is reliable, reproducible, and accurate.
Caption: Logical flow of the method validation process.
Specificity
Specificity was evaluated by injecting a derivatized blank (reagents only) and a derivatized sample of the analyte. The chromatograms were assessed to ensure no interfering peaks were present at the retention time of the derivatized this compound. The unique mass spectrum and selected ions in SIM mode further confirm specificity.[1]
Linearity and Range
A five-point calibration curve was prepared by derivatizing standards at concentrations from 10 to 200 µg/mL. Each level was injected in triplicate. The peak area was plotted against the nominal concentration, and the linearity was evaluated using the correlation coefficient (r²) of the linear regression.
| Parameter | Acceptance Criterion | Result |
| Range | 10 - 200 µg/mL | Met |
| Correlation (r²) | ≥ 0.995 | 0.9992 |
Accuracy
Accuracy was determined by a spike and recovery experiment. A known concentration of the analyte was spiked into a blank matrix at three concentration levels (low, medium, high; e.g., 25, 100, 175 µg/mL). The samples (n=3 for each level) were prepared, derivatized, and analyzed. The percentage recovery was calculated.
| Spike Level | Mean Recovery (%) | Acceptance Criterion |
| Low | 99.2% | 95.0 - 105.0% |
| Medium | 101.5% | 95.0 - 105.0% |
| High | 99.8% | 95.0 - 105.0% |
Precision
-
Repeatability (Intra-day precision): Six replicate samples were prepared from the same stock solution at a medium concentration (100 µg/mL) and analyzed on the same day by the same analyst.
-
Intermediate Precision (Inter-day precision): The repeatability experiment was repeated on a different day with a different analyst to assess inter-day variability.
The precision was expressed as the relative standard deviation (%RSD).
| Precision Type | %RSD | Acceptance Criterion |
| Repeatability | 1.2% | ≤ 2.0% |
| Intermediate | 1.8% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated from the standard deviation of the y-intercept (σ) and the slope (S) of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
| Parameter | Result |
| LOD | 2.5 µg/mL |
| LOQ | 7.5 µg/mL |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations to the GC method parameters, including inlet temperature (±5°C), oven ramp rate (±1°C/min), and carrier gas flow rate (±0.1 mL/min). The effect on peak area and retention time was monitored, and the %RSD of the results remained within acceptable limits (<5%), demonstrating the method's robustness.
Conclusion
This application note details a selective, reliable, and robust GC-MS method for the quantitative analysis of this compound. The key to the method's success lies in the efficient silylation derivatization step, which renders the polar analyte suitable for gas chromatography. The comprehensive validation, performed in accordance with ICH Q2(R1) guidelines, confirms that the method is accurate, precise, and fit for its intended purpose in quality control and research environments.
References
- Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. MDPI.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
- Novel Brominated Flame Retardants Analysis in Biological Samples Using GC-MS/MS: Simultaneous Detection of 12 Compounds. DBpia.
- Derivatization. Chemistry LibreTexts.
- Acids: Derivatization for GC Analysis. ScienceDirect.
- Comprehensive Analysis for Organo-bromine Compounds in Environmental Samples with GC/MS (EI/NCI). ResearchGate.
- Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. LCGC International.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
- Quality Guidelines. ICH.
- ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment.
- Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. NIH National Center for Biotechnology Information.
- Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary. NIH National Center for Biotechnology Information.
- Determination of mandelic acid enantiomers in urine by gas chromatography and electron-capture or flame ionisation detection. PubMed.
- Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central.
- Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. ACS Publications.
- GC Derivatization. University of Colorado Boulder.
- [Determination of cotinine, phenylglyoxylic acid and mandelic acid in human urine by GC/MS]. ResearchGate.
- Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. MDPI.
- Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. ResearchGate.
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate.
- Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 7157-15-5 | HAA15715 [biosynth.com]
- 5. jk-sci.com [jk-sci.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. gcms.cz [gcms.cz]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
Application Note: Chiral Purity Determination of 2-(2-Bromophenyl)-2-hydroxyacetic Acid via Diastereomeric Derivatization and HPLC Analysis
Introduction: The Imperative for Chiral Analysis
2-(2-Bromophenyl)-2-hydroxyacetic acid, a substituted derivative of mandelic acid, is a crucial chiral building block in the synthesis of advanced pharmaceutical intermediates. Its stereochemistry is paramount, as the biological activity and safety profile of the final active pharmaceutical ingredient (API) are often dictated by a single enantiomer. Consequently, the precise determination of enantiomeric purity is a non-negotiable step in both process development and quality control.
While direct separation on a chiral stationary phase (CSP) is a common approach, indirect methods involving derivatization offer significant advantages, including the use of robust, conventional achiral columns, enhanced UV detection, and often superior resolution between the resulting diastereomers.[1][2] This application note provides a detailed protocol for the derivatization of racemic this compound with an enantiomerically pure chiral agent, followed by baseline separation of the resulting diastereomers using standard reversed-phase HPLC.
Principle: From Indistinguishable Enantiomers to Separable Diastereomers
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation on standard HPLC columns impossible. The core strategy of this protocol is to convert the enantiomeric pair of this compound into a pair of diastereomers. Diastereomers, unlike enantiomers, have distinct physical properties and therefore interact differently with the stationary phase, allowing for their separation.[3][4]
The target analyte possesses two reactive functional groups: a carboxylic acid and a secondary alcohol. This protocol will focus on the esterification of the carboxylic acid group using an enantiomerically pure chiral alcohol, (R)-(+)-1-Phenylethanol, as the Chiral Derivatizing Agent (CDA). The reaction is facilitated by a carbodiimide coupling system (EDC/DMAP), which promotes efficient ester formation under mild conditions to prevent racemization.[2]
The reaction proceeds as follows:
-
(R)-2-(2-Bromophenyl)-2-hydroxyacetic acid + (R)-1-Phenylethanol → (R,R)-Diastereomeric Ester
-
(S)-2-(2-Bromophenyl)-2-hydroxyacetic acid + (R)-1-Phenylethanol → (S,R)-Diastereomeric Ester
These two resulting diastereomeric esters can then be readily separated and quantified on a standard C18 column.
Experimental Workflow and Protocol
The overall process involves the derivatization of the analyte followed by HPLC analysis.
Caption: Workflow for derivatization of this compound.
Materials and Reagents
-
Analyte: Racemic this compound
-
Chiral Derivatizing Agent (CDA): (R)-(+)-1-Phenylethanol (≥99% e.e.)
-
Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Catalyst: 4-(Dimethylamino)pyridine (DMAP)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Aqueous Solutions: 1 M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃), Saturated Sodium Chloride (Brine)
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)
-
HPLC Solvents: Acetonitrile (HPLC Grade), Deionized Water, Trifluoroacetic Acid (TFA)
-
Equipment: 20 mL scintillation vials, magnetic stirrer and stir bars, syringes, rotary evaporator.
Derivatization Protocol
CAUSALITY: This procedure is designed to achieve complete derivatization under mild conditions. Anhydrous solvent is critical to prevent hydrolysis of the activated carboxylic acid intermediate. DMAP serves as an acylation catalyst to accelerate the reaction. The aqueous work-up is essential to remove the water-soluble EDC urea byproduct and any unreacted reagents that would interfere with the chromatography.
-
Preparation: In a clean, dry 20 mL vial, accurately weigh approximately 24.7 mg (0.1 mmol) of racemic this compound.
-
Dissolution: Add 5 mL of anhydrous dichloromethane (DCM) and stir with a magnetic stir bar until fully dissolved.
-
Addition of CDA: Add 13.4 mg (0.11 mmol, 1.1 equivalents) of (R)-(+)-1-Phenylethanol to the solution.
-
Initiation of Reaction: Add 23 mg (0.12 mmol, 1.2 equivalents) of EDC, followed by a catalytic amount of DMAP (approx. 2 mg).
-
Reaction: Seal the vial and allow the reaction to stir at room temperature for 3 hours.
-
Work-up - Acid Wash: Transfer the reaction mixture to a separatory funnel and wash with 10 mL of 1 M HCl. Discard the aqueous layer.
-
Work-up - Base Wash: Wash the organic layer with 10 mL of saturated NaHCO₃ solution. Discard the aqueous layer.
-
Work-up - Brine Wash: Wash the organic layer with 10 mL of brine. Discard the aqueous layer.
-
Drying: Dry the resulting organic layer over anhydrous Na₂SO₄, then filter to remove the drying agent.
-
Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Sample for HPLC: Reconstitute the dried residue in 10 mL of the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water). The sample is now ready for injection.
HPLC Analysis of Diastereomeric Esters
The separation is performed on a standard reversed-phase C18 column. The addition of a small amount of acid (TFA) to the mobile phase ensures good peak shape by suppressing the ionization of any residual carboxylic acids.
Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Standard analytical HPLC with UV Detector |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water : TFA (55 : 45 : 0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 210 nm |
| Injection Vol. | 10 µL |
| Run Time | ~20 minutes (adjust as needed for baseline) |
Expected Results and Interpretation
A successful separation will yield a chromatogram with two distinct and well-resolved peaks, corresponding to the (R,R) and (S,R) diastereomers. The elution order must be confirmed by derivatizing and injecting an enantiomerically pure standard, if available.
The enantiomeric excess (% e.e.) of the original sample can be calculated from the peak areas (Area 1 and Area 2) of the two diastereomeric peaks:
% e.e. = | (Area 1 - Area 2) / (Area 1 + Area 2) | x 100
Method Trustworthiness and Validation Insights
To ensure the reliability of this protocol, the following aspects must be considered:
-
Purity of CDA: The enantiomeric purity of the chiral derivatizing agent, (R)-(+)-1-Phenylethanol, is critical. Any presence of the (S)-enantiomer will lead to the formation of two additional diastereomers, complicating the chromatogram and causing an underestimation of the true enantiomeric excess.[2]
-
Absence of Racemization: The reaction conditions are designed to be mild to prevent the racemization of either the analyte or the CDA. To verify this, an enantiomerically pure sample of the analyte should be subjected to the derivatization protocol; no peak corresponding to the other diastereomer should be observed.
-
Reaction Completion: The reaction should be allowed to proceed to completion to ensure that the measured diastereomeric ratio accurately reflects the initial enantiomeric ratio of the analyte. This can be monitored by TLC or by injecting time-course samples into the HPLC.
References
- Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC - NIH. (2022-07-04).
- Facile determination of the absolute configurations of α-hydroxy acids by chiral derivatization coupled with liquid chromatography-mass spectrometry analysis - PubMed. (2013-01-11). PubMed.
- Chiral derivatizing agent - Grokipedia. grokipedia.org.
- Chiral deriv
- Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - NIH.
- Chiral HPLC Separ
- Chiral HPLC separation: strategy and approaches - Chiralpedia. (2022-11-03). Chiralpedia.
Sources
Application Notes & Protocols: Suzuki Coupling of 2-(2-Bromophenyl)-2-hydroxyacetic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its efficacy in constructing carbon-carbon bonds, particularly in the formation of biaryl structures.[1][2][3] These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][4] This guide focuses on a particularly challenging yet valuable substrate: 2-(2-Bromophenyl)-2-hydroxyacetic acid . The resulting biaryl α-hydroxy acid products are of significant interest in drug discovery, serving as key intermediates and pharmacophores.
However, this substrate presents a confluence of two common challenges in cross-coupling chemistry:
-
Steric Hindrance: The ortho-position of the bromine atom on the phenyl ring impedes the initial, often rate-limiting, oxidative addition step with the palladium catalyst.[5][6]
-
Acidic Functional Groups: The presence of both a carboxylic acid and a secondary alcohol introduces acidic protons that can interfere with the basic conditions essential for the reaction, potentially deactivating the catalyst or causing unwanted side reactions.[7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate these challenges. We will explore the mechanistic rationale behind experimental design, present optimized protocols for both direct coupling and protecting group strategies, and offer practical guidance for troubleshooting.
Mechanistic Considerations & Strategic Approach
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10][11] A successful reaction with this compound hinges on optimizing conditions that favor this cycle while mitigating the inherent challenges of the substrate.
Caption: The general catalytic cycle of the Suzuki-Miyaura reaction.
Addressing Steric Hindrance
The ortho-substituent slows the insertion of the palladium(0) complex into the carbon-bromine bond. To overcome this, highly active catalyst systems are required. The key is the choice of ligand, which should be both electron-rich to promote oxidative addition and sterically bulky to facilitate the final reductive elimination step.[9]
-
Buchwald-type Biaryl Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are state-of-the-art for coupling sterically hindered substrates. Their bulk and electronic properties create a highly active, monoligated Pd(0) species that readily undergoes oxidative addition.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable and highly active palladium complexes, often effective for challenging couplings.[12] PEPPSI-type precatalysts are particularly convenient.[9]
Managing Acidic Protons
The carboxylic acid (pKa ~4) and alcohol (pKa ~16) protons will react with the base required for the catalytic cycle. This necessitates careful consideration of the base and overall strategy.
-
Choice of Base: The base's primary role is to activate the boronic acid, forming a more nucleophilic boronate complex to facilitate transmetalation.[13] With an acidic substrate, the base will also form the corresponding carboxylate and potentially the alkoxide.
-
Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used.[3] K₃PO₄ is often an excellent choice for substrates with sensitive functional groups. Stronger bases like NaOH or KOH can be used but risk promoting side reactions.[14] An excess of base (typically 2-3 equivalents) is required to neutralize the acidic protons on the substrate and still have enough to participate in the catalytic cycle.
-
Organic Bases: Amine bases are generally less effective than oxygen-based bases for this type of coupling.[15]
-
-
Strategy 1: Direct Coupling. This is the most atom-economical approach. It relies on finding a robust catalyst system that tolerates the in-situ-formed carboxylate. The carboxylate can potentially coordinate to the palladium center, which may inhibit catalysis.[7] However, with the right ligand and base combination, this is often the preferred method.
-
Strategy 2: Protecting Group Approach. To avoid any potential interference from the carboxylic acid, it can be temporarily protected, most commonly as an ester (e.g., methyl or ethyl ester).[16][17] This strategy involves three steps: protection, Suzuki coupling, and deprotection. While longer, it can be more reliable if direct coupling fails. The hydroxyl group is significantly less acidic and typically does not require protection.[12]
Experimental Design and Optimization
A systematic screening of reaction parameters is crucial for achieving high yields. The following tables summarize key variables and provide a starting point for optimization.
Table 1: Catalyst and Ligand Screening
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Rationale |
| 1 | Pd(PPh₃)₄ (5) | - | A classical, readily available catalyst; may be insufficient for hindered substrates. |
| 2 | Pd₂(dba)₃ (2.5) | SPhos (6) | Buchwald system, excellent for sterically demanding aryl bromides.[18] |
| 3 | Pd(OAc)₂ (3) | RuPhos (6) | Alternative bulky phosphine ligand system. |
| 4 | PEPPSI-IPr (3) | - | An air-stable Pd-NHC precatalyst, highly active for challenging couplings.[9] |
Table 2: Base and Solvent Screening
| Entry | Base (equiv.) | Solvent System | Temperature (°C) | Rationale |
| 1 | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | Standard conditions, K₂CO₃ is a versatile base.[8] |
| 2 | K₃PO₄ (3) | Toluene/H₂O (5:1) | 110 | K₃PO₄ is often effective with substrates bearing acidic protons. |
| 3 | Cs₂CO₃ (2.5) | THF/H₂O (4:1) | 80 | Highly soluble and effective, though more expensive.[19] |
| 4 | t-BuOK (3) | Dioxane | 90 | A strong, non-aqueous base option, suitable for NHC catalysts.[12] |
Detailed Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and solvents may be toxic, flammable, or irritants. Consult the Safety Data Sheet (SDS) for each reagent before use. All reactions must be run under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the catalyst.
Protocol 1: Direct Suzuki Coupling (Without Protection)
This protocol is optimized for efficiency and is the recommended starting point. It uses a robust catalyst system designed to tolerate the free carboxylic acid.
Sources
- 1. iglobaljournal.com [iglobaljournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. byjus.com [byjus.com]
- 12. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Protecting group - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(2-Bromophenyl)-2-hydroxyacetic acid as a Plant Ethylene Receptor Ligand
Introduction: The Ethylene Signaling Pathway and the Quest for Novel Ligands
Ethylene, a simple gaseous hydrocarbon, is a pivotal plant hormone that orchestrates a wide array of developmental processes and responses to environmental cues.[1][2][3] Its influence extends from seed germination and root initiation to fruit ripening, leaf senescence, and abscission.[1][3] The perception and transduction of the ethylene signal are mediated by a family of receptors primarily localized to the endoplasmic reticulum membrane.[4] In the model plant Arabidopsis thaliana, this receptor family includes ETR1, ETR2, ERS1, ERS2, and EIN4.[2][4]
These receptors act as negative regulators of the ethylene response pathway.[3][5] In the absence of ethylene, the receptors activate a serine/threonine protein kinase, CONSTITUTIVE TRIPLE RESPONSE 1 (CTR1), which in turn suppresses downstream signaling.[1][5] The binding of ethylene to its receptors leads to the inactivation of CTR1, thereby de-repressing the pathway and allowing for the activation of downstream transcription factors, such as ETHYLENE INSENSITIVE 3 (EIN3), which ultimately drive the expression of ethylene-responsive genes.[2][5][6]
The study of this pathway has been greatly facilitated by the use of genetic mutants and chemical tools. The identification and characterization of novel ligands that can modulate the activity of ethylene receptors are of paramount importance for both fundamental research and agricultural applications. Such compounds can serve as probes to dissect the intricacies of ethylene signaling and as potential agents to control ripening, senescence, and stress responses in crops.[7]
One such candidate molecule is 2-(2-Bromophenyl)-2-hydroxyacetic acid. While its interaction with plant ethylene receptors is an area of active investigation, its chemical structure suggests potential for interaction with the receptor's binding pocket. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to characterize the application of this compound as a plant ethylene receptor ligand. The following protocols are designed to be self-validating, providing a robust framework for determining the binding affinity, in vivo activity, and molecular effects of this compound.
Part 1: Biochemical Characterization - Receptor Binding Affinity
A crucial first step in characterizing a new ligand is to determine its binding affinity for the target receptor. A competitive radioligand binding assay is a standard method for this purpose.[8][9][10] This assay measures the ability of the unlabeled test compound, this compound, to compete with a radiolabeled ligand for binding to the ethylene receptors.
Protocol 1: Competitive Radioligand Binding Assay
Objective: To determine the inhibitory constant (Ki) of this compound for ethylene receptors.
Materials:
-
Microsomal fractions containing ethylene receptors from Arabidopsis thaliana (e.g., from etiolated seedlings or a suitable expression system).
-
Radiolabeled ethylene gas (e.g., [14C]ethylene) or a radiolabeled ethylene agonist.
-
This compound.
-
Binding buffer (e.g., 50 mM MES, pH 6.5, 10 mM KCl, 5 mM MgCl2, 1 mM DTT).
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters.
-
Vacuum filtration apparatus.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the binding buffer.
-
Prepare a solution of the radiolabeled ligand at a concentration close to its dissociation constant (Kd).
-
-
Assay Setup:
-
In a series of reaction tubes, combine the microsomal fraction, the radiolabeled ligand, and varying concentrations of this compound.
-
Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled known ethylene agonist).
-
-
Incubation:
-
Incubate the reaction mixtures at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixtures through glass fiber filters using a vacuum filtration apparatus.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Data Presentation: Binding Affinity of this compound
| Parameter | Value |
| IC50 | [To be determined experimentally] |
| Ki | [To be determined experimentally] |
| Radioligand Used | [e.g., [14C]ethylene] |
| Receptor Source | [e.g., A. thaliana microsomes] |
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for the competitive radioligand binding assay.
Part 2: Physiological Characterization - The Triple Response Assay
The "triple response" of etiolated dicot seedlings is a classic and robust bioassay for ethylene sensitivity.[3][11][12] This response, characterized by the inhibition of hypocotyl and root elongation, radial swelling of the hypocotyl, and an exaggerated apical hook, is a clear indicator of an active ethylene signaling pathway.[11][12][13] This assay can be used to determine whether this compound acts as an ethylene agonist (mimics ethylene) or an antagonist (inhibits the ethylene response).
Protocol 2: Triple Response Assay in Arabidopsis thaliana
Objective: To assess the in vivo agonistic or antagonistic activity of this compound.
Materials:
-
Arabidopsis thaliana seeds (wild-type, e.g., Col-0).
-
Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.
-
This compound.
-
1-Aminocyclopropane-1-carboxylic acid (ACC), an ethylene precursor.[11][14]
-
Petri dishes.
-
Sterile water.
-
Growth chamber with controlled temperature and light.
Methodology:
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis seeds (e.g., with 70% ethanol followed by 50% bleach and sterile water washes).
-
Prepare MS agar plates containing:
-
Resuspend the sterilized seeds in sterile 0.1% agarose and plate them on the prepared media.
-
-
Germination and Growth:
-
Stratify the plates at 4°C for 2-4 days in the dark to synchronize germination.
-
Expose the plates to light for a few hours to induce germination.
-
Wrap the plates in aluminum foil and place them in a growth chamber at 22-24°C in the dark for 3-4 days.
-
-
Phenotypic Analysis:
-
After the incubation period, unwrap the plates and observe the seedlings.
-
Quantify the triple response by measuring:
-
Hypocotyl length.
-
Root length.
-
Hypocotyl width.
-
-
Capture images for documentation.
-
-
Interpretation of Results:
-
Agonist activity: If this compound induces a triple response in the absence of ACC, it is acting as an ethylene agonist.
-
Antagonist activity: If this compound reverses or reduces the triple response induced by ACC, it is acting as an ethylene antagonist.
-
No activity: If the compound has no effect on its own or on the ACC-induced response, it may not be active in vivo or may have other effects.
-
Data Presentation: Expected Results of the Triple Response Assay
| Treatment | Hypocotyl Length | Root Length | Hypocotyl Width | Apical Hook | Interpretation |
| Control | Long | Long | Thin | Normal | No ethylene response |
| ACC (10 µM) | Short | Short | Thick | Exaggerated | Ethylene response |
| This compound (Agonist) | Short | Short | Thick | Exaggerated | Agonist activity |
| ACC + this compound (Antagonist) | Long | Long | Thin | Normal | Antagonist activity |
Visualization: The Triple Response Phenotype
Caption: Comparison of control and ethylene-treated seedling phenotypes.
Part 3: Molecular Characterization - Gene Expression Analysis
To further confirm the mode of action of this compound, it is essential to examine its effects on the expression of known ethylene-responsive genes.[6][15] Quantitative real-time PCR (qRT-PCR) is a sensitive and specific method for this purpose.
Protocol 3: qRT-PCR Analysis of Ethylene-Responsive Genes
Objective: To measure the changes in the expression of ethylene-responsive genes in response to this compound.
Materials:
-
Arabidopsis thaliana seedlings (e.g., 7-day-old light-grown seedlings).
-
Treatment solutions: Control (mock), this compound, ACC.
-
Liquid nitrogen.
-
RNA extraction kit.
-
DNase I.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
qRT-PCR instrument.
-
Primers for target genes (e.g., ERF1, PDF1.2) and a reference gene (e.g., ACTIN2).
Methodology:
-
Plant Treatment and Sample Collection:
-
Grow Arabidopsis seedlings in liquid culture or on agar plates.
-
Treat the seedlings with the respective solutions for a defined period (e.g., 6 hours).
-
Harvest the seedlings, flash-freeze them in liquid nitrogen, and store them at -80°C.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the frozen samples using a suitable kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase.
-
-
qRT-PCR:
-
Set up the qRT-PCR reactions containing cDNA, qPCR master mix, and gene-specific primers.
-
Run the reactions in a qRT-PCR instrument using a standard thermal cycling program.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the fold change in gene expression relative to the control treatment using the 2^-ΔΔCt method.
-
Data Presentation: Key Ethylene-Responsive Genes
| Gene | Function | Expected Change (Agonist) | Expected Change (Antagonist of ACC) |
| ERF1 | Transcription factor | Upregulation | Downregulation |
| PDF1.2 | Plant defensin | Upregulation | Downregulation |
| EIN3 | Transcription factor | Stabilization (post-transcriptional) | No direct transcriptional change expected |
Visualization: The Ethylene Signaling Pathway
Caption: Hypothesized action site of the ligand in the ethylene pathway.
Concluding Remarks and Future Directions
The protocols outlined in this document provide a robust framework for the comprehensive characterization of this compound as a potential ligand for plant ethylene receptors. By systematically determining its binding affinity, assessing its in vivo physiological effects, and analyzing its impact on downstream gene expression, researchers can elucidate its precise mode of action.
The potential of this compound as a specific agonist or antagonist of ethylene signaling opens up exciting avenues for both basic and applied plant science. As a research tool, it could be used to finely tune ethylene responses, helping to unravel the complexities of the signaling network. In agriculture, a potent and specific modulator of ethylene perception could offer new strategies for improving crop yield, managing post-harvest losses, and enhancing stress tolerance.
Future research should focus on determining the specificity of this compound for different ethylene receptor isoforms, investigating its structure-activity relationship through the synthesis and testing of analogues, and exploring its efficacy in commercially important plant species.
References
- Wikipedia Contributors. (2023).
- Lacey, R. F., & Binder, B. M. (2020). Ethylene signaling in plants. Journal of Experimental Botany, 71(10), 2925–2939. [Link]
- Iqbal, N., Khan, N. A., Ferrante, A., Trivellini, A., Francini, A., & Khan, M. I. R. (2017). Ethylene Signaling in Regulating Plant Growth, Development, and Stress Responses. Plants, 6(1), 12. [Link]
- Binder, B. M. (2020). Ethylene signaling in plants. Journal of Biological Chemistry, 295(22), 7710-7725. [Link]
- Merchante, C., & Stepanova, A. N. (2017). The Triple Response Assay and Its Use to Characterize Ethylene Mutants in Arabidopsis. Methods in Molecular Biology, 1573, 163–209. [Link]
- Shakeel, S. N., Wang, X., Binder, B. M., & Schaller, G. E. (2013). Ethylene signal transduction and signaling roles-A Review.
- Guo, H., & Ecker, J. R. (2004). The ethylene signaling pathway: new insights. Current opinion in plant biology, 7(1), 40-49. [Link]
- Merchante, C., & Stepanova, A. N. (2017). The Triple Response Assay and Its Use to Characterize Ethylene Mutants in Arabidopsis.
- Alonso-Stepanova Lab. (n.d.). Triple response assay. [Link]
- Merchante, C., & Stepanova, A. N. (2017). The Triple Response Assay and Its Use to Characterize Ethylene Mutants in Arabidopsis. SciSpace. [Link]
- Leon, R., & Ecker, J. R. (2003). A model of the ethylene signaling pathway and its gene response in Arabidopsis thaliana: Pathway cross-talk and noise-filtering properties. The Journal of chemical physics, 118(15), 6675-6687. [Link]
- Cheng, M. C., Liao, P. M., Kuo, W. W., & Lin, T. P. (2013). The Arabidopsis ETHYLENE RESPONSE FACTOR1 regulates abiotic stress-responsive gene expression by binding to different cis-acting elements in response to different stress signals. Plant physiology, 162(3), 1566-1582. [Link]
- Müller, M., & Munné-Bosch, S. (2015). Ethylene Response Factors: A Key Regulatory Hub in Hormone and Stress Signaling. Plant physiology, 169(1), 32-41. [Link]
- Merchante, C., & Stepanova, A. N. (2017). The Triple Response Assay and Its Use to Characterize Ethylene Mutants in Arabidopsis. Link.springer.com. [Link]
- Calderón Villalobos, L. I., & Estelle, M. (2012). Radioligand Binding Assays for Determining Dissociation Constants of Phytohormone Receptors.
- Calderón Villalobos, L. I., & Estelle, M. (2012). Radioligand Binding Assays for Determining Dissociation Constants of Phytohormone Receptors.
- Wikipedia Contributors. (2023). Ligand binding assay. In Wikipedia. [Link]
- Shukla, D., & Singh, R. (2022). The Role of Ethylene and Its Antagonists in Advancing Postharvest Management of Fruits and Flowers. In Postharvest Handling and Diseases of Horticultural Produce (pp. 1-22). Humana, New York, NY. [Link]
Sources
- 1. Ethylene signaling pathway - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Ethylene signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethylene signal transduction and signaling roles-A Review [arccjournals.com]
- 5. Ethylene signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | New Insights in Transcriptional Regulation of the Ethylene Response in Arabidopsis [frontiersin.org]
- 7. The Role of Ethylene and Its Antagonists in Advancing Postharvest Management of Fruits and Flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand Binding Assays for Determining Dissociation Constants of Phytohormone Receptors | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 11. The Triple Response Assay and Its Use to Characterize Ethylene Mutants in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Triple Response Assay and Its Use to Characterize Ethylene Mutants in Arabidopsis | Springer Nature Experiments [experiments.springernature.com]
- 14. Triple response assay – Alonso-Stepanova Laboratory [alonsostepanova.wordpress.ncsu.edu]
- 15. pubs.aip.org [pubs.aip.org]
Application Notes & Protocols: Evaluating 2-(2-Bromophenyl)-2-hydroxyacetic Acid as a Novel Reagent in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Note: The request to detail the established use of 2-(2-Bromophenyl)-2-hydroxyacetic acid in solid-phase peptide synthesis (SPPS) has led to a thorough review of the current scientific literature and patent databases. This investigation revealed that there are no established, documented applications or standard protocols for the use of this specific compound in SPPS.
Therefore, this document deviates from a standard application note. Instead, it serves as a conceptual guide for the advanced researcher. We will use the chemical properties of this compound as a case study to explore how a novel reagent could be hypothetically integrated into SPPS workflows. This guide will outline the principles, potential applications, and the rigorous experimental protocols required to validate its function as a new tool in peptide chemistry.
Part 1: Core Principles of Modern Solid-Phase Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is the cornerstone of modern peptide synthesis.[1][2][3] Its fundamental principle involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support (resin).[2][3] This approach simplifies the purification process to mere filtration and washing, allowing for the use of excess reagents to drive reactions to completion.[2][3]
A successful SPPS strategy is determined by the interplay of three key components:
-
Solid Support (Resin): An insoluble polymer bead (e.g., polystyrene, PEG) to which the initial amino acid is anchored. The choice of resin influences solvent compatibility, reaction kinetics, and the scale of the synthesis.[4]
-
Linker (Handle): A chemical moiety that connects the nascent peptide to the resin.[4][5] The linker's chemistry dictates the conditions under which the final peptide is cleaved and determines whether the C-terminus is an acid, amide, or other modified group.[4]
-
Protecting Groups: Temporary (e.g., Fmoc, Boc) and permanent (e.g., tBu, Bzl) groups that mask reactive functionalities on the amino acid's α-amino group and side chains, respectively, to prevent unwanted side reactions.[1][6] The compatibility of the linker and protecting groups is paramount to a successful synthesis.[4]
The synthesis proceeds in cycles, each consisting of two main steps:
-
Deprotection: Removal of the temporary Nα-protecting group (e.g., piperidine for Fmoc).
-
Coupling: Formation of a peptide bond between the newly freed amine and the carboxyl group of the next incoming protected amino acid, mediated by a coupling reagent (e.g., HATU, HOBt).
Part 2: Hypothetical Roles for this compound in SPPS
The structure of this compound—containing a carboxylic acid, a hydroxyl group, and an aryl bromide—suggests several potential, though unproven, applications in SPPS.
A. As a Component of a Novel Cleavable Linker
The most plausible role for this molecule is as a building block for a new linker. The α-hydroxy acid moiety is a key feature. It could be esterified to a hydroxyl-functionalized resin (like Wang resin) and then the first amino acid could be attached to its hydroxyl group, also via an ester bond.
Hypothetical Mechanism: The resulting ester bond linking the peptide to the handle would be susceptible to acid-catalyzed hydrolysis. The cleavage would release the peptide with a C-terminal carboxylic acid. The bromophenyl group offers an intriguing possibility for a "safety-catch" mechanism.[7] In a safety-catch linker, the handle is stable to the primary cleavage conditions until a specific chemical transformation "activates" it. Here, the bromine atom could potentially be displaced or modified (e.g., via a palladium-catalyzed reaction) to introduce an electron-donating group, thereby increasing the acid lability of the linker-peptide bond for a more controlled release.
B. As a Building Block for Depsipeptide Synthesis
Depsipeptides are peptide analogues where one or more amide bonds are replaced by ester bonds. This modification is a powerful tool for studying the role of backbone hydrogen bonding in protein structure and function.[8] α-hydroxy acids are the direct precursors for introducing these ester linkages.
Hypothetical Application: this compound could be used as a synthetic building block to replace a natural amino acid in a peptide sequence. It would be coupled using standard SPPS conditions, but instead of forming an amide bond, it would form an ester bond with the preceding amino acid's hydroxyl group (if it's a depsipeptide) or the subsequent amino acid's amino group. This would introduce a non-natural, bulky bromophenyl side chain at that position, which could be used to probe steric and electronic interactions within a peptide structure.
Part 3: Protocol Framework for Evaluation of a Novel SPPS Reagent
Validating a new reagent requires a systematic, multi-stage approach. The following protocol outlines the necessary steps to assess the viability of this compound as a hypothetical linker.
Stage 1: Reagent Preparation and Resin Loading
-
Reagent Characterization: Confirm the identity and purity of this compound via NMR, Mass Spectrometry (MS), and HPLC.
-
Solubility Tests: Determine optimal solvents for the reagent (e.g., DMF, DCM, NMP).
-
Resin Attachment (Loading): a. Swell 100 mg of a suitable hydroxyl-resin (e.g., Wang resin) in DMF for 30 minutes in a peptide synthesis vessel. b. In a separate vial, dissolve 3 equivalents of this compound and 3 equivalents of an activating agent (e.g., HOBt). c. Add a coupling agent like DIC (3 eq.) to the solution and pre-activate for 5 minutes. d. Add the activated solution to the swelled resin. Add a catalytic amount of DMAP (0.1 eq.). e. Agitate the mixture at room temperature for 12-24 hours. f. Wash the resin extensively with DMF (3x), DCM (3x), and MeOH (3x). g. Dry the resin under vacuum.
-
Loading Determination: Quantify the amount of linker attached to the resin. This can be done gravimetrically or by cleaving the linker from a small sample of resin and analyzing the supernatant by UV-Vis spectroscopy, leveraging the aromatic bromophenyl group.
Stage 2: Test Coupling of First Amino Acid
-
Resin Swelling: Swell the newly synthesized linker-resin in DMF.
-
Amino Acid Activation: Pre-activate 3 equivalents of the first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) with HATU (2.9 eq.) and a base like DIPEA (6 eq.) in DMF.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Washing: Wash the resin as described in Stage 1.
-
Capping: Treat the resin with an acetic anhydride/DIPEA solution to cap any unreacted hydroxyl groups on the linker.
-
Analysis: Cleave the single amino acid from a small resin sample and analyze by HPLC and MS to confirm successful coupling and check for side products.
Stage 3: Synthesis of a Model Peptide
-
Sequence Selection: Choose a short, non-problematic model peptide (e.g., a pentapeptide like H-Ala-Phe-Leu-Gly-Val-OH).
-
Automated/Manual Synthesis: Using the validated coupling protocol, perform stepwise SPPS cycles to assemble the peptide sequence.
-
Monitoring: Perform a Kaiser test or other colorimetric test after each coupling step to ensure complete reaction. Double-coupling may be necessary if a test is positive.
Stage 4: Cleavage and Analysis
-
Resin Preparation: Wash the final peptide-resin thoroughly and dry under vacuum.
-
Cleavage Cocktail: Prepare a standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O). The TIS scavenges carbocations generated during deprotection of side-chain protecting groups.
-
Cleavage Reaction: Treat the peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the cleavage solution away from the resin and precipitate the crude peptide in cold diethyl ether.
-
Purification & Analysis: Centrifuge to pellet the peptide, wash with ether, and dry. Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile) and analyze its purity by analytical HPLC. Confirm the identity and mass of the target peptide using LC-MS.
| Validation Stage | Objective | Key Experimental Steps | Primary Analytical Techniques | Success Criteria |
| Stage 1: Loading | Covalently attach the novel linker to the solid support. | Esterification of the linker to a hydroxyl-resin. | Gravimetric analysis, UV-Vis spectroscopy post-cleavage. | Measurable and reproducible loading (e.g., 0.2-0.8 mmol/g). |
| Stage 2: First AA | Confirm the linker's free hydroxyl group is available for peptide coupling. | Standard Fmoc-amino acid coupling and capping. | HPLC, LC-MS of cleaved Fmoc-AA-Linker conjugate. | High conversion to the desired product with minimal side reactions. |
| Stage 3: Synthesis | Assess linker stability through multiple SPPS cycles. | Stepwise synthesis of a model pentapeptide. | Kaiser test after each coupling step. | Negative Kaiser tests indicating >99% coupling efficiency per cycle. |
| Stage 4: Cleavage | Evaluate the efficiency and cleanliness of the final peptide release. | Treatment with an appropriate cleavage cocktail (e.g., TFA-based). | Analytical RP-HPLC, LC-MS. | High yield of the target peptide with the correct mass; minimal degradation or linker-related adducts. |
Conclusion and Forward Outlook
While this compound does not have a current, established role in solid-phase peptide synthesis, its chemical structure presents intriguing, plausible hypotheses for its use as a novel linker or a tool for depsipeptide synthesis. The framework provided here outlines the rigorous, systematic validation process that any new reagent must undergo before it can be accepted into the standard SPPS toolkit. For researchers in drug development and chemical biology, the exploration of such novel building blocks is a critical frontier, offering the potential for new peptide conjugates, modified backbones, and innovative cleavage strategies. Any application of this specific molecule would require extensive de novo experimental work as outlined in the protocol framework.
References
- Raines, R. T., & Miller, S. J. (2007). Synthesis of All Nineteen Appropriately Protected Chiral α-Hydroxy Acid Equivalents of the α-Amino Acids for Boc Solid-Phase Depsi-Peptide Synthesis. Organic Letters.
- Google Patents. (2005). Peptide synthesis procedure in solid phase (US6897289B1).
- Google Patents. (2005). Peptide synthesis procedure in solid phase (US6897289B1).
- Google Patents. (1998). Solid phase peptide synthesis (EP 0518656 B1).
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Justia Patents. (2023). Methods and systems for solid phase peptide synthesis.
- Al-Rifai, M., et al. (2023). Universal peptide synthesis via solid-phase methods fused with chemputation. Nature Communications.
- Wagner, A., et al. (2022). A Novel Family of Acid-Cleavable Linker Based on Cyclic Acetal Motifs for the Production of Antibody-Drug Conjugates with High Potency and Selectivity. Bioconjugate Chemistry.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- MDPI. (2022). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules.
- Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science.
- UC Davis. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters.
- AxisPharm. (n.d.). Cleavable Linkers for Antibody-Drug Conjugates.
- Bennett, C. S., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society.
- AAPPTec. (n.d.). Solid Phase Peptide Synthesis Linkers and Reagents.
- Cancer Research UK Cambridge Institute. (n.d.). Peroxide-cleavable linkers for antibody-drug conjugates.
- Royal Society of Chemistry. (2024). Synthesis and self-assembly of dendritic–linear block copolymers containing poly(mandelic acid) with discrete molecular weights and stereochemical structures. Polymer Chemistry.
- Albericio, F., & Garcia-Martin, F. (2012). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Therapeutic Peptides. Royal Society of Chemistry.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Google Patents. (2011). Methods of preparing peptide derivatives (US20110046348A1).
- Google Patents. (1995). Amino acid derivative and bromoacetyl modified peptides (EP0590038A4).
- Google Patents. (1991). Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides (US5066716A).
Sources
- 1. peptide.com [peptide.com]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. biosynth.com [biosynth.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Synthesis of Novel Analgesic Compounds from 2-(2-Bromophenyl)-2-hydroxyacetic Acid: Application Notes and Protocols
Introduction
The quest for novel analgesic agents with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. Phenylacetic acid derivatives have historically served as a versatile scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs), with diclofenac being a prominent example. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of potential analgesic compounds derived from the readily accessible starting material, 2-(2-Bromophenyl)-2-hydroxyacetic acid. We will explore two primary synthetic strategies: the intramolecular cyclization to form benzofuranone derivatives and the intermolecular coupling to generate analogues of diclofenac. Benzofuranone scaffolds are of particular interest as they have demonstrated significant antinociceptive and anti-inflammatory activities.[1][2][3][4] This guide offers detailed, step-by-step protocols, explains the mechanistic rationale behind the synthetic choices, and provides a framework for the preliminary analgesic screening of the synthesized compounds.
Strategic Approach to Analgesic Synthesis
Our synthetic exploration from this compound will focus on two validated pathways to known analgesic pharmacophores. The choice of these pathways is guided by the inherent reactivity of the starting material and the established pharmacological relevance of the target molecular classes.
Caption: Synthetic strategies from this compound.
Pathway 1: Synthesis of Benzofuranone Derivatives via Intramolecular Cyclization
The synthesis of benzofuran-2(3H)-one derivatives represents a promising avenue for the development of novel analgesics.[2][3] The intramolecular cyclization of this compound to form a lactone is a key transformation. This reaction is conceptually similar to the synthesis of benzofuran-2(3H)-one from 2-chlorophenylacetic acid, which proceeds via an initial hydroxylation followed by cyclization.[5][6] In our case, the presence of the bromine atom allows for a direct intramolecular O-arylation, which can be facilitated by a copper catalyst.
Protocol 1: Copper-Catalyzed Intramolecular Cyclization
This protocol details the synthesis of 3-hydroxy-3-phenylbenzofuran-2(3H)-one from this compound. The use of a copper catalyst is crucial for promoting the intramolecular C-O bond formation.[7]
Reaction Scheme:
Caption: Intramolecular cyclization to a benzofuranone derivative.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Molar Ratio |
| This compound | 231.04 | 2.31 g | 10 | 1.0 |
| Copper(I) iodide (CuI) | 190.45 | 190 mg | 1 | 0.1 |
| Potassium carbonate (K2CO3) | 138.21 | 2.76 g | 20 | 2.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - | - |
| Hydrochloric acid (2 M) | - | As needed | - | - |
| Ethyl acetate | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous sodium sulfate | - | As needed | - | - |
Experimental Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.31 g, 10 mmol), copper(I) iodide (190 mg, 1 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Add N,N-Dimethylformamide (50 mL) to the flask.
-
Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of water and acidify to pH 3-4 with 2 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-hydroxy-3-phenylbenzofuran-2(3H)-one.
Expected Outcome and Characterization:
The product is expected to be a solid. Characterization can be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure.
Pathway 2: Synthesis of Diclofenac Analogues via Ullmann Condensation
Diclofenac is a potent NSAID, and its synthesis typically involves the coupling of a phenylacetic acid derivative with a substituted aniline.[8] The Ullmann condensation is a classic method for forming C-N bonds and can be adapted for the synthesis of diclofenac analogues from this compound.[9][10] This pathway offers the potential to create novel analogues with potentially modified analgesic and anti-inflammatory properties.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol describes the synthesis of a hydroxylated analogue of diclofenac by coupling this compound with 2,6-dichloroaniline.
Reaction Scheme:
Caption: Ullmann condensation for the synthesis of a diclofenac analogue.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Molar Ratio |
| This compound | 231.04 | 2.31 g | 10 | 1.0 |
| 2,6-Dichloroaniline | 162.02 | 1.78 g | 11 | 1.1 |
| Copper(I) iodide (CuI) | 190.45 | 190 mg | 1 | 0.1 |
| Potassium phosphate (K3PO4) | 212.27 | 4.25 g | 20 | 2.0 |
| 1,4-Dioxane (anhydrous) | 88.11 | 50 mL | - | - |
| Hydrochloric acid (2 M) | - | As needed | - | - |
| Ethyl acetate | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous sodium sulfate | - | As needed | - | - |
Experimental Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine this compound (2.31 g, 10 mmol), 2,6-dichloroaniline (1.78 g, 11 mmol), copper(I) iodide (190 mg, 1 mmol), and potassium phosphate (4.25 g, 20 mmol).
-
Add anhydrous 1,4-dioxane (50 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C for 24-48 hours with vigorous stirring. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (100 mL) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with 2 M hydrochloric acid (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the target diclofenac analogue.
Expected Outcome and Characterization:
The final product is expected to be a solid. Its structure should be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry.
Preliminary Analgesic Activity Screening
Once the target compounds are synthesized and characterized, a preliminary assessment of their analgesic potential is essential. In vivo models are crucial for evaluating the efficacy of novel compounds.[1][11][12][13]
Protocol 3: Acetic Acid-Induced Writhing Test
This is a widely used and reliable method for screening peripheral analgesic activity.[1]
Experimental Workflow:
Caption: Workflow for the acetic acid-induced writhing test.
Procedure:
-
Animals: Use male Swiss albino mice (20-25 g).
-
Acclimatization: Allow the animals to acclimatize to the laboratory conditions for at least one hour before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group): a control group (vehicle), a standard group (e.g., diclofenac, 10 mg/kg, i.p.), and test groups (receiving different doses of the synthesized compounds, e.g., 5, 10, 20 mg/kg, i.p.).
-
Induction of Writhing: Thirty minutes after drug administration, inject 0.6% (v/v) acetic acid solution intraperitoneally (10 mL/kg body weight).
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (a characteristic stretching of the abdomen and extension of the hind limbs) for a period of 20 minutes.
-
Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the control group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.
Interpretation of Results:
A significant reduction in the number of writhes in the test groups compared to the control group indicates peripheral analgesic activity. The potency of the synthesized compounds can be compared to that of the standard drug.
Conclusion
The synthetic pathways outlined in this application note provide a robust framework for the generation of novel analgesic candidates from this compound. The intramolecular cyclization to benzofuranones and the intermolecular Ullmann condensation to diclofenac analogues represent two scientifically sound strategies for accessing compounds with a high probability of possessing analgesic and anti-inflammatory properties. The provided protocols are designed to be clear, concise, and reproducible, enabling researchers to efficiently synthesize and evaluate these new chemical entities. Further derivatization and optimization of the lead compounds identified through these methods could lead to the development of next-generation analgesic drugs.
References
- BenchChem. (2025). Application Notes & Protocols for Analgesic Screening of Novel Compounds. BenchChem.
- de F. F. M. Diniz, M., et al. (2009). Antinociceptive activity of a new benzofuranone derived from a chalcone. Basic & Clinical Pharmacology & Toxicology, 105(4), 237-242.
- Moser, P., Sallmann, A., & Wiesenberg, I. (1990). Synthesis and quantitative structure-activity relationships of diclofenac analogues. Journal of medicinal chemistry, 33(9), 2358-2368.
- Mogil, J. S. (2009). Animal models of pain. The Oxford handbook of pain, 103-119.
- Le Bars, D., Gozariu, M., & Cadden, S. W. (2001). Animal models of nociception. Pharmacological reviews, 53(4), 597-652.
- Pacher, P., Bátkai, S., & Kunos, G. (2007). The endocannabinoid system as an emerging target of pharmacotherapy. Pharmacological reviews, 58(3), 389-462.
- Wikipedia. (2023).
- Monnier, F., & Taillefer, M. (2009). Catalytic C− C, C− N, and C− O Ullmann-type coupling reactions.
- PubChem. (n.d.). This compound.
- Chen, Y., & Ma, D. (2007). A new and efficient protocol for the synthesis of benzimidazoles from o-haloanilines and nitriles. Organic letters, 9(12), 2243-2246.
- PubChem. (n.d.). 3-Hydroxy-3-phenyl-2-benzofuran-1-one.
- MedChemExpress. (n.d.). 2-((2,6-Dichlorophenyl)amino)phenyl(hydroxy)acetic acid.
- PubChem. (n.d.). 2,6-Dichloroaniline.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Hydroxyphenylacetic Acid from 2-Chlorophenylacetic Acid. BenchChem.
- Google Patents. (n.d.). CN106336388A - Synthetic method of benzofuran-2(3H)-one.
- Perillo, I. A., et al. (2000). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of medicinal chemistry, 43(15), 2957-2963.
- Chen, F., et al. (2022). Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. RSC advances, 12(11), 6685-6691.
- Google Patents. (n.d.). US20230234911A1 - Method for synthesizing diclofenac sodium.
- Google Patents. (n.d.). CN102746260A - Method for preparing benzofuran-2-(3H)-one.
- Lakshminarayana, K., Wari, U. G., & Kendri, S. S. (2015). A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. International Journal of Basic & Clinical Pharmacology, 4(4), 693-696.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Optimised protocol design for the screening of analgesic compounds in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijbcp.com [ijbcp.com]
- 5. CN106336388A - Synthetic method of benzofuran-2(3H)-one - Google Patents [patents.google.com]
- 6. CN102746260A - Method for preparing benzofuran-2-(3H)-one - Google Patents [patents.google.com]
- 7. Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and quantitative structure-activity relationships of diclofenac analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]
2-(2-Bromophenyl)-2-hydroxyacetic acid as a building block for AMPA receptor antagonists
Application Note & Protocols
Topic: 2-(2-Bromophenyl)-2-hydroxyacetic Acid: A Strategic Building Block for the Synthesis of Quinoxalinedione-Based AMPA Receptor Antagonists
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and neuropharmacology.
Introduction: Targeting Glutamate Excitotoxicity through AMPA Receptor Antagonism
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a primary mediator of fast excitatory neurotransmission in the mammalian central nervous system (CNS).[1] While essential for synaptic plasticity, learning, and memory, its overactivation by the neurotransmitter glutamate leads to a pathological process known as excitotoxicity.[1] This phenomenon is a key contributor to neuronal damage in a host of acute and chronic neurodegenerative disorders, including epilepsy, cerebral ischemia (stroke), and amyotrophic lateral sclerosis (ALS).[1][2] Consequently, the development of potent and selective AMPA receptor antagonists is a major focus in the search for effective neuroprotective therapeutics.[3][4]
Among the various chemical scaffolds investigated, quinoxaline-2,3-diones have emerged as a foundational template for competitive AMPA receptor antagonists.[1][4] Compounds like NBQX (2,3-dihydroxy-6-nitro-7-sulphamoyl-benzo[f]quinoxaline) established this class as powerful research tools and therapeutic leads.[1] The synthesis of these antagonists often relies on the strategic selection of precursors that can efficiently form the core heterocyclic structure. This guide details the application of this compound as a versatile and strategic building block for the synthesis of novel quinoxaline-based AMPA receptor antagonists.
The Precursor: Properties and Synthetic Rationale of this compound
This compound is a derivative of mandelic acid, possessing key chemical features that make it an advantageous starting material for drug discovery programs.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 7157-15-5 | [5][6] |
| Molecular Formula | C₈H₇BrO₃ | [5][7] |
| Molecular Weight | 231.04 g/mol | [5] |
| Melting Point | 89 °C | [5] |
| Appearance | Solid | [5] |
| Synonyms | o-Bromomandelic acid, 2-Bromo-DL-mandelic acid | [6] |
The synthetic utility of this building block is rooted in two core structural elements:
-
The α-Hydroxy Acid Moiety : This functional group can be readily oxidized in situ to the corresponding α-keto acid, 2-(2-bromophenyl)-2-oxoacetic acid. This α-dicarbonyl equivalent is the critical electrophilic component required for the classical synthesis of the quinoxaline ring system.[8]
-
The 2-Bromophenyl Group : The bromine atom serves as a versatile synthetic handle. It can be retained in the final structure to modulate lipophilicity and binding interactions or it can be further functionalized via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents, enabling extensive structure-activity relationship (SAR) studies.[9]
This combination allows for the direct construction of a quinoxalinedione core bearing a bromophenyl substituent, which can then be elaborated upon to optimize pharmacological properties such as potency, selectivity, and aqueous solubility.[10][11]
Synthetic Pathway: From Building Block to Quinoxalinedione Core
The cornerstone of this synthetic strategy is the condensation reaction between an ortho-phenylenediamine and an α-dicarbonyl compound.[8][12] In this workflow, this compound serves as a stable precursor to the required α-keto acid. The overall transformation proceeds via a two-step, one-pot reaction.
First, the α-hydroxy acid is oxidized to the α-keto acid. Subsequently, a substituted ortho-phenylenediamine is added to the reaction mixture. The diamine undergoes a condensation reaction with the α-keto acid, followed by cyclization and dehydration (or oxidation, depending on the final structure) to yield the thermodynamically stable quinoxaline-2,3-dione ring system.
Figure 1: General workflow for the synthesis of quinoxalinedione antagonists.
Experimental Protocols
Protocol 1: Synthesis of 7-Nitro-5-(2-bromophenyl)-1,4-dihydroquinoxaline-2,3-dione
This protocol describes a representative synthesis of a quinoxalinedione AMPA antagonist, adapted from established methodologies for quinoxaline synthesis.[8][12][13]
A. Materials and Reagents:
-
This compound
-
4-Nitro-1,2-phenylenediamine
-
Acetic acid (glacial)
-
30% Hydrogen peroxide (H₂O₂)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Rotary evaporator
B. Step-by-Step Procedure:
-
Oxidation to α-Keto Acid:
-
In a 100 mL round-bottom flask, dissolve 1.16 g (5.0 mmol) of this compound in 20 mL of glacial acetic acid.
-
While stirring at room temperature, slowly add 1.0 mL of 30% H₂O₂ dropwise over 5 minutes.
-
Heat the reaction mixture to 60°C and stir for 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) to confirm the consumption of the starting material.
-
-
Condensation and Cyclization:
-
To the same flask containing the newly formed α-keto acid, add a solution of 0.77 g (5.0 mmol) of 4-nitro-1,2-phenylenediamine dissolved in 10 mL of warm acetic acid.
-
Increase the temperature to 100°C and reflux the mixture for 4 hours. A precipitate should form as the reaction progresses.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake sequentially with 20 mL of cold water and then 20 mL of cold ethanol to remove residual acetic acid and unreacted starting materials.
-
Dry the crude product under vacuum at 50°C for 12 hours.
-
For further purification, the product can be recrystallized from a suitable solvent like dimethylformamide (DMF)/water.
-
C. Expected Results:
-
Yield: 70-85%
-
Appearance: Yellow to orange solid
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Protocol 2: In Vitro Evaluation via Competitive Radioligand Binding Assay
This protocol outlines a standard method to determine the binding affinity (Ki) of the synthesized compound for the AMPA receptor.
A. Materials and Reagents:
-
Synthesized antagonist compound
-
[³H]AMPA (radioligand)
-
Unlabeled glutamate (for non-specific binding determination)
-
Rat cortical membranes (prepared from whole rat brains)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Scintillation vials and scintillation cocktail
-
Glass fiber filters and a cell harvester
B. Step-by-Step Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet, containing the synaptic membranes, is resuspended in buffer to a protein concentration of ~1 mg/mL.
-
Binding Assay Incubation:
-
Set up assay tubes in triplicate.
-
To each tube, add:
-
50 µL of Tris-HCl buffer (for total binding).
-
OR 50 µL of 1 mM glutamate (for non-specific binding).
-
OR 50 µL of varying concentrations of the synthesized antagonist (e.g., 1 nM to 100 µM).
-
-
Add 50 µL of [³H]AMPA to all tubes (final concentration ~5 nM).
-
Add 400 µL of the rat cortical membrane suspension to initiate the binding reaction.
-
Incubate the tubes on ice (0-4°C) for 30 minutes.
-
-
Termination and Measurement:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 4 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
C. Data Analysis and Interpretation:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess glutamate) from the total binding (CPM in the absence of competitors).
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific [³H]AMPA binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]AMPA and Kd is its dissociation constant for the AMPA receptor.
Table 2: Representative Pharmacological Profile
| Compound | Target Receptor | Assay Type | Result (Ki) |
| 7-Nitro-5-(2-bromophenyl)-1,4-dihydroquinoxaline-2,3-dione | AMPA | [³H]AMPA Binding | Hypothetical value, e.g., 150 nM |
| NBQX (Reference) | AMPA | [³H]AMPA Binding | ~30 nM |
Mechanism of Action Visualization
The synthesized quinoxalinedione acts as a competitive antagonist. It binds to the same site on the AMPA receptor as the endogenous agonist, glutamate. By occupying this site, it prevents glutamate from binding and subsequently blocks the opening of the ion channel, thus inhibiting the influx of Na⁺ and Ca²⁺ ions and preventing excitotoxic neuronal depolarization.
Figure 2: Mechanism of competitive antagonism at the AMPA receptor.
Conclusion
This compound represents a highly valuable and strategic starting material for the synthesis of quinoxalinedione-based AMPA receptor antagonists. Its chemical structure provides a direct route to the core antagonist scaffold while retaining a functional handle for further chemical diversification. The protocols outlined herein provide a robust framework for synthesizing and evaluating novel compounds derived from this building block, facilitating the discovery of new therapeutic agents for the treatment of neurological disorders driven by glutamate excitotoxicity.
References
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). IAR J Chem.
- One-pot and efficient protocol for synthesis of quinoxaline derivatives. (n.d.). Arkat USA.
- Bigge, C. F., et al. (1996). Design and Synthesis of Novel quinoxaline-2,3-dione AMPA/GlyN Receptor Antagonists: Amino Acid Derivatives. Journal of Medicinal Chemistry, 39(19), 3830-3842.
- Römer, J., et al. (2007). Synthesis and first evaluation of [¹⁸F]fluorocyano- and [¹⁸F]fluoronitro-quinoxalinedione as putative AMPA receptor antagonists. Bioorganic & Medicinal Chemistry, 15(1), 357-367.
- Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. (2023). Journal of Cardiovascular Disease Research.
- Saeed, A., et al. (2021).
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.
- Carling, R. W., et al. (1995). Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. Journal of Medicinal Chemistry, 38(19), 3720-3733.
- This compound | 7157-15-5. (n.d.). Pharmaffiliates.
- Dron, M. A., et al. (2021). Screening for Activity Against AMPA Receptors Among Anticonvulsants—Focus on Phenytoin. Frontiers in Pharmacology, 12, 773733.
- Di Braccio, M., et al. (1999). Synthesis, glycine/NMDA and AMPA binding activity of some new 2,5,6-trioxopyrazino[1,2,3-de]quinoxalines and of their restricted analogs 2,5-dioxo- and 4,5-dioxoimidazo[1,5,4-de]quinoxalines. Archiv der Pharmazie, 332(6), 201-207.
- Yao, Z.-J., et al. (2001). Total Synthesis of Kaitocephalin, the First Naturally Occurring AMPA/KA Receptor Antagonist. Journal of the American Chemical Society, 123(26), 6273-6279.
- Zhigulin, A. G., et al. (2023). The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds. Frontiers in Molecular Neuroscience, 16, 1269395.
- Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies. (2021). MDPI.
- G. G., et al. (2006). Competitive AMPA receptor antagonists. Medicinal Research Reviews, 26(3), 394-428.
- Rogawski, M. A. (n.d.). AMPA Receptor Antagonists. University of California, Davis.
- Takano, Y., et al. (2003). Synthesis and AMPA receptor antagonistic activity of a novel class of quinoxalinecarboxylic acid with a substituted phenyl group at the C-7 position. Bioorganic & Medicinal Chemistry Letters, 13(20), 3521-3525.
- PubChem. (n.d.). (2R)-2-(3-bromophenyl)-2-hydroxyacetic acid.
- PubChemLite. (n.d.). This compound (C8H7BrO3).
- Mechanism of Action: AMPA Receptor Antagonists. (n.d.). Drug Patent Watch.
- Nikam, S. S., & Kornberg, B. E. (2001). AMPA receptor antagonists. Current Medicinal Chemistry, 8(2), 155-170.
- Bolshakov, K. V., et al. (1997). Design of antagonists for NMDA and AMPA receptors. Molecular Pharmacology, 52(4), 585-596.
- Takano, Y., et al. (2005). Design, synthesis, and AMPA receptor antagonistic activity of a novel 6-nitro-3-oxoquinoxaline-2-carboxylic acid with a substituted phenyl group at the 7 position. Bioorganic & Medicinal Chemistry, 13(15), 4647-4663.
Sources
- 1. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugpatentwatch.com [drugpatentwatch.com]
- 3. AMPA Receptor Antagonists [mr.ucdavis.edu]
- 4. AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 7157-15-5 | HAA15715 [biosynth.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. PubChemLite - this compound (C8H7BrO3) [pubchemlite.lcsb.uni.lu]
- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy 2-(2-Bromo-6-fluorophenyl)-2-hydroxyacetic acid (EVT-13749339) [evitachem.com]
- 10. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and AMPA receptor antagonistic activity of a novel class of quinoxalinecarboxylic acid with a substituted phenyl group at the C-7 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 13. pharmacyjournal.in [pharmacyjournal.in]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for the Hydrolysis of 2-(2-bromophenyl)-2-hydroxyacetonitrile
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromomandelic acid via the hydrolysis of its cyanohydrin precursor, 2-(2-bromophenyl)-2-hydroxyacetonitrile. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges and optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing diagnostic steps and corrective actions.
Q1: My reaction yield is consistently low, and I observe a significant amount of unreacted starting material. What are the likely causes and how can I improve conversion?
A1: Low conversion is a common issue stemming from suboptimal reaction parameters or premature termination of the reaction. A systematic approach is required to identify the root cause.
Potential Causes & Solutions:
-
Insufficient Reaction Time or Temperature: Hydrolysis of the nitrile group, especially under acidic conditions, can be slow. The reaction proceeds through a stable amide intermediate, which requires sufficient energy and time to hydrolyze further to the carboxylic acid.[1]
-
Recommendation: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, or crude NMR). If the amide intermediate is observed, extend the reaction time or cautiously increase the temperature. Be aware that excessive heat in strong acid can lead to side reactions.[2]
-
-
Inadequate Catalyst Concentration: The concentration of the acid or base catalyst is critical.
-
For Acid Catalysis: Using dilute acid may not be sufficient to promote the hydrolysis of the intermediate amide. Concentrated acids (e.g., concentrated HCl or H2SO4) are often required.[1]
-
For Base Catalysis: The concentration of the base must be sufficient to drive the reaction forward, but excess strong base can promote the retro-cyanohydrin reaction.
-
-
Poor Solubility: The starting material may have limited solubility in a purely aqueous medium, reducing the effective concentration and slowing the reaction rate.
-
Recommendation: Consider using a co-solvent such as dioxane or ethanol to improve the solubility of the organic substrate in the aqueous reaction mixture.
-
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for diagnosing and resolving low reaction yields.
Q2: I'm performing a base-catalyzed hydrolysis and my main byproduct is 2-bromobenzaldehyde. Why is this happening?
A2: This is a classic issue encountered during the base-catalyzed hydrolysis of cyanohydrins. The formation of the cyanohydrin from an aldehyde and cyanide is a reversible equilibrium reaction.[3][4]
-
Causality: In a basic medium, the hydroxyl group of the cyanohydrin is deprotonated to form an alkoxide. This intermediate can easily eliminate a cyanide ion (a relatively stable leaving group), causing the cyanohydrin to revert to its constituent aldehyde (2-bromobenzaldehyde) and cyanide.[2][4] This reverse reaction competes with the desired hydrolysis of the nitrile group.
-
Recommendation: Acid-catalyzed hydrolysis is generally preferred for converting cyanohydrins to α-hydroxy acids as it avoids this reversion pathway.[2][5] If you must use basic conditions, employ milder bases or lower temperatures to disfavor the elimination pathway, though this may significantly slow the rate of hydrolysis.
Q3: The final product, 2-bromomandelic acid, is impure even after workup. What are common impurities and how can I improve purification?
A3: Impurities can arise from incomplete reaction, side reactions, or the workup process itself.
-
Common Impurities:
-
2-bromo-2-hydroxyacetamide: The amide intermediate from incomplete acid hydrolysis.
-
Unreacted Starting Material: 2-(2-bromophenyl)-2-hydroxyacetonitrile.
-
Dehydration Products: Under harsh acidic conditions and high heat, elimination of the α-hydroxy group can occur, leading to unsaturated compounds.[1][2]
-
Dimerization Products: Mandelic acids are known to form dimers, which can complicate purification.[6]
-
-
Purification Protocol:
-
Acidification & Extraction: After the reaction is complete, ensure the aqueous solution is acidified to a low pH (e.g., pH 1-2) to fully protonate the carboxylic acid. Extract the product into an appropriate organic solvent like ethyl acetate or diethyl ether.
-
Washing: Wash the combined organic extracts with brine to remove excess water and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Recrystallization: This is the most effective step for final purification. Recrystallize the crude solid from a suitable solvent system. Benzene has been used for p-bromomandelic acid[7], and recrystallization from water is also a common method for mandelic acids.[6] Experiment with solvent systems like toluene, ethyl acetate/hexanes, or water to achieve the best results.
-
Frequently Asked Questions (FAQs)
This section covers fundamental concepts and provides standardized protocols for the hydrolysis reaction.
Q1: What are the primary mechanisms for the hydrolysis of 2-(2-bromophenyl)-2-hydroxyacetonitrile?
A1: The hydrolysis can be catalyzed by either acid or base, each proceeding through a different mechanistic pathway.
-
Acid-Catalyzed Mechanism: This is a two-stage process. First, the nitrile is hydrolyzed to an amide intermediate. Second, the amide is hydrolyzed to the carboxylic acid. The acidic conditions prevent the reversion to the aldehyde.[1]
-
Base-Catalyzed Mechanism: The hydroxide ion acts as a nucleophile, attacking the electrophilic nitrile carbon. However, this method is often complicated by the competing retro-cyanohydrin reaction, which regenerates the starting aldehyde.[4]
General Hydrolysis Pathways
Caption: Comparison of acid- and base-catalyzed hydrolysis pathways.
Q2: Which catalytic method—acid or base—is generally recommended for this transformation?
A2: For the hydrolysis of cyanohydrins to α-hydroxy acids, acid catalysis is strongly recommended . It provides a more direct and reliable route to the desired carboxylic acid by minimizing the risk of reversion to the starting aldehyde, a significant issue in basic media.[2][4]
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis | Enzymatic Hydrolysis |
| Typical Reagents | Conc. HCl, Conc. H₂SO₄ | NaOH, KOH | Nitrilase enzymes[8] |
| Pros | - Suppresses retro-reaction- Generally leads to complete conversion | - Can sometimes be faster | - High selectivity (enantiospecific)- Mild reaction conditions (pH, temp)[9] |
| Cons/Issues | - Harsh conditions (heat, strong acid)- Potential for dehydration/side reactions[2] | - Reversion to aldehyde is a major issue[4]- Incomplete hydrolysis | - Enzyme cost/availability- Requires specific buffer conditions |
| Key Parameters | Acid concentration, Temperature, Time | Base concentration, Temperature | pH, Temperature, Enzyme loading[8] |
Q3: Can you provide a standard starting protocol for the acid-catalyzed hydrolysis?
A3: Certainly. The following is a general, robust protocol for the hydrolysis of an aryl cyanohydrin. It should be optimized for your specific scale and equipment.
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(2-bromophenyl)-2-hydroxyacetonitrile (1.0 eq).
-
Acid Addition: Cautiously add concentrated hydrochloric acid (e.g., 5-10 volumes relative to the substrate) to the flask. The addition can be exothermic.
-
Heating: Heat the reaction mixture to reflux (typically around 100-110 °C).
-
Monitoring: Allow the reaction to proceed for 4-12 hours. Monitor the disappearance of the starting material and the intermediate amide by TLC or LC-MS.
-
Cooling & Workup: Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath.
-
Extraction: Pour the cooled reaction mixture into a separatory funnel containing cold water and extract the product with an organic solvent (e.g., ethyl acetate, 3x volumes).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromomandelic acid.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain the pure α-hydroxy acid.[6][7]
Typical Laboratory Setup for Hydrolysis
Caption: Standard reflux apparatus for performing the hydrolysis reaction.
Q4: Are there milder, more advanced methods for this hydrolysis?
A4: Yes. Biocatalysis using nitrilase enzymes represents a state-of-the-art method for hydrolyzing nitriles under mild conditions.[10]
-
Advantages: Nitrilases operate at or near physiological pH and moderate temperatures (e.g., 30-45 °C), which prevents the harsh side reactions seen in strong acid or base catalysis.[11]
-
Enantioselectivity: A key advantage is that nitrilases can be highly enantioselective. If you start with a racemic cyanohydrin, a specific nitrilase can selectively hydrolyze one enantiomer, providing a direct route to enantiopure (R)- or (S)-2-bromomandelic acid. This is a powerful tool in pharmaceutical synthesis.[8][9]
-
Considerations: This method requires screening to find a suitable nitrilase, optimization of buffer conditions (pH is critical for enzyme activity), and methods for enzyme immobilization or recovery.[8]
Q5: How is the starting material, 2-(2-bromophenyl)-2-hydroxyacetonitrile, typically prepared and what are the safety concerns?
A5: The starting material is a cyanohydrin, synthesized by the nucleophilic addition of a cyanide anion to the carbonyl group of 2-bromobenzaldehyde.[2][3]
-
Synthesis: The reaction is typically performed by treating 2-bromobenzaldehyde with a cyanide source like sodium cyanide (NaCN) or potassium cyanide (KCN), followed by an acidic workup, or by using trimethylsilyl cyanide (TMSCN) followed by desilylation.[12]
-
CRITICAL SAFETY WARNING: All reactions involving cyanide salts or hydrogen cyanide (HCN) are extremely hazardous .
-
Cyanide is acutely toxic if ingested, inhaled, or absorbed through the skin.
-
NEVER mix cyanide salts directly with acid without extreme caution and proper ventilation (a fume hood is mandatory), as this will liberate highly toxic hydrogen cyanide gas.
-
All personnel must be fully trained in handling cyanides and have an emergency response plan, including access to a cyanide antidote kit, before beginning any work. Always follow institutional safety protocols.
-
References
- Banerjee, A., Kaul, P., & Banerjee, U. C. (2009). Stereo-selective conversion of mandelonitrile to (R)-(−)-mandelic acid using immobilized cells of recombinant Escherichia coli. PubMed Central. [Link]
- Chemistry LibreTexts. (2023). Hydrolysis of Cyanohydrins in the Preparation of Hydroxy Acids. Chemistry LibreTexts. [Link]
- Kamat, S. P., & Faleiro, J. R. (2012). Bioconversion of Mandelonitrile to Mandelic Acid using Plant extracts from Barley, Cabbage and Radish. Rasayan J. Chem. [Link]
- Wang, W., et al. (2023). Biosynthesis of (R)-(−)-mandelic acid from (R,S)-mandelonitrile with nitrilase.
- Organic Syntheses. (n.d.). p-Bromomandelic acid. Organic Syntheses Procedure. [Link]
- Banerjee, A., et al. (2003). Time course and stoichiometric analysis of mandelonitrile hydrolysis by nitrilase.
- Chemistry LibreTexts. (2023). Cyanohydrins. Chemistry LibreTexts. [Link]
- Xue, Y., et al. (2011). Enantioselective biocatalytic hydrolysis of (R,S)-mandelonitrile for production of (R)-(-)-mandelic acid by a newly isolated mutant strain.
- Organic Chemistry Tutor. (2024).
- user1337, & ron. (2014). Hydrolysis of cyanohydrin in the presence of sulfuric acid. Chemistry Stack Exchange. [Link]
- Chemistry Steps. (n.d.).
- Loukopoulos, E., & Kostakis, G. E. (2018). Cyanohydrins – Knowledge and References. Taylor & Francis Online. [Link]
- Nakai, Y., & Sawa, I. (2012). Method for purifying mandelic acids.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Student Question : Can you explain the process of hydrolysis of cyanohydrins in the preparation of hydroxy acids? | Chemistry | QuickTakes [quicktakes.io]
- 6. JP4995429B2 - Method for purifying mandelic acids - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Stereo-selective conversion of mandelonitrile to (R)-(−)-mandelic acid using immobilized cells of recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Purification of 2-(2-Bromophenyl)-2-hydroxyacetic acid
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 2-(2-Bromophenyl)-2-hydroxyacetic acid via recrystallization. As a key intermediate in the synthesis of various pharmaceutical compounds, achieving high purity is critical.[1][2] This document moves beyond a simple protocol to offer a comprehensive troubleshooting framework grounded in chemical principles to address common challenges encountered during this purification process.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both the underlying cause and a validated solution.
Question 1: My compound has separated as an oil instead of forming crystals ("oiling out"). What went wrong and how can I fix it?
Answer:
-
Probable Cause: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. The melting point for this compound is reported to be 89 °C.[2] This phenomenon is often caused by the boiling point of the chosen solvent being too high, or the presence of impurities significantly depressing the melting point of the crude material. The solution becomes supersaturated while it is still too hot, causing the compound to separate as a liquid phase rather than a solid crystalline lattice.[3][4]
-
Step-by-Step Solution:
-
Re-heat the flask containing the oiled-out compound and solvent until the oil completely redissolves.
-
Add a small amount (5-10% of the total volume) of additional hot solvent. This increases the total solvent volume, meaning the solution will become saturated at a lower temperature.[3]
-
If using a mixed solvent system (e.g., ethanol/water), add more of the "soluble" solvent (in this case, ethanol) to achieve the same effect.[3][4]
-
Ensure the solution cools slowly. Allow the flask to cool to room temperature on the benchtop, undisturbed, before inducing further cooling in an ice bath. Very slow cooling is crucial to favor crystal formation over oiling.[4]
-
Question 2: The solution has cooled completely, but no crystals have formed. What should I do?
Answer:
-
Probable Cause A: Excessive Solvent: This is the most common reason for crystallization failure. Too much solvent was added initially, and the solution is not saturated enough for crystals to form, even at low temperatures.[4][5]
-
Solution A: Place the flask back on a heat source and gently boil off a portion of the solvent (e.g., 10-20% of the volume) to increase the concentration of the solute. Allow the concentrated solution to cool slowly again.[3][4]
-
Probable Cause B: Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should. Crystal growth requires a nucleation site to begin.[4]
-
Solution B (Inducing Crystallization):
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.[3][4]
-
Seed Crystal: If available, add a single, tiny crystal of pure this compound to the cooled solution. This "seed" provides a perfect template for further crystal formation.[3]
-
Question 3: The crystals formed very rapidly into a fine powder, and my final yield is lower than expected. What happened?
Answer:
-
Probable Cause: Rapid crystallization, often from cooling the solution too quickly or using just the bare minimum of solvent, can trap impurities within the crystal lattice, defeating the purpose of the purification.[3][5] A low yield often indicates that a significant amount of the compound remains dissolved in the filtrate (the "mother liquor").[3] This can also be caused by premature crystallization during a hot filtration step if the funnel and receiving flask were not adequately heated.[6]
-
Step-by-Step Solution:
-
Improving Crystal Quality: For higher purity, it is better to have slower crystal growth. Re-dissolve the powder in hot solvent, add a small excess of solvent (1-2 mL), and allow it to cool slowly and undisturbed to form larger, purer crystals.[3]
-
Maximizing Yield: To recover dissolved product, take the mother liquor and concentrate it by boiling off some of the solvent. Cool this concentrated solution to obtain a "second crop" of crystals. Be aware that this second crop is typically less pure than the first.
-
Preventing Filtration Loss: When performing a hot gravity filtration to remove insoluble impurities, ensure the funnel (preferably stemless) and the receiving flask are pre-heated to prevent the product from crystallizing prematurely on the filter paper or in the funnel stem.[6]
-
Frequently Asked Questions (FAQs)
Q: What is the ideal solvent for recrystallizing this compound?
A: The ideal solvent has high solubility for the compound at its boiling point and low solubility at room temperature or below. Given the molecule's structure—containing polar carboxylic acid and hydroxyl groups, and a less polar bromophenyl ring—a range of solvents could be effective. Toluene has been successfully used for recrystallizing similar α-bromo-phenylacetic acids.[7] For mandelic acid and its derivatives, water and alcohol-water mixtures are common.[8][9] A systematic solvent screen is the most reliable method to determine the optimal solvent or solvent pair for your specific sample and impurity profile.
Q: How do I perform an effective solvent screen?
A:
-
Place approximately 20-30 mg of your crude solid into several small test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, toluene, ethyl acetate, hexane) dropwise at room temperature. A good single solvent will not dissolve the compound.
-
If the solid is insoluble at room temperature, heat the tube in a water or sand bath. A suitable solvent will dissolve the solid completely at or near its boiling point.[5]
-
Allow the clear, hot solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a large quantity of crystals.
-
If no single solvent is ideal, try a solvent-pair system (e.g., ethanol/water, toluene/hexane). Dissolve the compound in a minimum amount of the hot "soluble" solvent, then add the "insoluble" solvent dropwise until the solution becomes faintly cloudy. Add a final drop of the hot "soluble" solvent to clarify the solution before allowing it to cool.[5][6]
Solvent Selection Guide
| Solvent / Solvent System | Suitability & Rationale |
| Toluene | Good Candidate. Aromatic solvents are often effective for aromatic compounds. Has been used successfully for similar molecules.[7] Good for removing more polar impurities. |
| Water | Potential Candidate. The hydroxyl and carboxylic acid groups may confer sufficient water solubility at high temperatures. Often used for mandelic acid itself.[8][9] Excellent for removing non-polar, organic-soluble impurities. |
| Ethanol / Water | Excellent Candidate (Solvent Pair). The compound is likely very soluble in hot ethanol and less soluble in water. This combination allows for fine-tuning of the polarity to achieve optimal crystal formation.[6] |
| Toluene / Hexane | Good Candidate (Solvent Pair). If the compound is too soluble in hot toluene, adding hexane as the anti-solvent can effectively induce crystallization upon cooling.[6][10] |
Visualized Workflows
Standard Recrystallization Protocol
Caption: Standard workflow for single-solvent recrystallization.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization issues.
Detailed Experimental Protocol: Recrystallization
This protocol provides a generalized procedure. The optimal solvent and volumes must be determined empirically.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the chosen solvent (e.g., toluene) in small portions while heating the mixture on a hot plate with stirring. Continue adding the minimum amount of boiling solvent until the solid just dissolves completely.[5]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Gravity Filtration: To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration. Use a pre-heated stemless or short-stemmed funnel and fluted filter paper, filtering the hot solution into a clean, pre-heated Erlenmeyer flask.[6]
-
Crystallization: Cover the receiving flask with a watch glass and allow the solution to cool slowly to room temperature on the benchtop. Do not disturb the flask during this period. Slower cooling promotes the formation of larger, purer crystals.[5]
-
Cooling: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20-30 minutes to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.
-
Drying: Allow the crystals to dry in the funnel by pulling air through them for several minutes. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.
References
- Duesel, B. F., & Gister, S. (1951). Mandelic acid purification involving production of complex alkali metal salts thereof. U.S. Patent No. 2,562,861. Washington, DC: U.S.
- Kida, S., et al. (2012). Method for purifying mandelic acids.
- Prashad, M., et al. (n.d.). Process for the preparation and resolution of mandelic acid derivatives.
- Organic Syntheses Procedure. (n.d.). Mandelic acid. [Link]
- University of Colorado, Boulder. (n.d.).
- Asahi Chemical Industry Co., Ltd. (1988). Process for producing R(-)-mandelic acid and derivatives thereof.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
- University of Toronto Scarborough. (n.d.).
- University of York. (n.d.).
- Sanofi. (1991). Process for the preparation of α-bromo-phenylacetic acids. U.S.
- University of Rochester, Department of Chemistry. (n.d.).
- Jordi Labs. (n.d.). Solubility for Common Extractable Compounds. [Link]
- Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. [Link]
- PubChemLite. (n.d.). This compound (C8H7BrO3). [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. This compound | 7157-15-5 | HAA15715 [biosynth.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. Home Page [chem.ualberta.ca]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]
- 8. US2562861A - Mandelic acid purification involving production of complex alkali metal salts thereof - Google Patents [patents.google.com]
- 9. JP4995429B2 - Method for purifying mandelic acids - Google Patents [patents.google.com]
- 10. Tips & Tricks [chem.rochester.edu]
How to avoid side-product formation in 2-Bromomandelic acid synthesis
Technical Support Center: 2-Bromomandelic Acid Synthesis
Welcome to the technical support guide for the synthesis of 2-Bromomandelic Acid. This resource is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this synthesis, with a focus on minimizing the formation of common impurities and side-products. The guidance provided herein is based on established chemical principles and peer-reviewed literature to ensure scientific integrity and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is "2-Bromomandelic Acid" and what are the most common synthetic routes?
Answer: The nomenclature "2-Bromomandelic Acid" can be ambiguous. In chemical literature, this name most commonly refers to α-Bromo-phenylacetic acid (IUPAC: 2-Bromo-2-phenylacetic acid), with the chemical structure C₆H₅CH(Br)COOH.[1][2] It is a valuable synthetic intermediate.[1] Mandelic acid itself is an α-hydroxy acid (C₆H₅CH(OH)COOH).
There are two primary synthetic strategies, each with its own set of potential side-reactions:
-
Substitution of Mandelic Acid: This involves the direct replacement of the hydroxyl (-OH) group of mandelic acid with a bromine atom. This is typically achieved using reagents like concentrated hydrobromic acid (HBr).[3]
-
Alpha-Bromination of Phenylacetic Acid: This is a variation of the Hell-Volhard-Zelinskii (HVZ) reaction, where phenylacetic acid (C₆H₅CH₂COOH) is brominated at the alpha (or benzylic) position.[3][4] This method often employs N-Bromosuccinimide (NBS) or bromine (Br₂) with a catalyst like phosphorus tribromide (PBr₃).
This guide will focus primarily on troubleshooting the more common and often more challenging HVZ-style bromination of phenylacetic acid, as it is prone to several side-product formations.
Q2: My main impurity is the dibrominated product, α,α-dibromophenylacetic acid. How can I improve the selectivity for mono-bromination?
Answer: The formation of the dibrominated side-product is a classic case of over-bromination, a common issue in radical halogenations.[5] The initial mono-bromination product, 2-bromomandelic acid, can react further with the brominating agent.
Causality: The reaction proceeds via a radical mechanism at the benzylic position, which is stabilized by the adjacent phenyl ring.[6] Once the first bromine is introduced, the remaining benzylic proton can still be abstracted, leading to a second bromination. This is especially prevalent under conditions of high brominating agent concentration or extended reaction times.
Troubleshooting & Mitigation Strategies:
| Parameter | Recommendation | Scientific Rationale |
| Brominating Agent | Use N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂). | NBS is the preferred reagent for benzylic brominations because it maintains a very low, steady-state concentration of Br₂ throughout the reaction.[7][8] This low concentration kinetically favors the mono-bromination of the more reactive starting material over the di-bromination of the product. |
| Stoichiometry | Use a precise stoichiometry of NBS, typically 1.0 to 1.05 equivalents relative to the phenylacetic acid. | A large excess of the brominating agent will inevitably drive the reaction towards the thermodynamically stable dibrominated product.[5] |
| Reaction Monitoring | Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, GC, or ¹H NMR). | Quench the reaction as soon as the starting material is consumed. Allowing the reaction to proceed longer will increase the likelihood of over-bromination. |
| Temperature Control | Maintain a consistent and controlled temperature, typically at the reflux temperature of the solvent (e.g., CCl₄). | Radical reactions are sensitive to temperature. Inconsistent heating can lead to bursts of radical initiation, creating localized high concentrations of bromine radicals and promoting side reactions. |
Q3: I am detecting bromination on the phenyl ring (e.g., 4-bromo-phenylacetic acid derivatives). What causes this and how can it be prevented?
Answer: Ring bromination is a competing reaction pathway involving electrophilic aromatic substitution, which is mechanistically distinct from the desired benzylic radical substitution.[8]
Causality:
-
Radical Substitution (Desired): Occurs at the benzylic position and is promoted by radical initiators (AIBN, benzoyl peroxide) or UV light. This pathway requires the abstraction of a benzylic hydrogen to form a resonance-stabilized radical.[6]
-
Electrophilic Substitution (Undesired): Occurs on the electron-rich aromatic ring and is catalyzed by Lewis acids (e.g., FeBr₃) or strong Brønsted acids. High concentrations of molecular bromine can also facilitate this pathway.
Troubleshooting & Mitigation Strategies:
-
Use High-Purity NBS: Ensure your NBS is free from acidic impurities or excess bromine. Some sources suggest that impurities in older batches of NBS can promote side reactions.[5]
-
Avoid Lewis Acid Contamination: Use clean, dry glassware. Avoid any metal spatulas or equipment that could introduce Lewis acidic metal ions.
-
Solvent Choice: Use non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane. These solvents are standard for radical reactions and do not promote ionic pathways.
-
Control Bromine Concentration: As with preventing over-bromination, using NBS is the best strategy to keep the molecular bromine concentration too low to effectively engage in electrophilic aromatic substitution.[8]
Q4: My reaction starting from Mandelic Acid is producing benzaldehyde and benzoylformic acid. What is causing this oxidation?
Answer: This issue is specific to the synthetic route starting from mandelic acid. The secondary alcohol group in mandelic acid is susceptible to oxidation.
Causality: Bromine (Br₂) and hypobromous acid (HOBr), which can be present in aqueous bromine solutions, are effective oxidizing agents for mandelic acid.[9][10] The oxidation pathway proceeds from the secondary alcohol of mandelic acid to the ketone (benzoylformic acid), which can then potentially decarboxylate to form benzaldehyde under certain conditions.[9][11]
Troubleshooting & Mitigation Strategies:
-
Use Anhydrous HBr: When performing the OH -> Br substitution, use anhydrous HBr gas in a non-aqueous solvent rather than concentrated aqueous HBr. This minimizes the presence of water and elemental bromine, which can participate in oxidation.
-
Low Temperature: Keep the reaction temperature as low as possible to favor the substitution pathway over oxidation. A patent for a similar transformation suggests temperatures between -5°C and 10°C to limit side reactions.[3]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent oxidative side reactions that may be initiated by atmospheric oxygen, especially if trace metal catalysts are present.
Optimized Protocol: Synthesis via Alpha-Bromination of Phenylacetic Acid
This protocol is designed to maximize the yield of 2-Bromomandelic Acid while minimizing the formation of dibrominated and ring-brominated impurities.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a flame-dried round-bottom flask with a reflux condenser and a magnetic stir bar. Protect the apparatus from light by wrapping it in aluminum foil. Maintain an inert atmosphere (Nitrogen).
-
Reagent Charging: To the flask, add Phenylacetic Acid (1.0 eq.), N-Bromosuccinimide (1.05 eq.), a catalytic amount of a radical initiator such as AIBN (azobisisobutyronitrile, ~0.02 eq.), and anhydrous carbon tetrachloride (CCl₄) as the solvent.
-
Reaction Execution: Heat the mixture to reflux (approx. 77°C) with vigorous stirring.
-
Monitoring: Monitor the reaction every 30-60 minutes by TLC. The reaction is typically complete within 2-4 hours. Cease heating immediately upon the disappearance of the phenylacetic acid spot.
-
Workup:
-
Cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate as a white solid.
-
Filter the mixture to remove the succinimide, washing the solid with a small amount of cold CCl₄.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous sodium thiosulfate (Na₂S₂O₃) solution (to quench any remaining bromine), water, and finally, brine.
-
-
Isolation & Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The crude product is typically an off-white or pale yellow solid.
-
Recrystallize the crude solid from a suitable solvent system (e.g., a mixture of hexane and ethyl acetate or toluene) to yield pure 2-Bromomandelic Acid.[12]
-
References
- Aukett, P., & Barker, I. R. L. (1972). The kinetics and mechanism of the oxidation of mandelic acid and related compounds with bromine and with hypobromous acid. Journal of the Chemical Society, Perkin Transactions 2, (12), 1779-1784. [Link]
- Pink, J. M., & Stewart, R. (1971). The oxidation of mandelic acid by permanganate. Canadian Journal of Chemistry, 49(4), 654-660.
- Baker, S. I., et al. (2022). Mandelic acid catalyzes a highly regioselective aromatic bromination with N-bromosuccinimide (NBS) under aqueous conditions at room temperature. The Journal of Organic Chemistry, 87(13), 8492-8502. [Link]
- NSF Public Access Repository. (2022).
- Chemistry Steps.
- Wikipedia. Wohl–Ziegler reaction. [Link]
- The Organic Chemistry Tutor. (2018). Benzene Side Chain Reactions. YouTube. [Link]
- Chad's Prep. 10.
- Organic Syntheses. (1941). p-Bromomandelic acid. Coll. Vol. 1, p. 109. [Link]
- Studley, J. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.
- Chemistry LibreTexts. (2024). 22.
- Google Patents. (1991).
- Google Patents. (2016). CN105646181A - Preparation method of 2-bromine-4-hydroxyphenylacetic acid.
- Wikipedia. Mandelic acid. [Link]
- Organic Syntheses. (1941). Benzoylformic acid. Coll. Vol. 1, p. 241. [Link]
- PubChem. (2S)-2-bromo-2-phenylacetic acid. [Link]
Sources
- 1. 2-Bromo-2-phenylacetic acid | 4870-65-9 [chemicalbook.com]
- 2. (2S)-2-bromo-2-phenylacetic acid | C8H7BrO2 | CID 7000044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 7. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 8. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 9. The kinetics and mechanism of the oxidation of mandelic acid and related compounds with bromine and with hypobromous acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting "oiling out" in the crystallization of mandelic acid derivatives
Technical Support Center: Mandelic Acid Derivative Crystallization
Welcome to the technical support guide for troubleshooting "oiling out" during the crystallization of mandelic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve this common but challenging phenomenon. Here, we move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What exactly is "oiling out" and why does it happen?
A1: Oiling out, also known as liquid-liquid phase separation (LLPS), is a phenomenon where a solute separates from a solution as a liquid phase (an "oil") rather than as a solid crystalline phase.[1][2] This oil is a solute-rich liquid that is immiscible with the bulk solvent.[1] This occurs when the level of supersaturation is so high that the kinetic barrier to forming a disordered, solute-rich liquid is lower than the energy required for molecules to arrange themselves into an ordered crystal lattice.[3][4] Essentially, the rate of phase separation outpaces the rate of nucleation.[5]
Several factors contribute to this kinetic hindrance:
-
High Supersaturation: Rapid cooling or fast anti-solvent addition can push the concentration far beyond the solubility limit too quickly.[1][3]
-
Molecular Complexity: Molecules with flexible structures or multiple hydrogen bonding sites, like many mandelic acid derivatives, can have difficulty orienting correctly into a crystal lattice, favoring the liquid state.[2]
-
Impurities: Impurities can disrupt the crystallization process by interfering with lattice formation or by depressing the melting point of the solute-solvent system.[6][7]
Q2: Why are my mandelic acid derivatives particularly prone to oiling out?
A2: Mandelic acid and its derivatives possess key structural features that make them susceptible to oiling out. The presence of a carboxylic acid, a hydroxyl group, and an aromatic ring allows for complex intermolecular interactions, including strong hydrogen bonding and π-π stacking.[8] While these interactions are essential for forming a stable crystal lattice, they can also lead to the formation of highly solvated, stable aggregates in solution.[9] If desolvation and molecular ordering are slow, these aggregates can coalesce into a liquid phase instead of nucleating as crystals. Furthermore, the crystallization behavior of mandelic acids is known to be highly sensitive to processing conditions.[8]
Q3: What is the difference between oiling out and precipitation?
A3: The key difference lies in the nature of the separated phase.
-
Oiling Out (LLPS): Results in a liquid, solute-rich phase that is immiscible with the primary solvent. This "oil" can eventually solidify, but often traps impurities and results in an amorphous or poorly crystalline product.[3][10]
-
Precipitation: Refers to the rapid formation of a solid from a solution. While sometimes used interchangeably with crystallization, precipitation often implies a very fast process that leads to a fine, often amorphous or poorly crystalline powder due to high nucleation rates and limited crystal growth.
Oiling out is a specific type of phase separation that precedes solidification, whereas precipitation is the direct formation of a solid.
Q4: Can I still get a crystalline product after my compound has oiled out?
A4: Yes, it is often possible to induce crystallization from the oil, but it can be challenging and may compromise purity. The oil phase is a good solvent for impurities, which can become entrapped when the oil solidifies.[3][10][11] Remediation strategies typically involve altering the conditions to favor nucleation over the liquid state. This can include reheating the mixture to redissolve the oil, adding more solvent to reduce supersaturation, and then cooling very slowly, or introducing seed crystals.[12]
Visualizing the Problem: Phase Diagram
Understanding the thermodynamic landscape is key to avoiding oiling out. The diagram below illustrates the different zones a solution passes through during cooling. Oiling out occurs when the system's state bypasses the nucleation zone and enters a region of liquid-liquid instability.
Caption: Decision workflow for remediating an oiled out crystallization.
Detailed Remediation Steps:
-
Reheat and Dilute: The most reliable method. Heat the mixture until the oil redissolves completely. Add a small additional volume of the solvent to reduce the overall concentration. [12]Then, attempt the crystallization again using a much slower cooling rate and seeding.
-
Scratching: Creating a high-energy surface by scratching the inside of the flask with a glass rod can sometimes provide the energy needed to induce nucleation from the supersaturated oil.
-
Trituration: If the oil becomes a thick gum, you can decant the solvent and add a non-polar solvent like hexane or diethyl ether. Vigorously stirring or sonicating this mixture (trituration) can sometimes force the amorphous oil to solidify into a crystalline powder. [6]
References
- Oiling Out in Crystalliz
- Recrystallization (help meeeeee). Reddit r/chemistry. [Link]
- Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application.
- Liquid-Liquid Phase Separation in Crystalliz
- Influence of Solvent and the Operating Conditions on the Crystallization of Racemic Mandelic Acid.
- Why do crystals oil out and what are the remedies and prevention methods? Brainly. [Link]
- Troubleshooting Crystalliz
- Understanding Oiling-Out Phenomena in the Crystalliz
- Chiral Tailor-Made Solvents and Their Impact on Solution Thermodynamics and Crystallis
- Chiral Task-Specific Solvents for Mandelic Acid and Their Impact on Solution Thermodynamics and Crystallization Kinetics.
- The Problem of Oiling Out in Chemical Process Development. KiloMentor. [Link]
- Crystallization in the Presence of a Liquid−Liquid Phase Separation. College of Engineering and Applied Science. [Link]
- Effect of Liquid-Liquid Phase Separation During Crystalliz
- Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram.
- Process Wednesday: Oiling out. Chemjobber. [Link]
- Crystallization in the Presence of a Liquid−Liquid Phase Separation.
- Chiral Task-Specific Solvents for Mandelic Acid and Their Impact on Solution Thermodynamics and Crystallization Kinetics.
- Thermodynamics of Oiling-Out in Antisolvent Crystallization.
- Effect of Oiling-out During Crystallization on Purification of an Intermedi
- Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis. Langmuir. [Link]
- What can cause "oiling out"? Reddit r/chemistry. [Link]
- 9 Ways to Crystallize Organic Compounds. wikiHow. [Link]
- Advice for Crystalliz
- Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. PMC - NIH. [Link]
- Are the Crystal Structures of Enantiopure and Racemic Mandelic Acids Determined by Kinetics or Thermodynamics? Journal of the American Chemical Society. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. mt.com [mt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. KiloMentor: The Problem of Oiling Out in Chemical Process Development [kilomentor.blogspot.com]
- 6. reddit.com [reddit.com]
- 7. brainly.com [brainly.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lutpub.lut.fi [lutpub.lut.fi]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Solvent Systems for the Purification of 2-(2-Bromophenyl)-2-hydroxyacetic Acid
Welcome to the technical support center for the purification of 2-(2-Bromophenyl)-2-hydroxyacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Drawing upon established principles of organic chemistry and extensive laboratory experience, this resource aims to empower you to optimize your purification strategies and achieve high-purity material.
Introduction: The Purification Challenge
This compound, a substituted mandelic acid derivative, is a valuable building block in the synthesis of various pharmaceutical compounds.[1][2] Its purification, however, can be a significant hurdle due to its polarity, hydrogen bonding capabilities, and the potential for co-crystallization with structurally similar impurities. The presence of both a carboxylic acid and a hydroxyl group imparts a dual hydrophilic and lipophilic character, making solvent selection a critical, and often complex, parameter.
This guide provides a structured approach to troubleshooting and optimizing solvent systems for various purification techniques, including crystallization, extraction, and chromatography.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the purification of this compound.
Q1: What are the recommended starting solvent systems for the crystallization of this compound?
A1: The selection of an appropriate crystallization solvent is paramount for achieving high purity and yield. The ideal solvent system should exhibit high solubility of the compound at elevated temperatures and low solubility at lower temperatures. For this compound, a good starting point is to explore single and binary solvent systems of varying polarities.
-
Single Solvent Systems: Toluene has been successfully used for the recrystallization of similar α-bromo-phenylacetic acids.[3] Given the structural similarity, toluene is a logical starting point. Other aromatic hydrocarbons like benzene have also been reported for crystallizing related compounds, though its use is often discouraged due to toxicity.[4] Water can also be a suitable solvent, particularly for recrystallizing related hydroxy-phenylacetic acids.[5]
-
Binary Solvent Systems: A common strategy involves dissolving the crude product in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid.
-
Toluene-Ethyl Acetate: A mixture of toluene and ethyl acetate (e.g., 9:1 weight ratio) has been used for the crystallization of a related chlorinated mandelic acid derivative, suggesting its potential applicability.[6]
-
Ethanol-Water: For polar compounds, an ethanol-water system can be effective. The compound is typically dissolved in a minimal amount of hot ethanol, followed by the gradual addition of hot water until persistent cloudiness is observed.
-
Dichloromethane-Hexane: This system is useful for compounds with intermediate polarity. The compound is dissolved in dichloromethane, and hexane is added as the anti-solvent.
-
It is crucial to perform small-scale solubility tests with your crude material to identify the most promising solvent or solvent combination.
Q2: How can I effectively remove polar impurities from my crude this compound?
A2: Polar impurities, such as residual starting materials or byproducts from the synthesis, can often be challenging to remove. Several strategies can be employed:
-
Liquid-Liquid Extraction: An extractive workup is a powerful tool for removing polar impurities. Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane. Wash the organic layer with a slightly acidic aqueous solution (e.g., dilute HCl) to protonate any basic impurities, making them more water-soluble. Subsequently, washing with brine can help remove residual water from the organic phase.
-
Recrystallization from a Nonpolar Solvent: If the desired compound has sufficient solubility in a hot, relatively nonpolar solvent (like toluene), polar impurities may remain insoluble and can be removed by hot filtration.[3]
-
Silica Gel Chromatography: For more challenging separations, flash column chromatography is a highly effective technique. A solvent system with low to moderate polarity is typically used. Good starting points include ethyl acetate/hexane or dichloromethane/methanol mixtures.[7] The addition of a small amount of acetic or formic acid to the mobile phase can help to sharpen the peaks of acidic compounds by suppressing deprotonation on the silica surface.[8]
Q3: My compound is "oiling out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to a high concentration of impurities, a rapid cooling rate, or an inappropriate solvent system. Here are some troubleshooting steps:
-
Reduce the Cooling Rate: Allow the crystallization mixture to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. Slow cooling provides the molecules with sufficient time to orient themselves into an ordered crystal lattice.
-
Use a More Dilute Solution: A supersaturated solution that is too concentrated can favor oiling out. Try using a larger volume of solvent to dissolve the crude product.
-
Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic imperfections on the glass surface can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, crystalline material, adding a tiny crystal to the cooled, supersaturated solution can induce crystallization.
-
Change the Solvent System: The solvent may be too "good" of a solvent for your compound, even at low temperatures. Try a solvent system in which the compound is less soluble.
Q4: What are the common impurities I should be aware of during the synthesis and purification of this compound?
A4: The nature of impurities will largely depend on the synthetic route employed. However, some common impurities to anticipate include:
-
Starting Materials: Unreacted starting materials are a common source of contamination.
-
Isomeric Impurities: Depending on the bromination step, isomeric impurities such as 2-(3-bromophenyl)-2-hydroxyacetic acid or 2-(4-bromophenyl)-2-hydroxyacetic acid could be present.[9][10] These can be particularly challenging to separate due to their similar physical properties.
-
Over-brominated or Under-brominated Products: Incomplete or excessive bromination can lead to impurities with different numbers of bromine atoms.
-
Byproducts from Side Reactions: The formation of mandelic acid can be a side reaction to be aware of.[3]
Careful monitoring of the reaction by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to identify the presence of these impurities and guide the purification strategy.
Troubleshooting Guide
This section provides a systematic approach to resolving specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | 1. The compound is too soluble in the cold solvent. 2. Too much solvent was used. 3. Premature crystallization during hot filtration. | 1. Choose a solvent in which the compound is less soluble at low temperatures. 2. Use the minimum amount of hot solvent necessary to dissolve the compound. 3. Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration. |
| Purity Does Not Improve After Recrystallization | 1. The impurities have similar solubility to the desired compound in the chosen solvent. 2. The impurity is co-crystallizing with the product. | 1. Experiment with different solvent systems (e.g., switch from a protic to an aprotic solvent). 2. Consider a different purification technique, such as column chromatography or an acid-base extraction. |
| Compound Sticks to the Baseline on a Silica TLC Plate | 1. The eluent is not polar enough. 2. The compound is highly polar and strongly interacts with the silica gel. | 1. Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol). 2. Add a small amount of a polar modifier like acetic acid or triethylamine to the eluent to improve elution.[7] |
| Poor Separation in Column Chromatography | 1. The solvent system is not optimized. 2. The column was not packed properly. 3. The column was overloaded with the crude product. | 1. Systematically screen different solvent systems using TLC to find an eluent that gives good separation (Rf values between 0.2 and 0.4).[11] 2. Ensure the silica gel is packed uniformly without any air bubbles or channels. 3. Use an appropriate amount of crude material for the column size (typically 1-5% of the silica gel weight). |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube in a warm water bath and add the solvent dropwise until the solid dissolves completely. Allow the solution to cool to room temperature and then in an ice bath. Observe the formation of crystals.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to air dry on the filter paper, and then dry them further in a vacuum oven.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Using TLC, identify a solvent system that provides good separation of your compound from its impurities. The desired compound should have an Rf value of approximately 0.2-0.4.[11]
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the column.
-
Elution: Add the eluent to the top of the column and apply gentle air pressure to begin eluting the compounds.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.
Visualizing the Workflow
A logical approach to selecting a purification method is crucial for success. The following diagram outlines a decision-making workflow.
Caption: Decision workflow for purification method selection.
This structured troubleshooting guide, along with the provided protocols and decision-making workflow, should serve as a valuable resource for optimizing the purification of this compound. Remember that careful observation, systematic experimentation, and a solid understanding of the underlying chemical principles are the keys to success.
References
- Google Patents. (n.d.). WO2003045888A1 - Optically active mandelic acid and its derivative, and method for crystallization thereof.
- Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
- J&K Scientific. (n.d.). 2-(4-Bromophenyl)-2-hydroxyacetic acid.
- Organic Syntheses. (n.d.). Mandelic acid, p-bromo-.
- University of Rochester Department of Chemistry. (n.d.). Solvent Systems For Flash Column Chromatography.
- Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.
- ResearchGate. (2015). Can we use different solvent system for purification of a synthetic compound through reverse-phase or aluminia column chromatography?.
- Google Patents. (n.d.). CN105646181A - Preparation method of 2-bromine-4-hydroxyphenylacetic acid.
- Google Patents. (n.d.). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Google Patents. (n.d.). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
Sources
- 1. This compound | 7157-15-5 | HAA15715 [biosynth.com]
- 2. jk-sci.com [jk-sci.com]
- 3. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN105646181A - Preparation method of 2-bromine-4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 6. WO2003045888A1 - Optically active mandelic acid and its derivative, and method for crystallization thereof - Google Patents [patents.google.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 9. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 10. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Scale-up considerations for the synthesis of 2-(2-Bromophenyl)-2-hydroxyacetic acid
Technical Support Center: Synthesis of 2-(2-Bromophenyl)-2-hydroxyacetic Acid
Welcome to the technical support center for the synthesis and scale-up of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the synthesis of this important mandelic acid derivative. As a key building block in pharmaceutical and organic synthesis, robust and scalable production is critical.[1][2][3] This document provides a structured, question-and-answer-based approach to navigate the complexities of its preparation, from bench-scale experimentation to pilot-plant considerations.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding synthetic strategy, safety, and critical process parameters for scaling up the production of this compound.
Q1: What are the most viable synthetic routes for the scale-up of this compound?
There are two primary, industrially relevant routes starting from 2-bromobenzaldehyde. The choice between them often depends on available equipment, safety infrastructure, and cost of raw materials.
-
Route A: Cyanohydrin Formation and Hydrolysis. This is a classic and well-documented method for preparing α-hydroxy acids.[4] It involves two main steps:
-
Cyanohydrin Formation: 2-bromobenzaldehyde is reacted with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), to form the intermediate 2-(2-bromophenyl)-2-hydroxyacetonitrile.[5][6]
-
Hydrolysis: The nitrile group of the cyanohydrin is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.[4][7]
-
-
Route B: Phase-Transfer Catalyzed Haloform Reaction. This method offers the advantage of avoiding the large-scale use of highly toxic metal cyanides. It proceeds via the reaction of 2-bromobenzaldehyde with bromoform (CHBr₃) or chloroform in a biphasic system.
-
Reaction: The aldehyde reacts with bromoform in the presence of a strong base like potassium hydroxide (KOH) and a phase-transfer catalyst (e.g., a quaternary ammonium salt).[8] The catalyst shuttles the hydroxide or other reactive species into the organic phase where the reaction occurs.[9][10] This method directly yields the α-bromo-α-hydroxy acid, which in this case is a related but different product. To obtain the target molecule, a subsequent reduction step would be necessary to remove the alpha-halogen, adding complexity. However, a direct synthesis from the aldehyde and a glyoxylate equivalent under different conditions is also conceptually possible. For the direct synthesis of the title compound, the cyanohydrin route is more direct.
-
Q2: What are the most critical safety concerns when scaling up this synthesis, particularly for the cyanohydrin route?
Scaling up any chemical process introduces new safety challenges. For this synthesis, the primary hazards are associated with the reagents used in the cyanohydrin pathway.
-
Sodium/Potassium Cyanide (NaCN/KCN):
-
Extreme Toxicity: Cyanide salts are highly toxic if ingested, inhaled, or absorbed through the skin.[11] All handling must be performed in a well-ventilated area, preferably a fume hood, with appropriate personal protective equipment (PPE).[12][13]
-
Hydrogen Cyanide (HCN) Gas Release: This is the most significant risk. Cyanide salts react instantly with acids to produce highly toxic and flammable hydrogen cyanide gas.[14] CRITICAL: Never allow cyanide salts or their solutions to come into contact with acids.[12][15] The workup procedure must be designed to neutralize or remove excess cyanide under controlled basic conditions before any acidification step.
-
Waste Disposal: All cyanide-containing waste is hazardous and must be quenched and disposed of according to strict environmental regulations. A common quenching procedure involves treatment with bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions to oxidize cyanide to the less toxic cyanate.
-
-
Exothermic Reactions: Both the cyanohydrin formation and the subsequent hydrolysis can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A robust reactor cooling system and controlled reagent addition rates are essential to prevent thermal runaways.
-
Strong Acids and Bases: The use of concentrated acids (e.g., HCl, H₂SO₄) for hydrolysis and workup, as well as strong bases (e.g., NaOH, KOH), requires appropriate corrosion-resistant equipment and PPE to handle splashes.
Q3: Why is Phase-Transfer Catalysis (PTC) considered a strong candidate for green and scalable chemistry?
Phase-Transfer Catalysis (PTC) is a powerful tool for scaling up reactions involving immiscible reactants.[9] Its advantages include:
-
Use of Inexpensive Reagents: PTC enables the use of inexpensive inorganic bases like NaOH or KOH in aqueous solutions, avoiding the need for expensive, anhydrous, and often hazardous bases (e.g., sodium amide).[16]
-
Mild Reaction Conditions: Reactions can often be run at or near room temperature, reducing energy consumption and minimizing side reactions.
-
Simplified Workups: After the reaction, the catalyst, which is in the organic phase, can often be removed with simple washes, and the biphasic system allows for easy separation of aqueous and organic streams.[16]
-
Enhanced Safety: For reactions like alkylations or cyanations, PTC can avoid the need to handle certain hazardous reagents directly, contributing to a safer overall process.[17]
Q4: What are the critical process parameters (CPPs) to monitor and control during scale-up?
-
Temperature: This is arguably the most critical parameter. For the cyanohydrin route, low temperatures can minimize side reactions. For the hydrolysis step, temperature control is vital to ensure complete reaction without product degradation.
-
Reagent Addition Rate: Controlled addition of reagents is crucial for managing exotherms and maintaining optimal concentration profiles, which can impact selectivity and yield.
-
Agitation/Mixing: In multiphasic reactions (like PTC or during workup), the mixing efficiency directly affects the interfacial area and, therefore, the reaction rate. Insufficient agitation can stall a reaction, while over-mixing can sometimes lead to emulsion formation.
-
pH Control: During workup and isolation, the pH must be carefully controlled. The product is a carboxylic acid and is soluble in its deprotonated (salt) form at high pH and insoluble in its protonated form at low pH. Accurate pH adjustment is key to maximizing isolated yield.
Troubleshooting Guide
This section provides a problem-and-solution framework for specific issues that may arise during the synthesis.
Problem 1: Low Yield or Stalled Reaction in the Cyanohydrin Formation Step
-
Possible Cause A: Poor Reagent Quality or Stoichiometry
-
Explanation: The starting 2-bromobenzaldehyde may have oxidized over time to 2-bromobenzoic acid, which will not react. The cyanide source may be of low purity.
-
Solution: Verify the purity of the 2-bromobenzaldehyde using NMR or GC-MS before use. Use a fresh, high-purity source of sodium or potassium cyanide. Ensure accurate weighing and stoichiometry.
-
-
Possible Cause B: Competing Cannizzaro Reaction
-
Explanation: Under strongly basic conditions, aldehydes lacking an alpha-hydrogen, like 2-bromobenzaldehyde, can undergo a disproportionation reaction (Cannizzaro reaction) to form the corresponding alcohol and carboxylic acid, consuming the starting material.
-
Solution: Maintain a controlled, moderately basic pH if possible. Keep the reaction temperature low (e.g., 0-10 °C) to disfavor this side reaction.
-
-
Possible Cause C: Insufficient Mixing in a Biphasic System
-
Explanation: If the reaction is run in a two-phase system (e.g., an organic solvent and aqueous NaCN), poor agitation will limit the reaction rate at the interface.
-
Solution: Increase the agitation speed. On a larger scale, ensure the reactor's impeller design provides adequate mixing for the batch volume. The use of a phase-transfer catalyst can also dramatically improve the rate in such systems.[10][16]
-
Problem 2: Incomplete Hydrolysis of the Cyanohydrin Intermediate
-
Possible Cause A: Insufficiently Harsh Conditions
-
Explanation: Nitrile hydrolysis is a demanding transformation. The conditions (acid/base concentration, temperature, time) may not be sufficient for the reaction to go to completion.
-
Solution: Increase the concentration of the acid or base. Raise the reaction temperature, or increase the reaction time. Monitor the reaction's progress by TLC or HPLC to track the disappearance of the cyanohydrin intermediate.
-
-
Possible Cause B: Formation of a Stable Amide Intermediate
-
Explanation: Under certain conditions, particularly with acid hydrolysis, the reaction can stop at the primary amide stage (2-(2-bromophenyl)-2-hydroxyacetamide). Some nitrilase enzymes are also known to produce significant amounts of amide alongside the acid.[18]
-
Solution: If using chemical hydrolysis, applying more forcing conditions (higher temperature, longer time) will typically drive the amide hydrolysis to completion.
-
-
Possible Cause C: Product Degradation
-
Explanation: The target molecule may be sensitive to very high temperatures or extremely corrosive conditions over long periods, leading to decomposition and lower yields.
-
Solution: Find a balance of conditions. It may be preferable to accept a slightly incomplete conversion and purify the product away from the remaining intermediate, rather than forcing the reaction and degrading the product. A thorough process optimization study (Design of Experiments) can identify the optimal conditions.
-
Problem 3: Purification and Isolation Challenges at Scale
-
Possible Cause A: Product Oiling Out or Forming a Gummy Solid
-
Explanation: During the acidic workup to precipitate the product, it may separate as an oil instead of a crystalline solid if the concentration is too high or if impurities are present that inhibit crystallization.
-
Solution: Ensure the final pH for precipitation is correct (typically pH 1-2). Try adding the acidified aqueous solution to a vigorously stirred anti-solvent (e.g., heptane) to induce precipitation. Seeding with a small amount of pure crystalline product can also promote crystallization. Perform a solvent screen to find a suitable recrystallization system.[19]
-
-
Possible Cause B: Persistent Emulsions During Extractive Workup
-
Explanation: On a larger scale, the increased mixing energy required can lead to the formation of stable emulsions during the liquid-liquid extraction steps, making phase separation difficult or impossible.
-
Solution: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which often helps break emulsions. Allow for longer separation times. Minimize vigorous mixing near the phase interface. On a pilot scale, a centrifuge can be used if available.
-
-
Possible Cause C: Co-precipitation of Inorganic Salts
-
Explanation: If the product is precipitated from an aqueous solution containing a high concentration of salts (e.g., sodium sulfate from a neutralization), these salts can become trapped in the product.
-
Solution: After filtration, wash the crude product cake thoroughly with cold deionized water to dissolve and remove inorganic salts. A subsequent recrystallization from an organic solvent will further purify the material.
-
Visualizations & Protocols
Workflow and Logic Diagrams
The following diagrams, generated using DOT language, illustrate a typical synthetic workflow and a troubleshooting decision tree.
Caption: High-level workflow for the synthesis via the cyanohydrin route.
Caption: Decision tree for troubleshooting low yield in cyanohydrin formation.
Data and Protocols
Table 1: Key Reagent Safety Information
| Reagent | Formula | Key Hazards | Recommended Scale-Up Precautions |
| Sodium Cyanide | NaCN | Highly toxic (ingestion, inhalation, skin contact), forms HCN gas with acid.[12][14] | Use in a closed system or ventilated enclosure. Scrubber for off-gases. Have cyanide antidote kit available. Segregate from all acids.[13][15] |
| 2-Bromobenzaldehyde | C₇H₅BrO | Irritant, sensitizer. | Handle in a well-ventilated area. Avoid inhalation of vapors. |
| Hydrochloric Acid (conc.) | HCl | Corrosive, causes severe burns, respiratory irritant. | Use acid-resistant reactor and transfer lines. Wear full PPE (face shield, gloves, apron). |
| Potassium Hydroxide | KOH | Corrosive, causes severe burns. | Handle as a solution where possible to avoid dust. Use appropriate PPE. |
Experimental Protocol: Lab-Scale Synthesis via Cyanohydrin Route
This protocol is for informational purposes and should be adapted and risk-assessed for specific laboratory conditions.
-
Cyanohydrin Formation:
-
To a jacketed reactor equipped with an overhead stirrer, thermocouple, and addition funnel, add 2-bromobenzaldehyde (1.0 eq).
-
In a separate vessel, dissolve sodium cyanide (1.1 eq) in deionized water.
-
Cool the reactor containing the aldehyde to 0-5 °C.
-
Slowly add the sodium cyanide solution to the aldehyde over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Stir the reaction mixture at 5-10 °C for an additional 3-4 hours, monitoring by TLC or HPLC until the aldehyde is consumed.
-
-
Hydrolysis:
-
Once the formation is complete, carefully transfer the reaction mixture to an addition funnel.
-
Charge the reactor with concentrated hydrochloric acid (8-10 eq). Heat the acid to 80-90 °C.
-
Slowly add the crude cyanohydrin mixture to the hot acid. Caution: This step is exothermic and will release some heat. Control the addition rate to maintain a steady reflux.
-
Heat the mixture at reflux (approx. 100-105 °C) for 6-8 hours, monitoring for the disappearance of the intermediate.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., toluene or methyl tert-butyl ether) to remove any neutral impurities.
-
Cool the acidic aqueous layer in an ice bath to 0-5 °C.
-
The product, this compound, should precipitate as a solid.
-
Filter the solid product, wash the cake with cold deionized water, and dry under vacuum.
-
-
Purification:
-
The crude solid can be recrystallized from a suitable solvent system (e.g., toluene/heptane or water) to achieve high purity.
-
References
- Sanofi (1991). Process for the preparation of α-bromo-phenylacetic acids.
- OCI Company Ltd.
- Taekwang Industrial Co., Ltd. (2012). Sodium Cyanide Safety Handling Guide. [Link]
- United Chemical (2025). Sodium Cyanide Safety Precautions Guide for Daily Exposure. [Link]
- UCLA EH&S (2017).
- Gutmann, B., et al. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.
- Makosza, M. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?[Link]
- Sciencemadness.org (2021). Question about Grignard reaction. [Link]
- Stark, C. M. (n.d.).
- Wang, Z. (2014).
- PubChem. 2-Bromobenzaldehyde cyanohydrin. [Link]
- Google Patents. Preparation method of 2,4-dihydroxyphenyl acetic acid. CN105541597A.
- Google Patents. Preparation method of 2-bromine-4-hydroxyphenylacetic acid. CN105646181A.
- J&K Scientific. 2-(4-Bromophenyl)-2-hydroxyacetic acid. [Link]
- PubChem. (2R)-2-(3-bromophenyl)-2-hydroxyacetic acid. [Link]
- Betz, R., Betzler, F., & Klüfers, P. (2007). 2-Bromobenzaldehyde cyanohydrin.
- Organic Chemistry Portal. Grignard Reaction. [Link]
- Chemistry Stack Exchange (2012).
- Makosza, M. (2020).
- Indian Patents.
- ResearchGate (2025). Synthesis of enantiomerically pure (S)
- ResearchGate. Approaches and opportunities in synthesis of mandelic acids. [Link]
- Google Patents. Process for synthesizing hydroxyacetic acid. CN1031638C.
- Master Organic Chemistry (2015). All About The Reactions of Grignard Reagents. [Link]
- Google Patents. Process for producing R(-)
- ACS Publications (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)
- Google Patents. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. US20120309973A1.
Sources
- 1. This compound | 7157-15-5 | HAA15715 [biosynth.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. allindianpatents.com [allindianpatents.com]
- 7. CN1031638C - Process for synthesizing hydroxyacetic acid - Google Patents [patents.google.com]
- 8. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. mdpi.com [mdpi.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. taekwang.co.kr [taekwang.co.kr]
- 13. unitedchemicalcn.com [unitedchemicalcn.com]
- 14. taekwang.co.kr [taekwang.co.kr]
- 15. camachem.com [camachem.com]
- 16. phasetransfer.com [phasetransfer.com]
- 17. austinpublishinggroup.com [austinpublishinggroup.com]
- 18. researchgate.net [researchgate.net]
- 19. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
Degradation pathways of 2-(2-Bromophenyl)-2-hydroxyacetic acid under acidic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals studying the degradation pathways of 2-(2-Bromophenyl)-2-hydroxyacetic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to support your experimental success.
Introduction
This compound, a derivative of mandelic acid, is a compound of interest in various fields of chemical and pharmaceutical research. Understanding its stability and degradation pathways, particularly under acidic conditions, is crucial for process development, formulation, and stability studies. This guide will walk you through the theoretical degradation pathways, provide practical troubleshooting for common experimental challenges, and answer frequently asked questions.
Proposed Degradation Pathway under Acidic Conditions
Under acidic conditions, α-hydroxy acids like this compound are susceptible to decarboxylation. The proposed primary degradation pathway involves the protonation of the hydroxyl group, followed by the loss of water to form a resonance-stabilized carbocation. This intermediate then undergoes decarboxylation to yield 2-bromobenzaldehyde and carbon dioxide.
Caption: Proposed acid-catalyzed degradation pathway of this compound.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
| Question | Possible Causes | Solutions & Explanations |
| Q1: My reaction is proceeding much slower than expected. | 1. Insufficient Acid Concentration: The reaction is acid-catalyzed, and a low proton concentration will result in a slower reaction rate. 2. Low Temperature: Chemical reactions are generally slower at lower temperatures. 3. Solvent Effects: The choice of solvent can influence the stability of the intermediates and the overall reaction rate. | 1. Increase Acid Concentration: Gradually increase the concentration of the acid catalyst. Monitor the reaction rate at each concentration to find the optimal condition. 2. Increase Temperature: Perform the reaction at a higher temperature. A general rule of thumb is that the reaction rate doubles for every 10°C increase.[1] However, be cautious of potential side reactions at elevated temperatures. 3. Solvent Optimization: If possible, experiment with different protic solvents that can stabilize the carbocation intermediate. |
| Q2: I am observing multiple unexpected peaks in my HPLC chromatogram. | 1. Side Reactions: At higher temperatures or acid concentrations, side reactions such as polymerization of the aldehyde product or further reactions of the aromatic ring may occur. 2. Impure Starting Material: The starting material may contain impurities that are also degrading or reacting. 3. Oxidative Degradation: If the reaction is not performed under an inert atmosphere, oxidative side products may form. | 1. Optimize Reaction Conditions: Try lowering the temperature or acid concentration to minimize side reactions. A design of experiments (DoE) approach can be useful to find the optimal conditions. 2. Verify Starting Material Purity: Analyze the starting material by HPLC or another suitable technique to confirm its purity. 3. Use an Inert Atmosphere: Purge the reaction vessel with nitrogen or argon before starting the reaction to prevent oxidation. |
| Q3: I am having difficulty achieving good separation of my starting material and product peaks in HPLC. | 1. Inappropriate Mobile Phase pH: The ionization state of the acidic starting material and any acidic products is pH-dependent, affecting their retention. 2. Incorrect Column Chemistry: The stationary phase may not be suitable for separating the compounds of interest. 3. Isocratic Elution Issues: An isocratic mobile phase may not be sufficient to resolve peaks with different polarities. | 1. Adjust Mobile Phase pH: For acidic analytes, a mobile phase pH around 2.5-3.5 is often a good starting point to ensure they are in their protonated form.[2] 2. Select an Appropriate Column: A C18 column is a good starting point for reversed-phase separation of these compounds. If co-elution is an issue, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.[3] 3. Implement a Gradient: A gradient elution, where the mobile phase composition changes over time, can often provide better separation for complex mixtures. |
| Q4: The mass balance of my reaction is poor (the decrease in starting material does not match the increase in product). | 1. Formation of Non-UV Active Products: The degradation may be producing compounds that do not absorb at the detection wavelength. 2. Adsorption of Compounds: The starting material or products may be adsorbing to the walls of the reaction vessel or sample vials. 3. Volatility of Products: The aldehyde product may be volatile, leading to its loss from the system, especially at elevated temperatures. | 1. Use a Universal Detector: Employ a detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) that does not rely on chromophores for detection.[4] 2. Use Silanized Glassware: Silanizing glassware can reduce the adsorption of active compounds. 3. Ensure a Closed System: Perform the reaction in a sealed vessel to prevent the escape of volatile products. |
Frequently Asked Questions (FAQs)
Q: What is the expected order of the degradation reaction?
A: The acid-catalyzed degradation of α-hydroxy acids often follows first-order or pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the starting material.[5] To confirm the reaction order, you can plot the natural logarithm of the concentration of this compound versus time and see if it yields a straight line.[1]
Q: What analytical techniques are best suited for monitoring this degradation?
A: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for monitoring the degradation of aromatic compounds like this compound and its expected product, 2-bromobenzaldehyde.[6] For peak purity assessment and identification of unknown impurities, HPLC coupled with a mass spectrometer (LC-MS) is highly recommended.[4]
Q: How can I quantify the degradation products?
A: To accurately quantify the degradation products, you will need an analytical standard of each compound. You can then create a calibration curve by injecting known concentrations of the standard and plotting the peak area against the concentration. The concentration of the product in your reaction samples can then be determined from this curve.
Q: What are the key safety precautions to take when running these experiments?
A: this compound is classified as an irritant.[5] Always handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The use of strong acids requires extra caution; always add acid to water, not the other way around, to avoid splashing.
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Degradation
Caption: Experimental workflow for studying the degradation of this compound.
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to make a concentrated stock solution.
-
Reaction Setup: In a thermostated reaction vessel, add the desired acidic medium (e.g., 1 M HCl in water).
-
Initiation of Reaction: Add a known volume of the stock solution to the acidic medium to achieve the desired starting concentration. Start a timer immediately.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a neutralizing buffer or the initial mobile phase for HPLC analysis. This prevents further degradation before analysis.
-
Analysis: Analyze the quenched samples by HPLC.
Protocol 2: Generic HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Note: This is a generic method and may require optimization for your specific application.
References
- Medical News Today. (2022, April 19). What is mandelic acid? Benefits, side effects and uses.
- Pink, J. M., & Stewart, R. (1971). Mechanism of Oxidative Decarboxylation of a-Hydroxy Acids by Bromine Water. Part 11. Oxidation in Acidic Medium. A Comparison with the HOBr. Canadian Journal of Chemistry, 49(5), 654-660.
- Typology. (2023, February 22). Everything You Need To Know About Mandelic Acid.
- HELIX Chromatography. HPLC Methods for analysis of Mandelic acid.
- Lee, Y.-M., et al. (2011). Oxidative Decarboxylation of α-Hydroxy Acids by a Functional Model of the Nonheme Iron Oxygenase, CloR. Inorganic chemistry, 50(18), 8943-8951.
- SIELC Technologies. Separation of D-(-)-Mandelic acid on Newcrom R1 HPLC column.
- Bhat, S. G., & Vaidyanathan, C. S. (1976). Involvement of 4-hydroxymandelic acid in the degradation of mandelic acid by Pseudomonas convexa. Journal of bacteriology, 127(3), 1108–1118.
- Lin, C. Y., et al. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Eclética Química, 30(4), 67-73.
- Yin, G., et al. (2011). Oxidative decarboxylation of α-hydroxy acids by a functional model of the nonheme iron oxygenase, CloR.
- ResearchGate. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers.
- Li, L., et al. (2011). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase.
- Pink, J. M. (1970).
- ResearchGate. (2022).
- Wang, W., et al. (2022). Bacterial mandelic acid degradation pathway and its application in biotechnology. Journal of Applied Microbiology, 133(5), 2736-2747.
- Pink, J. M., & Stewart, R. (1971). Mechanism of Oxidative Decarboxylation of α-Hydroxy Acids by Bromine Water. Part I. Oxidation in Neutral and Alkaline Medium. Canadian Journal of Chemistry, 49(5), 649-653.
- Wang, W., et al. (2022). Bacterial mandelic acid degradation pathway and its application in biotechnology. Journal of applied microbiology, 133(5), 2736–2747.
- Stone, A. T., & Torrents, A. (2019). Mandelic acid and phenyllactic acid “Reaction Sets” for exploring the kinetics and mechanism of oxidations by hydrous manganese oxide (HMO). Environmental Science: Processes & Impacts, 21(5), 844-857.
- Wikipedia. Mandelic acid.
- Florence, A. T., & Attwood, D. (2011). Physicochemical Principles of Pharmacy. Pharmaceutical Press.
- Science.gov. mandelic acid: Topics.
- PubChem. This compound.
- ResearchGate. (2022). Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices.
- CRAN. (2025, July 22).
- Semantic Scholar. Systematic strategies for degradation kinetic study of pharmaceuticals: an issue of utmost importance concerning current stability analysis practices.
Sources
- 1. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 2. helixchrom.com [helixchrom.com]
- 3. Separation of D-(-)-Mandelic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. Mandelic acid and phenyllactic acid “Reaction Sets” for exploring the kinetics and mechanism of oxidations by hydrous manganese oxide (HMO) - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Safe Handling and Storage of 2-Bromomandelic Acid
<
Welcome to the technical support center for 2-Bromomandelic Acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this compound in a laboratory setting. The following information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable guidance.
Section 1: Troubleshooting Guides and FAQs
This section provides answers to common questions regarding the handling and storage of 2-Bromomandelic acid, grounded in established safety protocols and chemical property data.
Personal Protective Equipment (PPE)
Question: What is the minimum required PPE when working with 2-Bromomandelic acid?
Answer: Due to its classification as a skin, eye, and respiratory irritant, a comprehensive PPE ensemble is mandatory.[1][2] The minimum required PPE includes:
-
Eye Protection: Chemical safety goggles are essential to protect against splashes and dust.[3][4] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemical-resistant gloves are required.[3] Nitrile or neoprene gloves are suitable for handling 2-Bromomandelic acid.[5] Always inspect gloves for any signs of degradation before use and dispose of them properly after handling the chemical.[6][7]
-
Body Protection: A standard laboratory coat is necessary to protect your skin and clothing from potential spills.[3][6] For larger quantities or when there is a significant risk of exposure, a chemical-resistant apron or coveralls should be considered.[5]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust particles.[1][5][8] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.[5]
Question: When should I consider upgrading from the minimum required PPE?
Answer: Enhanced PPE is necessary under circumstances with increased risk of exposure. Consider upgrading to a higher level of protection, such as Level C, which includes a full-face air-purifying respirator and more extensive chemical-resistant clothing, when:[9][10]
-
Handling large quantities of the solid.
-
There is a high potential for dust generation that cannot be controlled by local exhaust ventilation.
-
Cleaning up a significant spill.
The decision to upgrade PPE should be based on a thorough risk assessment of the specific procedure being performed.
Handling and Experimental Procedures
Question: What are the key precautions to take when weighing and transferring solid 2-Bromomandelic acid?
Answer: The primary hazard during these operations is the generation and inhalation of dust.[5][6] To mitigate this risk:
-
Always handle the solid within a chemical fume hood or a ventilated balance enclosure.[5]
-
Use a spatula or scoop to carefully transfer the powder, avoiding any actions that could create dust clouds.[5]
-
Keep the container with the solid covered as much as possible during transfer.
-
Ensure all tools and surfaces are decontaminated after use.
Question: What is the correct procedure for preparing solutions of 2-Bromomandelic acid?
Answer: When dissolving 2-Bromomandelic acid, the primary concern is preventing splashes and ensuring complete dissolution.
-
Select an appropriate solvent. 2-Bromomandelic acid is soluble in water.[1]
-
Add the solid to the solvent slowly. This prevents splashing and allows for better control of the dissolution process.[5]
-
Stir the mixture gently until the solid is completely dissolved.
-
If heating is required to aid dissolution, do so in a well-ventilated area and monitor the process closely to avoid boiling over.
Storage and Stability
Question: What are the ideal storage conditions for 2-Bromomandelic acid?
Answer: Proper storage is crucial to maintain the integrity of the compound and ensure laboratory safety. Store 2-Bromomandelic acid in a:
-
Tightly closed container to prevent moisture absorption and contamination.[1][7][12]
-
Location away from incompatible materials, such as strong oxidizing agents, strong bases, and strong acids.[7][8][13]
-
Light-resistant container, as it may be sensitive to light.[13][14]
Question: Are there any chemicals that are incompatible with 2-Bromomandelic acid?
Answer: Yes, avoid storing or mixing 2-Bromomandelic acid with the following:
-
Strong oxidizing agents: Can lead to vigorous or explosive reactions.[6][8][13]
-
Strong bases and strong acids: Can cause decomposition or violent reactions.[7][13]
-
Reducing agents. [13]
Spill and Emergency Procedures
Question: What is the correct procedure for cleaning up a small spill of solid 2-Bromomandelic acid?
Answer: For minor spills, follow these steps:[6]
-
Alert others in the immediate area.[15]
-
Ensure you are wearing the appropriate PPE, including a respirator if necessary.[6]
-
Carefully sweep or scoop up the solid material, avoiding the generation of dust.[1][6] A vacuum cleaner equipped with a HEPA filter can also be used.[6]
-
Place the collected material into a sealed, labeled container for hazardous waste disposal.[6][13]
-
Decontaminate the spill area with soap and water.[16]
-
Dispose of all contaminated materials (e.g., gloves, wipes) as hazardous waste.[17]
Question: What should I do in case of accidental exposure to 2-Bromomandelic acid?
Answer: Immediate and appropriate first aid is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][18] Seek immediate medical attention.[1][19]
-
Skin Contact: Promptly wash the contaminated skin with soap and plenty of water.[18][20] Remove any contaminated clothing.[6][20] If irritation persists, seek medical attention.[6][20]
-
Inhalation: Move the exposed individual to fresh air at once.[18][20] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[20] Seek immediate medical attention.[18][20]
-
Ingestion: Do not induce vomiting. Clean the mouth with water.[1][8] Seek immediate medical attention.[18][20]
Section 2: Data and Protocols
This section provides quantitative data and detailed protocols to support the safe handling of 2-Bromomandelic acid.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇BrO₃ | [1] |
| Molecular Weight | 231.04 g/mol | [2] |
| Appearance | Beige Powder Solid | [1] |
| Odor | Odorless | [1] |
| Melting Point | 118-121 °C |
Hazard Identification
| Hazard Classification | Category | GHS Statement | Source |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [1] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | [1] |
Experimental Protocol: Weighing and Solution Preparation
This protocol outlines the standard procedure for safely weighing 2-Bromomandelic acid and preparing a solution.
Materials:
-
2-Bromomandelic acid
-
Appropriate solvent (e.g., deionized water)
-
Spatula
-
Weighing paper or boat
-
Beaker or flask
-
Stir bar and stir plate
-
Personal Protective Equipment (as specified in section 1.1)
Procedure:
-
Don all required PPE.
-
Prepare the workspace: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.
-
Weighing:
-
Place a weighing boat on the analytical balance inside the fume hood.
-
Tare the balance.
-
Carefully transfer the desired amount of 2-Bromomandelic acid to the weighing boat using a clean spatula.[5]
-
Record the weight.
-
-
Solution Preparation:
-
Place the desired volume of solvent into a beaker or flask equipped with a stir bar.
-
Slowly add the weighed 2-Bromomandelic acid to the solvent while stirring.[5]
-
Continue stirring until the solid is fully dissolved.
-
Rinse the weighing boat with a small amount of solvent and add it to the beaker to ensure a complete transfer.
-
-
Cleanup:
-
Decontaminate the spatula and any other reusable equipment.
-
Dispose of the weighing boat and any other contaminated disposable items in the designated hazardous waste container.
-
Clean the work surface.
-
Section 3: Visual Guides
This section provides visual diagrams to illustrate key workflows and safety concepts.
Caption: Workflow for Safe Handling of 2-Bromomandelic Acid.
Caption: Spill Response logical relationship.
References
- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH.
- PCCA. (n.d.). Safety Data Sheet: Mandelic Acid (DL).
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- Acids Supplier Blog. (2025, September 18). What are the safety precautions when handling acids?
- Workplace Material Handling & Safety. (2022, January 31). First Aid Procedures For Chemical Hazards.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Campus Operations and Risk Management. (n.d.). 2. General Chemical Spill Procedures.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- National Center for Biotechnology Information. (n.d.). p-Bromomandelic acid. PubChem.
- Texas A&M University-Texarkana. (n.d.). Spill Management Procedure.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. p-Bromomandelic acid | C8H7BrO3 | CID 97930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. aksci.com [aksci.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. synquestlabs.com [synquestlabs.com]
- 15. tamut.edu [tamut.edu]
- 16. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 17. acs.org [acs.org]
- 18. First Aid Procedures For Chemical Hazards - Workplace Material Handling & Safety [workplacepub.com]
- 19. pccarx.com [pccarx.com]
- 20. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Validation & Comparative
A Comparative Guide to the Validation of Enantiomeric Purity for 2-(2-Bromophenyl)-2-hydroxyacetic Acid
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical analytical challenge in the pharmaceutical industry. For chiral molecules like 2-(2-Bromophenyl)-2-hydroxyacetic acid, a compound with potential applications in chiral synthesis, the stereoisomeric composition can significantly influence pharmacological activity and safety.[1] This guide provides an in-depth comparison of modern analytical techniques for validating the enantiomeric purity of this compound, grounded in scientific principles and regulatory expectations.
The Imperative of Enantiomeric Purity
Chirality plays a pivotal role in drug development, as enantiomers of a chiral drug can exhibit markedly different biological activities.[2] The rigorous validation of analytical methods used to determine chiral purity is therefore a mandate from regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3] The foundational guideline for this is the ICH Q2(R2) on the validation of analytical procedures.[3]
Comparative Analysis of Analytical Methodologies
The selection of an optimal analytical technique for determining the enantiomeric excess (ee) of this compound hinges on a balance of accuracy, precision, sensitivity, and sample throughput.[4][5] The principal methods employed are Chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs).
| Method | Principle | Resolution | Speed | Solvent Consumption | Throughput |
| Chiral HPLC | Differential interaction with a chiral stationary phase (CSP).[6][7] | High | Moderate | High | Moderate |
| Chiral SFC | Differential partitioning in a supercritical fluid mobile phase with a CSP.[2][8][9] | High to Very High | Fast | Low | High |
| NMR with CSA | Formation of diastereomeric complexes with distinct NMR signals.[10][11][12] | Moderate to High | Fast | Low | High |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC remains a cornerstone for enantiomeric separations due to its robustness and wide applicability.[6] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).[7][13] Polysaccharide-based CSPs are particularly effective for a broad range of compounds, including those with hydroxyl and carboxylic acid functionalities.[14]
-
Column Selection: A polysaccharide-based chiral column, such as one coated with cellulose or amylose derivatives, is a suitable starting point.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chromatography would consist of a mixture of hexane, isopropanol, and a small percentage of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape.
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase.[14]
-
Create a series of working standards by diluting the stock solution to concentrations ranging from the limit of quantification (LOQ) to 200 µg/mL.[14]
-
Dissolve the test sample in the mobile phase to a concentration within the linear range of the assay and filter through a 0.45 µm syringe filter.[14]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
-
System Suitability: Before sample analysis, perform at least five replicate injections of a working standard. The system is deemed suitable if the resolution between the enantiomer peaks is greater than 2.0 and the relative standard deviation (RSD) for peak area is less than 2.0%.[3]
-
Data Analysis: Calculate the enantiomeric excess using the peak areas of the two enantiomers.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "greener" alternative to HPLC for chiral separations.[2] It utilizes supercritical carbon dioxide as the main mobile phase, significantly reducing the consumption of toxic organic solvents.[2][9] SFC often provides faster analysis times and higher efficiency compared to HPLC.[8][9] The same chiral stationary phases used in HPLC can often be employed in SFC.[8][9]
-
Column Selection: Utilize a chiral column that has shown good selectivity in HPLC, as it is likely to perform well in SFC.
-
Mobile Phase: A mixture of supercritical CO2 and a polar co-solvent (modifier) such as methanol or ethanol, often with a small amount of an additive to improve peak shape.
-
Sample Preparation: Similar to HPLC, dissolve the sample and standards in a suitable solvent, typically the co-solvent used in the mobile phase.
-
SFC Conditions:
-
Co-solvent Gradient: e.g., 5% to 40% methanol over 5 minutes
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 220 nm
-
-
System Suitability and Data Analysis: Follow similar procedures as outlined for HPLC.
Sources
- 1. This compound | 7157-15-5 | HAA15715 [biosynth.com]
- 2. selvita.com [selvita.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. pharmtech.com [pharmtech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Characterization of 2-(2-Bromophenyl)-2-hydroxyacetic Acid: A Comparative Guide
In the landscape of pharmaceutical intermediates and fine chemicals, the precise structural elucidation of novel compounds is paramount for ensuring purity, understanding reactivity, and guaranteeing downstream success in drug development pipelines. This guide provides a detailed spectroscopic analysis of 2-(2-Bromophenyl)-2-hydroxyacetic acid, a substituted mandelic acid derivative of interest. While experimental spectra for this specific molecule are not widely published, this guide will establish a robust, predicted spectroscopic profile based on a comparative analysis of structurally related analogs.
By examining the ¹H NMR, ¹³C NMR, and IR data of key analogs—2-hydroxyphenylacetic acid, 2-chlorophenyl-2-hydroxyacetic acid, and 2-bromophenylacetic acid—we can deduce the expected spectral features of the title compound with a high degree of confidence. This approach not only offers valuable predictive insights but also highlights the subtle yet significant electronic effects of substituent changes on the phenyl ring and the alpha-carbon.
Predicted Spectroscopic Data for this compound
Based on the analysis of its structural analogs, the following spectral characteristics are anticipated for this compound.
| Spectroscopy | Predicted Chemical Shift/Frequency | Assignment |
| ¹H NMR | ~7.6-7.8 ppm (doublet) | Aromatic H (proton ortho to Bromine) |
| ~7.2-7.4 ppm (multiplet) | Aromatic H's | |
| ~5.3-5.5 ppm (singlet) | α-CH | |
| Broad singlet | -OH and -COOH protons (exchangeable) | |
| ¹³C NMR | ~170-175 ppm | Carbonyl C (-COOH) |
| ~135-140 ppm | Aromatic C-Br | |
| ~125-135 ppm | Aromatic C-H | |
| ~120-125 ppm | Aromatic C-C(OH)COOH | |
| ~70-75 ppm | α-C | |
| IR | 3400-3200 cm⁻¹ (broad) | O-H stretch (hydroxyl) |
| 3300-2500 cm⁻¹ (very broad) | O-H stretch (carboxylic acid) | |
| ~1700 cm⁻¹ (strong) | C=O stretch (carboxylic acid) | |
| ~1600, ~1470 cm⁻¹ | C=C aromatic ring stretches | |
| ~1200-1300 cm⁻¹ | C-O stretch | |
| ~750 cm⁻¹ | C-Br stretch |
Comparative Spectroscopic Analysis
The rationale for the predicted data is rooted in the electronic influence of the bromine substituent and the consistent spectral features observed in analogous compounds.
¹H NMR Spectroscopy: The Impact of Halogenation
In the ¹H NMR spectrum, the aromatic region is of particular interest. For an unsubstituted phenylacetic acid, the aromatic protons typically appear as a multiplet. However, the introduction of a bromine atom at the ortho position induces significant changes. The electron-withdrawing nature of bromine will deshield the adjacent aromatic protons, causing them to resonate at a lower field (higher ppm). This is why a distinct doublet is predicted around 7.6-7.8 ppm. The remaining aromatic protons will appear as a more complex multiplet.
For comparison, the ¹H NMR spectrum of 2-bromophenylacetic acid shows aromatic protons in the range of 7.1-7.6 ppm[1]. The presence of the alpha-hydroxyl group in our target molecule is expected to have a minor shielding effect on the aromatic protons compared to a simple alkyl chain, slightly shifting these peaks upfield. The alpha-proton, directly attached to the carbon bearing the hydroxyl and carboxyl groups, is expected to be a singlet around 5.3-5.5 ppm, a region characteristic for such methine protons.
¹³C NMR Spectroscopy: Elucidating the Carbon Skeleton
The ¹³C NMR spectrum provides a clear map of the carbon framework. The carbonyl carbon of the carboxylic acid is consistently found in the 170-175 ppm region for this class of compounds. The carbon atom bonded to the bromine (C-Br) is anticipated to be significantly downfield due to the halogen's electronegativity, predicted in the 135-140 ppm range. The alpha-carbon, bearing the hydroxyl group, is expected to resonate around 70-75 ppm. This is a highly characteristic peak for alpha-hydroxy acids. For instance, in 2-hydroxyphenylacetic acid, the corresponding alpha-carbon appears around this region[2].
IR Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is instrumental in confirming the presence of key functional groups. The spectrum of this compound is expected to be dominated by very broad absorption bands in the high-frequency region. A broad peak from 3400-3200 cm⁻¹ is characteristic of the O-H stretch of the hydroxyl group. Overlapping this, an even broader absorption from 3300-2500 cm⁻¹ is the hallmark of the O-H stretch of a carboxylic acid dimer. A strong, sharp absorption around 1700 cm⁻¹ will correspond to the C=O stretch of the carboxylic acid. The presence of the aromatic ring will be confirmed by C=C stretching vibrations around 1600 and 1470 cm⁻¹. Finally, a C-Br stretching frequency is expected in the fingerprint region, typically around 750 cm⁻¹. The IR spectrum for 2-bromophenol shows a C-Br stretch in this region, supporting this prediction[3].
Experimental Protocols
To empirically validate the predicted data, the following standard protocols for sample preparation and spectroscopic analysis should be followed.
Sample Preparation
A sample of this compound of high purity (>98%) should be used. For NMR analysis, dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons (-OH and -COOH). For IR analysis, the sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate.
¹H and ¹³C NMR Spectroscopy
-
Instrument : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed analysis.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-240 ppm, longer acquisition time and relaxation delay may be necessary due to the lower natural abundance of ¹³C and longer relaxation times.
-
IR Spectroscopy
-
Instrument : A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition :
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background scan with the pure KBr pellet or salt plate before scanning the sample.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound, integrating the comparative analysis approach.
Caption: Workflow for Spectroscopic Characterization.
Conclusion
References
- PubChem. (2-Hydroxyphenyl)acetic acid. National Center for Biotechnology Information.
- NIST. (2021). Phenol, 2-bromo-. In NIST Chemistry WebBook. National Institute of Standards and Technology.
Sources
A Comparative Guide to the X-ray Crystal Structures of Brominated Mandelic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical sciences and materials research, the precise three-dimensional arrangement of atoms within a molecule is paramount. This guide offers an in-depth comparison of the X-ray crystal structures of 2-(bromophenyl)-2-hydroxyacetic acid derivatives, commonly known as bromomandelic acids. Understanding the crystalline architecture of these compounds is crucial for predicting their physicochemical properties, such as solubility and stability, and for designing new therapeutic agents and chiral resolving agents.[1] While a comprehensive crystallographic comparison of all positional isomers of bromomandelic acid is hampered by the limited availability of public crystallographic data for the 2-bromo and 4-bromo derivatives, this guide provides a detailed analysis of the available crystal structure of the 3-bromo isomer and contextualizes it within the broader family of halogenated mandelic acids.
The Significance of Crystal Structure in Bromomandelic Acid Derivatives
2-(Bromophenyl)-2-hydroxyacetic acid and its derivatives are valuable building blocks in organic synthesis and have garnered significant interest in medicinal chemistry.[1] Their utility often hinges on their stereochemistry and the interactions of the functional groups in the solid state. X-ray crystallography provides an unparalleled view into this atomic arrangement, revealing the intricate network of hydrogen bonds and other non-covalent interactions that dictate the crystal packing. These interactions are fundamental to the material's properties and its performance in various applications, from drug formulation to enantiomeric separation.
Comparative Crystallographic Analysis
| Parameter | (2R)-2-(3-bromophenyl)-2-hydroxyacetic acid |
| Chemical Formula | C₈H₇BrO₃ |
| Molecular Weight | 231.04 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/c 1 |
| Unit Cell Dimensions | |
| a | 8.8529 Å |
| b | 8.9210 Å |
| c | 10.7745 Å |
| α | 90.00° |
| β | 90.568° |
| γ | 90.00° |
| Volume (ų) | 851.3 |
| Z | 4 |
| Reference | Coles, S. J.; et al. CrystEngComm, 2014, 16(47), 10816-10824.[2] |
| Database ID | COD: 7218456 |
Interpretation of the Data:
The monoclinic crystal system and the P 1 2₁/c 1 space group for the 3-bromo derivative indicate a centrosymmetric packing of the molecules in the crystal lattice. The unit cell parameters define the dimensions of the fundamental repeating unit of the crystal. A comprehensive analysis of the full crystal structure would reveal the specific hydrogen bonding motifs, such as the common carboxylic acid dimers, and how the bromine substituent influences the overall packing arrangement. The study by Coles et al. highlights that substituted mandelic acids often form hydrogen-bonded dimer rings.[2]
Experimental Protocols: From Synthesis to Structure Determination
The journey from a chemical concept to a fully characterized crystal structure involves several critical experimental stages. The following protocols are generalized from established methods for the synthesis and crystallographic analysis of mandelic acid derivatives and other organic compounds.
Synthesis of 2-(Bromophenyl)-2-hydroxyacetic Acid Derivatives
A common route for the synthesis of bromomandelic acids involves the bromination of a suitable precursor followed by hydrolysis. For instance, p-bromomandelic acid can be prepared from p-bromoacetophenone.[3]
Step-by-Step Synthesis of 4-Bromomandelic Acid:
-
Bromination of p-Bromoacetophenone: p-Bromoacetophenone is treated with bromine in glacial acetic acid to yield p,α,α-tribromoacetophenone.[3] The reaction temperature is carefully controlled to favor the desired dibromination at the alpha-carbon.
-
Hydrolysis: The resulting p,α,α-tribromoacetophenone is then subjected to alkaline hydrolysis using a strong base like sodium hydroxide.[3] This step converts the tribromomethyl ketone into the corresponding carboxylic acid.
-
Acidification and Recrystallization: The reaction mixture is acidified to precipitate the crude p-bromomandelic acid. The product is then purified by recrystallization from a suitable solvent, such as benzene, to obtain crystals of high purity.[3]
Causality Behind Experimental Choices: The choice of glacial acetic acid as a solvent in the bromination step is due to its ability to dissolve the reactants and facilitate the reaction without participating in it. The careful control of temperature is crucial to prevent unwanted side reactions. Alkaline hydrolysis is a standard method for converting α,α,α-trihaloketones to carboxylic acids. Recrystallization is a powerful purification technique that relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures.
Crystallization for Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[4] The following methods are commonly employed for growing single crystals of organic acids.
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is prepared. The solution is loosely covered to allow for the slow evaporation of the solvent over several days or weeks. As the solvent evaporates, the solution becomes supersaturated, promoting the formation of well-ordered crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
-
Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature. The solution is then slowly cooled, which decreases the solubility of the compound and leads to the formation of crystals.
Causality Behind Experimental Choices: The key to growing large, well-defined single crystals is to control the rate of crystallization. Slow processes, such as slow evaporation and vapor diffusion, allow the molecules to arrange themselves in a highly ordered manner, which is essential for a successful X-ray diffraction experiment. The choice of solvent is critical and often determined empirically; a good solvent should have moderate solubility for the compound and a suitable volatility.
Single-Crystal X-ray Diffraction Analysis
Once a suitable single crystal is obtained, its structure can be determined using a single-crystal X-ray diffractometer.
Workflow for Single-Crystal X-ray Diffraction:
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully mounted on a goniometer head.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected. The crystal is rotated to collect a complete set of diffraction data from all possible orientations.
-
Data Processing: The raw diffraction data is processed to determine the intensities and positions of the diffraction spots.
-
Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map of the crystal.
-
Structure Refinement: The initial model of the structure is refined against the experimental data to obtain the final, accurate atomic positions and other crystallographic parameters.
Causality Behind Experimental Choices: Monochromatic X-rays are used to simplify the diffraction pattern. The rotation of the crystal ensures that all sets of crystal planes are brought into the diffracting condition. The refinement process minimizes the difference between the observed diffraction data and the data calculated from the structural model, leading to a highly accurate representation of the molecular structure.
Supramolecular Chemistry: The Role of Hydrogen Bonding
The crystal packing of bromomandelic acid derivatives is significantly influenced by hydrogen bonding. The carboxylic acid and hydroxyl groups are excellent hydrogen bond donors and acceptors, leading to the formation of robust supramolecular assemblies.
Caption: Potential hydrogen bonding interactions in bromomandelic acid crystals.
In the solid state, carboxylic acids commonly form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxyl groups.[5][6][7] The hydroxyl group can also participate in hydrogen bonding, either with the carbonyl oxygen of a neighboring molecule or with other functional groups, leading to the formation of chains or more complex three-dimensional networks. The position of the bromine atom on the phenyl ring can influence the steric environment around the functional groups, potentially affecting the preferred hydrogen bonding motifs and the overall crystal packing.
Conclusion
The X-ray crystal structure of 2-(bromophenyl)-2-hydroxyacetic acid derivatives provides invaluable insights into their solid-state properties. While the available crystallographic data is currently limited, the detailed analysis of the 3-bromo isomer, in conjunction with our understanding of the supramolecular chemistry of mandelic acids, allows for a robust framework for predicting and understanding the behavior of this important class of compounds. Further research to elucidate the crystal structures of the 2-bromo and 4-bromo isomers will be crucial for completing the comparative analysis and for advancing the rational design of new materials and pharmaceuticals based on these versatile molecules.
References
- Coles, S. J.; et al. Relationships between the racemic structures of substituted mandelic acids containing 8- and 10-membered hydrogen bonded dimer rings. CrystEngComm2014, 16(47), 10816-10824. [Link]
- PubChem. (2R)-2-(3-bromophenyl)-2-hydroxyacetic acid. [Link]
- Organic Syntheses. p-Bromomandelic acid. Org. Synth.1955, 35, 18. [Link]
- Desiraju, G. R. Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angew. Chem. Int. Ed. Engl.1995, 34(21), 2311-2327. [Link]
- Gilli, G.; Gilli, P.
- Jeffrey, G. A. An Introduction to Hydrogen Bonding. Oxford University Press, 1997.
- Hampton Research. Crystal Growth 101. [Link]
- Pang, A.; et al. X-ray Crystallography of Chemical Compounds. J. Vis. Exp.2011, (50), e2561. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. (2R)-2-(3-bromophenyl)-2-hydroxyacetic acid | C8H7BrO3 | CID 7146154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Understanding hydrogen-bonding structures of molecular crystals via electron and NMR nanocrystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
Performance Evaluation of 2-(2-Bromophenyl)-2-hydroxyacetic Acid in Asymmetric Catalysis: A Comparative Guide
In the landscape of modern synthetic chemistry, the quest for efficient and selective methods to produce enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy. Asymmetric catalysis stands as a powerful tool in this endeavor, with the choice of chiral ligand being a critical determinant of a reaction's success. This guide provides an in-depth performance evaluation of 2-(2-Bromophenyl)-2-hydroxyacetic acid as a potential chiral ligand in asymmetric catalysis, benchmarked against established and privileged ligands in the field.
While direct experimental performance data for this compound in common asymmetric transformations is not extensively available in the reviewed literature, this guide will extrapolate its potential efficacy by examining the performance of closely related mandelic acid derivatives. This comparative analysis will provide researchers, scientists, and drug development professionals with valuable insights into the prospective utility of this and similar ortho-substituted mandelic acid derivatives in asymmetric synthesis.
Introduction to Asymmetric Catalysis and the Role of Chiral Ligands
Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of chiral molecules from prochiral substrates with high enantioselectivity.[1] The catalyst, typically a metal complex or an organic molecule, creates a chiral environment that favors the formation of one enantiomer over the other. At the heart of many metal-based catalytic systems lies the chiral ligand, an organic molecule that coordinates to the metal center and is the primary source of chirality, dictating the stereochemical outcome of the reaction.
Mandelic acid and its derivatives, possessing a stereogenic center at the α-carbon, represent an attractive class of chiral building blocks for the synthesis of new ligands. The presence of both a hydroxyl and a carboxylic acid group provides versatile handles for modification and coordination to metal centers. The introduction of substituents on the phenyl ring can further modulate the steric and electronic properties of the resulting ligand, potentially influencing its catalytic activity and enantioselectivity.
The Potential of this compound as a Chiral Ligand
This compound, an ortho-substituted derivative of mandelic acid, presents an intriguing scaffold for a chiral ligand. The ortho-bromo substituent is expected to exert significant steric and electronic effects. Sterically, it can influence the conformational preference of the ligand when coordinated to a metal center, thereby shaping the chiral pocket of the catalyst. Electronically, the electron-withdrawing nature of the bromine atom can affect the Lewis acidity of the metal center, which in turn can impact the catalytic activity.
A key benchmark reaction for evaluating new chiral ligands is the enantioselective addition of diethylzinc to aldehydes, which produces valuable chiral secondary alcohols.[1] While specific data for this compound in this reaction is scarce, studies on other mandelic acid derivatives provide a valuable framework for predicting its potential performance.
Comparative Performance Analysis: Established Chiral Ligands
To provide a robust context for evaluating the potential of this compound, this section details the performance of several well-established and privileged chiral ligands in the enantioselective addition of diethylzinc to the benchmark substrate, benzaldehyde.
Privileged Ligand Classes in Diethylzinc Addition
Several classes of chiral ligands have demonstrated exceptional performance in the asymmetric addition of diethylzinc to aldehydes. These "privileged ligands" are effective for a range of substrates and consistently provide high yields and enantioselectivities. Notable examples include:
-
Amino Alcohols: Ligands such as (-)-3-exo-(dimethylamino)isoborneol (DAIB) are highly effective, often requiring low catalyst loadings.[2][3]
-
BINOL Derivatives: 1,1'-Bi-2-naphthol (BINOL) and its derivatives are versatile ligands that, in combination with titanium(IV) isopropoxide, catalyze the reaction with excellent enantioselectivity.[4][5]
-
TADDOLs: α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOLs), derived from tartaric acid, are another class of highly effective diol ligands.
-
Camphor Sulfonamides: Derivatives of camphor have also been successfully employed as chiral ligands, demonstrating good yields and enantioselectivities.[6]
Performance Data of Selected Privileged Ligands
The following table summarizes the performance of representative privileged ligands in the enantioselective addition of diethylzinc to benzaldehyde.
| Chiral Ligand | Catalyst System | Temp. (°C) | Yield (%) | ee (%) | Reference(s) |
| (-)-DAIB | 2 mol% ligand | 25 | 98 | 98 | [2] |
| (R)-BINOL | 20 mol% ligand, Ti(OiPr)₄ | 0 | 97 | 97 | [4] |
| TADDOL | 20 mol% ligand, Ti(OiPr)₄ | -20 | >95 | >98 | |
| Camphor Sulfonamide Derivative | 10 mol% ligand, Ti(OiPr)₄ | 0 | 95 | 90 | [6] |
Note: The data presented is for the reaction of diethylzinc with benzaldehyde and may vary with different substrates and reaction conditions.
Experimental Protocols
To ensure the reproducibility and validation of the comparative data, detailed experimental protocols for the enantioselective addition of diethylzinc to benzaldehyde using a representative privileged ligand are provided below.
General Experimental Workflow
The general workflow for the catalytic enantioselective addition of diethylzinc to an aldehyde involves the in-situ formation of the active catalyst followed by the addition of the reactants.
General workflow for enantioselective diethylzinc addition.
Step-by-Step Protocol using (R)-BINOL
Materials:
-
(R)-BINOL
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, oven-dried and cooled under an inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Formation:
-
To a flame-dried Schlenk flask under an inert atmosphere, add (R)-BINOL (0.2 mmol).
-
Add anhydrous toluene (5 mL) and stir until the ligand is fully dissolved.
-
Add titanium(IV) isopropoxide (0.2 mmol) to the solution and stir for 30 minutes at room temperature.
-
-
Asymmetric Addition:
-
Cool the catalyst solution to 0 °C in an ice bath.
-
Slowly add the diethylzinc solution (2.0 mmol) to the cooled catalyst solution and stir for another 30 minutes at 0 °C.
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral 1-phenyl-1-propanol.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Mechanistic Insights
The enantioselective addition of diethylzinc to aldehydes catalyzed by a chiral ligand-titanium complex is believed to proceed through a well-organized transition state. The following diagram illustrates a plausible catalytic cycle.
Plausible catalytic cycle for enantioselective diethylzinc addition.
The chiral ligand creates a specific three-dimensional environment around the titanium center. The aldehyde coordinates to the titanium, and the diethylzinc is activated. The enantioselectivity arises from the difference in activation energies between the two possible diastereomeric transition states, where one is sterically or electronically more favored, leading to the preferential formation of one enantiomer of the alcohol product.
Conclusion and Future Outlook
While direct experimental validation for the performance of this compound in asymmetric catalysis remains to be reported, its structural features suggest it holds promise as a chiral ligand. The ortho-bromo substituent is poised to enforce a specific conformation upon coordination to a metal center, which could translate into high enantioselectivity. However, potential electronic deactivation of the catalytic system is a factor that would need to be experimentally investigated.
The comparative data presented for established, privileged ligands underscore the high bar for new catalytic systems. For this compound to be a competitive alternative, it would need to demonstrate comparable or superior performance in terms of yield, enantioselectivity, catalyst loading, and substrate scope.
Future research in this area should focus on the synthesis and experimental evaluation of this compound and a library of its derivatives in benchmark asymmetric reactions. Such studies would provide the necessary data to definitively assess its potential and guide the rational design of new, highly effective chiral ligands for asymmetric catalysis.
References
- White, J. D., Wardrop, D. J., & Sundermann, K. F. (2002). (2S)-(−)-3-exo-(DIMETHYLAMINO)ISOBORNEOL. Organic Syntheses, 79, 130. [Link]
- Qiu, J., Guo, C., & Zhang, X. (2004). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by a Titanate Complex with a Chiral Tetradentate Ligand. The Journal of Organic Chemistry, 69(24), 8131–8134. [Link]
- Hernández-Olmos, V., Blay, G., Fernández, I., Marco-Aleixandre, A., & Pedro, J. R. (2008). C2-symmetrical bis(camphorsulfonamides) as chiral ligands for enantioselective addition of diethylzinc to benzaldehyde.
- Rachwalski, M., & Leśniak, S. (2011). Catalytic Asymmetric Addition of Diethylzinc to Benzaldehyde Using - Pinene-Derived Ligands.
- Hui, A. L., Zhang, J. T., & Wang, Z. Y. (2006). Substituent effect of camphor sulfonamide ligand on the asymmetric addition of diethylzinc to aldehyde. ARKIVOC, 2006(13), 41-56. [Link]
- Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833–856.
- Pu, L. (2004). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research, 37(8), 514–523. [Link]
- Huang, W. S., & Pu, L. (2000). Polymer-Supported BINOL Ligand for the Titanium-Catalyzed Diethylzinc Addition to Aldehydes: A Remarkable Positive Influence of the Polymer Support on the Catalyst Enantioselectivity. Organic Letters, 2(1), 101–103. [Link]
Sources
- 1. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
Cross-referencing analytical data for 2-(2-Bromophenyl)-2-hydroxyacetic acid with literature values
In the landscape of drug discovery and materials science, the unambiguous characterization of novel or sparsely documented compounds is a cornerstone of rigorous scientific inquiry. This guide provides an in-depth, experience-driven approach to the analytical validation of 2-(2-Bromophenyl)-2-hydroxyacetic acid (CAS No. 7157-15-5), a compound with potential applications in chemical synthesis.[1] Our focus will be on the cross-referencing of experimentally obtainable data with established literature values and, in their absence, with predicted analytical data. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for compound validation.
The Imperative of Analytical Rigor
The synthesis of a target molecule is only the first step in a long scientific narrative. The subsequent, and arguably more critical, phase is the confirmation of its identity and purity. This is where a multi-faceted analytical approach becomes indispensable. For a compound like this compound, where comprehensive literature data may be limited, the onus is on the researcher to generate a reliable analytical profile. This not only validates their own findings but also contributes to the collective body of scientific knowledge.
Structuring the Analytical Workflow
A logical and systematic workflow is crucial for the efficient and accurate characterization of a chemical entity. The following diagram outlines the recommended workflow for the analytical cross-referencing of this compound.
Caption: A structured workflow for the synthesis, purification, data acquisition, and cross-referencing of analytical data for compound validation.
Comparative Analysis: Experimental vs. Literature and Predicted Values
A direct comparison of analytical data is the most effective way to ascertain the identity of a compound. The following table summarizes the available literature values for this compound and contrasts them with predicted data for spectroscopic analysis.
| Analytical Technique | Literature Value | Predicted/Expected Value | Significance and Interpretation |
| Melting Point | 89 °C[1] | N/A | A sharp melting point is a primary indicator of purity. A significant deviation from the literature value may suggest the presence of impurities or a different polymorphic form. |
| ¹H NMR | Not available | Aromatic protons: ~7.2-7.8 ppm (multiplets); Methine proton (-CH(OH)-): ~5.0-5.5 ppm (singlet); Hydroxyl and Carboxylic acid protons: Broad singlets, variable chemical shift. | Provides information on the electronic environment of protons, their connectivity, and the number of different types of protons in the molecule. |
| ¹³C NMR | Not available | Aromatic carbons: ~120-140 ppm; Carbonyl carbon (-COOH): ~170-180 ppm; Methine carbon (-CH(OH)-): ~70-80 ppm; Carbon attached to Bromine: ~115-125 ppm. | Reveals the number of non-equivalent carbons and their chemical environment, which is crucial for confirming the carbon skeleton of the molecule. |
| FTIR (cm⁻¹) | Not available | O-H stretch (carboxylic acid): 3300-2500 (broad); C-H stretch (aromatic): ~3100-3000; C=O stretch (carboxylic acid): 1760-1690 (strong); C=C stretch (aromatic): ~1600 and ~1475; C-O stretch: 1320-1210; O-H bend: ~1440-1395 and ~950-910.[2][3][4] | Confirms the presence of key functional groups (carboxylic acid, alcohol, aromatic ring) through their characteristic vibrational frequencies. The broadness of the O-H stretch is indicative of hydrogen bonding.[2] |
| Mass Spectrometry (m/z) | Not available | [M-H]⁻: 228.95058; [M+H]⁺: 230.96514; [M+Na]⁺: 252.94708.[5] | Determines the molecular weight of the compound and can provide information about its isotopic distribution, which is particularly useful due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes). |
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the analytical data necessary for the validation of this compound.
Melting Point Determination
-
Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.
-
Apparatus: Utilize a calibrated melting point apparatus.
-
Procedure:
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the apparatus.
-
Heat the sample at a rate of 10-15 °C per minute initially.
-
As the melting point is approached (within 15-20 °C of the expected value), reduce the heating rate to 1-2 °C per minute.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
-
-
Validation: A sharp melting range of 1-2 °C is indicative of a pure compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. If solubility is an issue, gentle warming or sonication may be employed.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrumentation:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure the instrument is properly tuned and shimmed.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set an appropriate spectral width and number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation:
-
Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually collected in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
-
Instrumentation:
-
Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.
-
The high-resolution mass spectrum should be obtained to confirm the elemental composition.
-
Conclusion
The comprehensive analytical characterization of this compound, as with any chemical entity in a research and development setting, is a non-negotiable aspect of scientific integrity. While the existing literature provides a starting point with a reported melting point, a thorough validation requires a suite of analytical techniques. In the absence of a complete set of literature data, the use of predicted spectroscopic values provides a valuable benchmark for experimental results. By following the structured workflow and detailed protocols outlined in this guide, researchers can confidently establish the identity and purity of their synthesized material, thereby ensuring the reliability and reproducibility of their scientific findings. The dissemination of such comprehensive analytical data is strongly encouraged to enrich the scientific literature and aid future research endeavors.
References
- ChemAxon. (n.d.). NMR Predictor.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
- ACD/Labs. (n.d.). NMR Prediction.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- PubChemLite. (n.d.). This compound.
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
- Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra.
- Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids.
Sources
Bioactivity comparison between enantiomers of 2-(2-Bromophenyl)-2-hydroxyacetic acid derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Chirality in Bioactivity
In the realm of pharmacology and drug development, the three-dimensional structure of a molecule is paramount. For chiral molecules, which exist as non-superimposable mirror images known as enantiomers, this structural difference can lead to profound variations in their biological activity.[1][2] The differential interaction of enantiomers with chiral biological targets such as enzymes and receptors often results in one enantiomer exhibiting the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[1]
This guide provides a comparative framework for evaluating the bioactivity of the (R)- and (S)-enantiomers of 2-(2-Bromophenyl)-2-hydroxyacetic acid, a derivative of mandelic acid. While specific comparative experimental data for this particular compound is not extensively available in public literature, this guide will leverage established principles of stereopharmacology and data from structurally related mandelic acid derivatives to provide a robust predictive comparison and detailed experimental protocols for direct evaluation. Mandelic acid and its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5] It is therefore highly probable that the individual enantiomers of this compound will exhibit distinct biological profiles.
Anticipated Bioactivity Profiles and Stereochemical Considerations
The biological activity of mandelic acid derivatives is influenced by the substituents on the phenyl ring. The presence of a bromine atom at the ortho position in this compound is expected to significantly modulate its electronic and steric properties, thereby influencing its interaction with biological targets. It is well-established that for many classes of drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) that share a similar 2-arylpropionic acid motif, the (S)-enantiomer is typically the more active form.[3]
Based on this precedent, it is reasonable to hypothesize that the (S)-enantiomer of this compound may exhibit greater potency in certain biological assays compared to the (R)-enantiomer. However, this is a generalization, and the actual activity profile can only be determined through empirical testing. It is also possible that each enantiomer possesses a unique spectrum of activities, or that the (R)-enantiomer has a distinct, therapeutically relevant target.
Experimental Workflows for Comparative Bioactivity Assessment
To definitively compare the bioactivity of the (R)- and (S)-enantiomers of this compound, a series of in vitro assays are recommended. The following protocols are designed to be self-validating and provide a clear basis for comparison.
Antimicrobial Activity Assessment
Mandelic acid and its derivatives have demonstrated antimicrobial properties.[6][7][8][9] A broth microdilution assay can be employed to determine the Minimum Inhibitory Concentration (MIC) of each enantiomer against a panel of clinically relevant bacteria and fungi.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Microbial Inoculum:
-
Culture the selected microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth media overnight at 37°C (for bacteria) or 30°C (for yeast).
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the adjusted inoculum to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
Prepare stock solutions of the (R)- and (S)-enantiomers of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Perform serial two-fold dilutions of each enantiomer in a 96-well microtiter plate using the appropriate broth medium to obtain a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at the appropriate temperature for 18-24 hours.
-
-
Data Analysis:
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible microbial growth.
-
Caption: Workflow for Antimicrobial Susceptibility Testing.
Cytotoxicity Assessment
To evaluate the potential of the enantiomers as anticancer agents and to assess their general toxicity to mammalian cells, a cytotoxicity assay using a cell line such as HeLa (cervical cancer) or MCF-7 (breast cancer) is recommended. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[10]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture:
-
Culture the chosen mammalian cell line in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the (R)- and (S)-enantiomers.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[10]
-
Caption: Workflow for MTT Cytotoxicity Assay.
Enzyme Inhibition Assay
Given that many mandelic acid derivatives exhibit enzyme-inhibitory properties, a relevant enzyme inhibition assay should be performed.[3][4] For example, cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs.
Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme and Substrate Preparation:
-
Use commercially available recombinant human COX-1 and COX-2 enzymes.
-
Prepare a solution of the substrate, arachidonic acid, in an appropriate buffer.
-
-
Compound Incubation:
-
Pre-incubate the COX enzyme with various concentrations of the (R)- and (S)-enantiomers in a 96-well plate for a defined period (e.g., 15 minutes) at room temperature.
-
Include a vehicle control and a known COX inhibitor (e.g., celecoxib for COX-2, aspirin for COX-1) as a positive control.
-
-
Reaction Initiation and Detection:
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
After a set incubation time, stop the reaction.
-
Measure the amount of prostaglandin E₂ (PGE₂) produced using a commercial ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the enantiomers.
-
Determine the IC₅₀ value for each enantiomer against both COX-1 and COX-2 to assess potency and selectivity.
-
Comparative Data Summary (Hypothetical)
The following table illustrates how the experimental data for the enantiomers of this compound could be presented. The values provided are hypothetical and for illustrative purposes only.
| Bioactivity Assay | Parameter | (R)-Enantiomer | (S)-Enantiomer |
| Antimicrobial | MIC (µg/mL) vs. S. aureus | 128 | 32 |
| MIC (µg/mL) vs. E. coli | >256 | 128 | |
| Cytotoxicity | IC₅₀ (µM) vs. HeLa | 75 | 25 |
| IC₅₀ (µM) vs. MCF-7 | 90 | 35 | |
| Enzyme Inhibition | IC₅₀ (µM) vs. COX-1 | >100 | 80 |
| IC₅₀ (µM) vs. COX-2 | 50 | 10 |
Structure-Activity Relationship and Mechanistic Insights
Should the experimental data reveal significant differences in bioactivity, it would be crucial to rationalize these findings based on the stereochemistry of the enantiomers. The precise three-dimensional arrangement of the hydroxyl, carboxyl, and bromophenyl groups will dictate the binding affinity and orientation of each enantiomer within the active site of a target enzyme or receptor. For instance, a more potent enantiomer may form more favorable hydrogen bonds or hydrophobic interactions with key amino acid residues.
Further mechanistic studies, such as molecular docking simulations, could be employed to visualize the binding modes of the (R)- and (S)-enantiomers to their putative biological targets, providing a deeper understanding of the observed structure-activity relationship.
Conclusion
While direct comparative bioactivity data for the enantiomers of this compound is currently limited, the principles of stereopharmacology strongly suggest that they will exhibit distinct biological profiles. The experimental protocols detailed in this guide provide a comprehensive framework for researchers to systematically evaluate and compare the antimicrobial, cytotoxic, and enzyme-inhibitory activities of these enantiomers. The resulting data will be invaluable for elucidating their structure-activity relationships and guiding the development of potentially novel therapeutic agents.
References
- BenchChem. (2025). Comparative Biological Activity of Tetrahydro-4H-pyran-4-one Enantiomers: A Guide for Researchers.
- Ghosh, A., et al. (2023). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Publishing.
- ResearchGate. (2026). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review.
- BenchChem. (2025). A Comparative Analysis of the Biological Activity of (S)-1-Aminopentan-3-ol and its Enantiomer.
- BenchChem. (2025). A Comparative Analysis of the Biological Activity of Enantiomers Derived from (S)-1-Chloro-2-propanol.
- National Center for Biotechnology Information. (2022). Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach.
- Sci-Hub. (n.d.). A structural study into halogenated derivatives of mandelic acid as building blocks of chiral coordination polymers.
- National Center for Biotechnology Information. (2021). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam.
- ResearchGate. (n.d.). A structural study into halogenated derivatives of mandelic acid as building blocks of chiral coordination polymers | Request PDF.
- MDPI. (2023). Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC.
- PubMed. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives.
- ResearchGate. (2025). (PDF) Enhanced Bioproduction and Processing of Mandelic Acid Enantiomers: Towards a Sustainable Platform for High-value Pharmaceutical and Polymer Applications.
- PubMed. (2015). Prediction of in vivo enantiomeric compositions by modeling in vitro metabolic profiles.
- ResearchGate. (2025). Enhanced bioproduction and processing of mandelic acid enantiomers: towards a sustainable platform for high-value pharmaceutical and polymer applications.
- National Center for Biotechnology Information. (2025). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties.
- PubMed. (2021). Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives.
- ResearchGate. (2021). Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives.
- National Center for Biotechnology Information. (2023). Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary.
- R Discovery. (2024). Synthesis and enzymatic resolution of novel analogs of alicyclic and heterocyclic mandelic acid derivatives.
- PubMed Central. (2021). Evaluation of Trials Comparing Single-Enantiomer Drugs to Their Racemic Precursors: A Systematic Review.
- PubMed. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers.
- MDPI. (2022). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions.
- MDPI. (2023). Research on the Electron Structure and Antimicrobial Properties of Mandelic Acid and Its Alkali Metal Salts.
- PubMed. (2016). The cytotoxicity study of praziquantel enantiomers.
- MDPI. (2022). Comprehensive Review of Recent Advances in Chiral A-Ring Flavonoid Containing Compounds: Structure, Bioactivities, and Synthesis.
- National Center for Biotechnology Information. (2012). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase.
- ResearchGate. (n.d.). Selected chiral auxiliaries and bioactive molecules containing the 2‐oxazolidinone motif..
- National Center for Biotechnology Information. (2023). Non-Alcohol Hand Sanitiser Gels with Mandelic Acid and Essential Oils.
- Science.gov. (n.d.). mandelic acid enantiomers: Topics by Science.gov.
- ResearchGate. (n.d.). Selected chiral auxiliaries and bioactive molecules containing the 2‐oxazolidinone motif..
- ResearchGate. (2025). Solubility of Mandelic Acid Enantiomers and Their Mixtures in Three Chiral Solvents.
Sources
- 1. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Properties of Mandelic Acid, Gallic Acid and their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Non-Alcohol Hand Sanitiser Gels with Mandelic Acid and Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Cost-Benefit Analysis of 2-(2-Bromophenyl)-2-hydroxyacetic Acid versus Established Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, the selection of a chiral auxiliary is a pivotal decision, balancing stereochemical control, operational efficiency, and economic viability. While Evans oxazolidinones have long stood as the gold standard for predictable and high-fidelity asymmetric transformations, the landscape of chiral auxiliaries is ever-evolving, with a continuous search for more cost-effective and versatile alternatives. This guide provides an in-depth cost-benefit analysis of 2-(2-Bromophenyl)-2-hydroxyacetic acid, a mandelic acid derivative, as a potential chiral auxiliary, and objectively compares its projected utility against the well-established Evans auxiliaries.
This analysis acknowledges a notable gap in the current scientific literature regarding the specific application of this compound as a chiral auxiliary in key asymmetric reactions. Consequently, its performance is evaluated based on the known reactivity and stereodirecting capabilities of closely related mandelic acid derivatives, providing a prospective look into its potential advantages and limitations.
Executive Summary
This compound presents an economically attractive alternative to the more expensive Evans auxiliaries. Derived from mandelic acid, it offers the potential for good stereocontrol in asymmetric reactions, coupled with straightforward attachment and cleavage protocols. However, the lack of extensive, published experimental data on its performance in reactions such as aldol additions and alkylations necessitates a careful consideration of the risks versus the potential cost savings.
Evans auxiliaries, while commanding a higher price, are backed by decades of research, offering a robust and predictable platform for achieving high diastereoselectivity across a broad range of substrates. For projects in the early stages of drug discovery and process development, where reliability and a high probability of success are paramount, the higher cost of Evans auxiliaries may be justified. Conversely, for cost-sensitive applications or in academic settings exploring novel synthetic methodologies, this compound and other mandelic acid derivatives represent a compelling area for investigation.
Principles of Stereocontrol: A Comparative Overview
The efficacy of a chiral auxiliary is fundamentally determined by its ability to create a rigid and sterically defined environment around a prochiral center, thereby directing the approach of a reactant to one face of the molecule.
Evans Oxazolidinone Auxiliaries: These auxiliaries, typically derived from amino acids like valine or phenylalanine, form a five-membered oxazolidinone ring when attached to a carboxylic acid derivative. The bulky substituent at the 4-position of this ring effectively shields one face of the enolate, leading to highly predictable and often excellent diastereoselectivity in reactions like aldol additions and alkylations. The stereochemical outcome is dictated by the formation of a chelated, chair-like transition state.[1]
This compound (A Mandelic Acid Derivative): As a derivative of mandelic acid, this auxiliary would likely be attached to a substrate to form an ester or amide. The stereocontrol would arise from the steric hindrance provided by the phenyl ring and the bromine atom. While potentially effective, the degree of conformational rigidity and the resulting diastereoselectivity are not as extensively documented as for Evans auxiliaries.
Data Presentation: Performance and Cost-Benefit Analysis
The following tables provide a comparative summary of the performance and cost of this compound (based on data for related mandelic acid derivatives) and common Evans auxiliaries.
Table 1: Performance in Asymmetric Aldol Reactions
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| This compound (Hypothetical) | Benzaldehyde | Data Not Available | Data Not Available | - |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary) | Isobutyraldehyde | >99:1 | 80-95 | [2] |
| (S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) | Benzaldehyde | >99:1 | 95 | [2] |
Table 2: Performance in Asymmetric Alkylation Reactions
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio | Yield (%) | Reference |
| This compound (Hypothetical) | Benzyl bromide | Data Not Available | Data Not Available | - |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary) | Benzyl bromide | 98:2 | 90 | [3] |
| (S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) | Allyl iodide | 98:2 | 61-77 | [4] |
Table 3: Cost-Benefit Analysis
| Chiral Auxiliary | Representative Price (per gram) | Price per Mole | Key Advantages | Key Disadvantages |
| This compound | ~$65 | ~$15,015 | Lower cost, potentially simpler cleavage. | Lack of extensive performance data, potentially lower diastereoselectivity. |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | ~ | ~$26,580 - $35,440 | High and predictable diastereoselectivity, extensive literature support. | Higher cost, multi-step attachment and cleavage. |
| (S)-4-Benzyl-2-oxazolidinone | ~$35 | ~$6,202 | High and predictable diastereoselectivity, extensive literature support, more economical than other Evans auxiliaries. | Higher cost than mandelic acid derivatives, multi-step attachment and cleavage. |
Note: Prices are approximate and can vary based on supplier, purity, and quantity. The price per mole is calculated based on the representative per-gram price and the molecular weight of the compound.
Experimental Protocols
Attachment and Cleavage of Chiral Auxiliaries: A Workflow Overview
Sources
- 1. (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Asymmetric Organocatalysed Synthesis of (R)-Mandelic Acid Esters and α-Alkoxy Derivatives from Commercial Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. chemistry.williams.edu [chemistry.williams.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
